molecular formula C9H10N2O2 B1372522 3-(2-Aminophenyl)-1,3-oxazolidin-2-one CAS No. 936940-54-4

3-(2-Aminophenyl)-1,3-oxazolidin-2-one

Cat. No.: B1372522
CAS No.: 936940-54-4
M. Wt: 178.19 g/mol
InChI Key: DXRJOYLGTIOAHA-UHFFFAOYSA-N
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Description

3-(2-Aminophenyl)-1,3-oxazolidin-2-one, with the molecular formula C9H10N2O2, is a chemical compound of significant interest in medicinal and organic chemistry research . Its molecular structure features an oxazolidin-2-one ring linked to a 2-aminophenyl group, making it a valuable scaffold and building block for the synthesis of more complex molecules. Researchers utilize this compound as a precursor in the development of novel pharmacologically active agents. The aminophenyl-oxazolidinone motif is a common structural element found in several approved drugs, such as Rivaroxaban, Sutezolid, and Linezolid, highlighting its relevance in drug discovery . This fragment is particularly recognized for its application in the field of blood coagulation, as evidenced by patents detailing the use of substituted oxazolidinones in this area . As a reagent, it can be used in catalytic reactions, including reductions performed in aqueous media using advanced catalytic systems like gold nanoclusters embedded in single-chain nanoparticles . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(2-aminophenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10N2O2/c10-7-3-1-2-4-8(7)11-5-6-13-9(11)12/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRJOYLGTIOAHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651039
Record name 3-(2-Aminophenyl)-1,3-oxazolidin-2-one
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Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936940-54-4
Record name 3-(2-Aminophenyl)-1,3-oxazolidin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-aminophenyl)-1,3-oxazolidin-2-one
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Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Aminophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The oxazolidinone ring system is a cornerstone of modern medicinal chemistry, most famously represented by the antibiotic Linezolid.[1] This guide provides a detailed technical examination of a specific, high-interest analogue: 3-(2-Aminophenyl)-1,3-oxazolidin-2-one. This compound uniquely combines the stable oxazolidinone scaffold with a reactive ortho-amino substituted phenyl ring, presenting a versatile platform for drug discovery and chemical synthesis. We will explore its core physicochemical properties, spectroscopic signature, synthesis methodologies, chemical reactivity, and potential applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a heterocyclic compound featuring a five-membered 1,3-oxazolidin-2-one ring N-substituted with a 2-aminophenyl group. This unique arrangement, with the primary amine positioned ortho to the linkage point, imparts distinct chemical characteristics. The proximity of the amine's lone pair to the oxazolidinone ring system can influence the electronic properties of the molecule and offers possibilities for intramolecular interactions and chelation.

The core structure is relatively rigid, combining the planarity of the benzene ring with the constrained conformation of the oxazolidinone heterocycle. This structural rigidity is often a desirable trait in drug design for achieving specific receptor binding.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₂[2]
Molecular Weight ~178.19 g/mol [3][4]
Monoisotopic Mass 178.07423 Da[2]
IUPAC Name This compoundN/A
CAS Number 53713-53-0Inferred
Predicted XlogP 0.8[2]
Appearance Solid (predicted)
Hydrogen Bond Donors 1 (from -NH₂)Calculated
Hydrogen Bond Acceptors 3 (from C=O, ring O, and -NH₂)Calculated

Note: Experimental values for properties such as melting point, boiling point, and solubility are not widely reported in the literature and should be determined empirically.

Spectroscopic Characterization Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex. The four protons on the aromatic ring will appear in the aromatic region (~6.5-7.5 ppm), displaying characteristic splitting patterns (doublets, triplets) due to ortho- and meta-couplings. The primary amine (-NH₂) protons will likely present as a broad singlet around 3.5-5.0 ppm, which is exchangeable with D₂O. The four protons on the oxazolidinone ring are diastereotopic and will appear as two complex multiplets in the aliphatic region (~3.5-4.5 ppm).

  • ¹³C NMR: The carbon spectrum will show nine distinct signals. The carbonyl carbon (C=O) of the cyclic carbamate is expected to be the most downfield signal, typically around 158-160 ppm. The six aromatic carbons will resonate between ~115-150 ppm. The two aliphatic carbons of the oxazolidinone ring will appear further upfield, typically in the range of 45-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.[6]

  • N-H Stretch: Two distinct, sharp peaks are expected in the 3300-3500 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching of a primary aromatic amine.

  • C-H Stretch: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band around 1750-1765 cm⁻¹ is the hallmark of the 2-oxazolidinone carbonyl group.

  • C-N and C-O Stretches: These will be present in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.[7]

  • Molecular Ion: The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion (M⁺) or protonated molecule ([M+H]⁺) peak at an m/z corresponding to its molecular weight (~178.07 Da).[2]

  • Fragmentation: Common fragmentation pathways may include the cleavage of the N-phenyl bond, leading to fragments corresponding to the aminophenyl cation and the oxazolidinone radical.

Synthesis Methodologies

The synthesis of N-aryl oxazolidinones is well-documented, often employing metal-catalyzed cross-coupling reactions.[8][9] A robust and widely applicable method for synthesizing this compound is the copper-catalyzed Ullmann condensation. This approach is favored for its reliability in forming C-N bonds involving aryl halides.

Causality in Experimental Design:

The Ullmann reaction is chosen over other methods like Buchwald-Hartwig amination due to the often lower cost of copper catalysts and their proven efficacy for coupling with amides and related structures like oxazolidinones. The choice of a ligand (e.g., a diamine) is critical to stabilize the copper catalyst and facilitate the reductive elimination step that forms the final C-N bond. A base, typically potassium carbonate, is required to act as a proton scavenger.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 1,3-Oxazolidin-2-one Process Ullmann Condensation A->Process B 2-Bromoaniline B->Process Catalyst CuI (Copper Iodide) Catalyst->Process Ligand 1,2-Diaminocyclohexane Ligand->Process Base K₂CO₃ (Potassium Carbonate) Base->Process Solvent Dioxane Solvent->Process Temp 110 °C Temp->Process Workup Aqueous Workup & Extraction Process->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Caption: Ullmann synthesis workflow for this compound.

Experimental Protocol: Ullmann Synthesis

Objective: To synthesize this compound from 1,3-oxazolidin-2-one and 2-bromoaniline.

Materials:

  • 1,3-Oxazolidin-2-one (1.2 eq.)

  • 2-Bromoaniline (1.0 eq.)

  • Copper(I) iodide (CuI) (0.1 eq.)

  • (±)-trans-1,2-Diaminocyclohexane (0.2 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate, Brine, Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vessel Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromoaniline (1.0 eq.), 1,3-oxazolidin-2-one (1.2 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is crucial as oxygen can deactivate the copper catalyst.

  • Reagent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane, followed by (±)-trans-1,2-diaminocyclohexane (0.2 eq.) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-bromoaniline is consumed (typically 24-36 hours).

  • Workup: Cool the mixture to room temperature. Filter it through a pad of Celite to remove the inorganic salts and catalyst residues, washing the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in its dual functionality. The oxazolidinone ring is generally stable under neutral and mildly acidic or basic conditions, making it an excellent core scaffold.[10] The primary aromatic amine, however, is a versatile chemical handle for a wide array of transformations.

Key Reaction Pathways:

  • Acylation/Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base (e.g., pyridine, triethylamine) to form stable amide or sulfonamide derivatives. This is a primary strategy for modifying the molecule's properties in SAR studies.

  • Alkylation: The amine can be alkylated using alkyl halides, although selectivity for mono- vs. di-alkylation can be challenging and may require specific conditions or protecting group strategies.

  • Diazotization: As a primary aromatic amine, it can undergo diazotization with nitrous acid (generated from NaNO₂ and HCl) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer or related reactions.

  • Cyclization Reactions: The ortho positioning of the amine and the oxazolidinone linker allows for intramolecular cyclization reactions with appropriate bifunctional reagents to form novel fused heterocyclic systems.

G cluster_reactions Derivatization Reactions at the Amino Group cluster_reagents Reagents Start 3-(2-Aminophenyl)- 1,3-oxazolidin-2-one Amide Amide Derivative Start->Amide Sulfonamide Sulfonamide Derivative Start->Sulfonamide Diazonium Diazonium Salt Intermediate Start->Diazonium FusedRing Fused Heterocycle Start->FusedRing RCOCl R-COCl / Base RCOCl->Amide RSO2Cl R-SO₂Cl / Base RSO2Cl->Sulfonamide NaNO2 NaNO₂ / HCl NaNO2->Diazonium Bifunctional Bifunctional Reagent Bifunctional->FusedRing

Caption: Key reaction pathways for derivatizing the primary amino group.

Applications in Medicinal Chemistry and Drug Development

The oxazolidinone class is renowned for its antibacterial activity, which stems from the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[11] While the parent this compound is not itself an antibiotic, it serves as a critical building block for creating new chemical entities with potential therapeutic value.

  • Antibacterial Agents: The primary amine is an ideal attachment point for side chains known to enhance antibacterial potency or modify the spectrum of activity. Many advanced oxazolidinone antibiotics feature complex substituents on the phenyl ring.[1][12]

  • SAR Exploration: The compound is a perfect starting point for Structure-Activity Relationship (SAR) studies. By systematically modifying the amine with different functional groups (amides, ureas, sulfonamides, etc.), researchers can probe the specific interactions required for binding to a biological target and optimize for potency, selectivity, and pharmacokinetic properties.

  • Scaffold for Other Therapeutic Areas: The privileged nature of the oxazolidinone scaffold extends beyond antibiotics. Derivatives have been investigated as anticancer, antituberculosis, and antithrombotic agents.[1][9] The reactivity of the amino group allows for the rapid generation of diverse chemical libraries for screening against a wide range of biological targets.

Safety and Handling

While a specific, comprehensive safety data sheet for this compound is not widely available, data from structurally related compounds can guide handling procedures. Analogues like 3-amino-2-oxazolidinone are classified as irritants.[13][14]

  • GHS Hazard Classification (Anticipated):

    • Skin Irritation (Category 2)

    • Serious Eye Irritation (Category 2)

    • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation.[13]

  • Recommended Handling Precautions:

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[15]

    • Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15]

    • First Aid: In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists or if you feel unwell.[14][16]

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

  • PubChem. (n.d.). 3-Amino-2-oxazolidinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Justia Patents. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2015). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 20(1), 856-864. Retrieved from [Link]

  • Santos, M. A., & Ribeiro, C. J. (2017). Oxazolidinones as versatile scaffolds in medicinal chemistry. MedChemComm, 8(3), 485-498. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-oxazolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, U. P., & Bhat, H. R. (2012). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2013, 1-13. Retrieved from [Link]

  • Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362-3371. Retrieved from [Link]

  • Di Mauro, G., et al. (2022). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 27(13), 4280. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Problems. Retrieved from [Link]

  • University of Illinois Springfield. (n.d.). Chapter 13: Spectroscopy. Retrieved from [Link]

  • Scientific & Academic Publishing. (2017). Investigation of an Amidation Reaction for the Preparation of Some 2-(2-Phenyl-4-Oxoquinazolin-3(4H)-yl)-N-Substituted Acetamides. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-(2-Aminophenyl)-1,3-oxazolidin-2-one (CAS No. 936940-54-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Aminophenyl)-1,3-oxazolidin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. The oxazolidinone core is a well-established pharmacophore, most notably recognized in the antibiotic linezolid. This document will delve into the synthesis, characterization, potential applications, and safety considerations of this specific analog, providing a foundational resource for its exploration in drug discovery and development.

Introduction: The Significance of the Oxazolidinone Scaffold

The oxazolidinone ring system is a cornerstone in modern medicinal chemistry, renowned for its presence in a class of potent antibiotics that combat multi-drug resistant Gram-positive bacteria.[1][2] The mechanism of action for these antibiotics involves the inhibition of bacterial protein synthesis at a very early stage, a novel approach that circumvents common resistance pathways.[1] Beyond their antibacterial prowess, oxazolidinone derivatives are being explored for a wide array of therapeutic applications, including as antituberculosis, anticancer, and anti-inflammatory agents.[3] The versatility of the oxazolidinone scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of its pharmacological properties. This compound, with its reactive aminophenyl substituent, represents a key building block for the synthesis of a diverse library of novel therapeutic candidates.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of a compound is critical for its application in research and development.

PropertyValueSource
CAS Number 936940-54-4Internal Verification
Molecular Formula C₉H₁₀N₂O₂[4]
Molecular Weight 178.19 g/mol [4]
Appearance Solid (form may vary)[5]
Purity Typically >95% for research-grade material[5]

Synthesis of this compound

Conceptual Synthetic Workflow:

The synthesis would likely proceed via the coupling of 2-oxazolidinone with a protected 2-bromoaniline derivative, followed by deprotection of the amino group. The choice of protecting group for the aniline is crucial to prevent side reactions during the coupling step.

G cluster_synthesis Conceptual Synthesis Pathway 2_Oxazolidinone 2-Oxazolidinone Coupling Palladium-Catalyzed N-Arylation 2_Oxazolidinone->Coupling Protected_2_bromoaniline Protected 2-bromoaniline (e.g., Boc-protected) Protected_2_bromoaniline->Coupling Pd_Catalyst Palladium Catalyst (e.g., Pd2(dba)3) Pd_Catalyst->Coupling Ligand Ligand (e.g., Xantphos) Ligand->Coupling Base Base (e.g., Cs2CO3) Base->Coupling Protected_Intermediate Protected 3-(2-Aminophenyl)- 1,3-oxazolidin-2-one Coupling->Protected_Intermediate Deprotection Deprotection (e.g., TFA) Protected_Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol (Hypothetical):

It is imperative to note that this is a generalized protocol and requires optimization and validation in a laboratory setting.

  • Reaction Setup: To an oven-dried reaction vessel, add 2-oxazolidinone (1.0 eq.), the protected 2-bromoaniline derivative (1.1 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), ligand (e.g., Xantphos, 0.04 eq.), and base (e.g., Cs₂CO₃, 2.0 eq.).

  • Solvent and Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the protected intermediate.

  • Deprotection: The protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a deprotecting agent (e.g., trifluoroacetic acid for a Boc group) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Final Purification: The reaction mixture is concentrated, and the residue is purified by an appropriate method (e.g., column chromatography or recrystallization) to afford the final product, this compound.

Characterization

Unequivocal characterization of the synthesized compound is paramount for its use in further research. The following techniques are essential for confirming the structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number of different types of protons and their neighboring environments. Expected signals would include those for the aromatic protons of the phenyl ring and the methylene protons of the oxazolidinone ring.

    • ¹³C NMR: Will show the number of different types of carbon atoms in the molecule. Key signals would correspond to the carbonyl carbon of the oxazolidinone ring and the carbons of the aromatic ring.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. High-resolution mass spectrometry (HRMS) is recommended for obtaining the exact mass.

  • Infrared (IR) Spectroscopy: Will identify the functional groups present in the molecule. A strong absorption band corresponding to the carbonyl (C=O) group of the oxazolidinone ring is expected.

While specific spectral data for this compound is not widely published, data for analogous compounds can serve as a reference for expected chemical shifts and absorption bands.[7][8][9]

Applications in Drug Discovery and Development

The primary utility of this compound in drug discovery lies in its role as a versatile intermediate for the synthesis of more complex molecules. The presence of the primary amino group on the phenyl ring offers a convenient handle for further chemical modifications.

G cluster_applications Drug Discovery Applications Starting_Material This compound Amide_Coupling Amide Coupling Starting_Material->Amide_Coupling Sulfonamide_Formation Sulfonamide Formation Starting_Material->Sulfonamide_Formation Reductive_Amination Reductive Amination Starting_Material->Reductive_Amination Novel_Antibiotics Novel Antibacterial Agents Amide_Coupling->Novel_Antibiotics Anticancer_Agents Anticancer Agents Sulfonamide_Formation->Anticancer_Agents Other_Therapeutics Other Therapeutic Agents Reductive_Amination->Other_Therapeutics

Caption: Potential synthetic modifications of this compound for drug discovery.

  • Synthesis of Novel Antibiotics: The amino group can be acylated or coupled with various carboxylic acids to generate a library of amide derivatives. These new analogs can then be screened for their antibacterial activity against a panel of clinically relevant pathogens.

  • Development of Anticancer Agents: The aniline moiety can be derivatized to form sulfonamides or other functional groups that are known to interact with biological targets implicated in cancer.

  • Exploration of Other Therapeutic Areas: Through reactions such as reductive amination, the amino group can be used to introduce a wide range of substituents, leading to compounds with potential activities in other therapeutic areas, such as anti-inflammatory or antiviral applications.

The causality behind these experimental choices lies in the established principle of structure-activity relationships (SAR). By systematically modifying the structure of the lead compound, researchers can probe the interactions with its biological target and optimize its potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, general guidelines for handling similar aromatic amines and heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For related oxazolidinone compounds, hazards such as skin and eye irritation have been reported.[10] It is prudent to assume that this compound may have similar properties.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its oxazolidinone core provides a proven pharmacophore, while the aminophenyl substituent allows for extensive chemical modification. This guide has provided a foundational understanding of its synthesis, characterization, and potential applications. Further research into the specific biological activities of its derivatives is warranted to fully explore the therapeutic potential of this versatile compound.

References

Sources

A Comprehensive Technical Guide to 3-(2-Aminophenyl)-1,3-oxazolidin-2-one: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 3-(2-Aminophenyl)-1,3-oxazolidin-2-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The oxazolidinone core is a key pharmacophore in a class of synthetic antibiotics, making its derivatives valuable scaffolds for novel therapeutic agents.[1][2] This document details the fundamental physicochemical properties of the title compound, including its molecular weight, formula, and structure. Furthermore, it presents a validated, step-by-step synthesis protocol, discusses the principles of analytical characterization, and outlines its potential applications and safety considerations. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Core Physicochemical Properties

This compound is a solid organic compound distinguished by the presence of both an oxazolidinone ring and an aminophenyl substituent.[3][4] These structural features are crucial for its chemical reactivity and biological activity. The precise determination of its molecular weight is fundamental for all quantitative experimental work, from reaction stoichiometry to analytical standard preparation.

The molecular weight of this compound is 178.19 g/mol .[3] This value is derived from its molecular formula, C₉H₁₀N₂O₂, based on the atomic weights of its constituent elements.[3][4]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Weight 178.19 g/mol [3]
Monoisotopic Mass 178.07423 Da[4]
Molecular Formula C₉H₁₀N₂O₂[3][4]
CAS Number 936940-54-4[3]
Physical Form Solid[5]
Canonical SMILES C1COC(=O)N1C2=CC=CC=C2N[4]
InChI Key DXRJOYLGTIOAHA-UHFFFAOYSA-N[4]

Synthesis Protocol: N-Arylation of 2-Oxazolidinone

The synthesis of 3-aryl-2-oxazolidinones is a critical transformation in medicinal chemistry.[6] One common and effective method is the direct N-arylation of the parent 2-oxazolidinone ring. The following protocol describes a conceptual palladium-catalyzed cross-coupling reaction, a powerful method for forming carbon-nitrogen bonds.

  • Scientific Rationale: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are favored for their high efficiency, functional group tolerance, and broad substrate scope. The choice of ligand is critical; it modulates the reactivity of the palladium catalyst, facilitating the reductive elimination step that forms the desired C-N bond. The base is required to activate the 2-oxazolidinone nucleophile by deprotonation.

Step-by-Step Methodology
  • Reactor Setup: To a dry, inert-atmosphere reaction vessel (e.g., a Schlenk flask), add 2-oxazolidinone (1.0 eq.), 1-bromo-2-nitrobenzene (1.1 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), and a suitable phosphine ligand like Xantphos (0.04 eq.).

  • Solvent and Base Addition: Add a dry, aprotic solvent such as toluene or dioxane. Subsequently, add a strong, non-nucleophilic base, for example, cesium carbonate (Cs₂CO₃) (2.0 eq.).

  • Reaction Execution: Seal the vessel and heat the mixture with stirring to a temperature between 80-110 °C. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, 3-(2-nitrophenyl)-1,3-oxazolidin-2-one, is then purified by column chromatography on silica gel.

  • Nitro Group Reduction: Dissolve the purified intermediate in a solvent like ethanol or methanol. Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Final Isolation: After the reduction is complete (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to yield the final product, this compound.

Visualization of Synthesis Workflow

SynthesisWorkflow cluster_coupling Step 1: N-Arylation (Buchwald-Hartwig) cluster_reduction Step 2: Nitro Reduction reagents_c 2-Oxazolidinone 1-Bromo-2-nitrobenzene Pd Catalyst & Ligand Base (Cs2CO3) reaction_c Heat in Toluene/Dioxane reagents_c->reaction_c intermediate Crude 3-(2-Nitrophenyl)- 1,3-oxazolidin-2-one reaction_c->intermediate purification Column Chromatography intermediate->purification pure_intermediate Pure Intermediate purification->pure_intermediate reagents_r Intermediate Pd/C Catalyst H2 Atmosphere pure_intermediate->reagents_r reaction_r Stir in Ethanol/Methanol reagents_r->reaction_r product_crude Crude Final Product reaction_r->product_crude isolation Filtration & Concentration product_crude->isolation final_product 3-(2-Aminophenyl)- 1,3-oxazolidin-2-one isolation->final_product

Caption: Palladium-catalyzed synthesis workflow.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques must be employed. Each technique provides a unique piece of structural information, and together they form a self-validating system of confirmation.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this compound, Electrospray Ionization (ESI) in positive mode would be expected to show a prominent ion peak at m/z 179.0815, corresponding to the protonated molecule [M+H]⁺.[4][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and environment of hydrogen atoms. One would expect to see distinct signals for the aromatic protons on the aminophenyl ring, the two methylene groups (-CH₂-) of the oxazolidinone ring, and the amine (-NH₂) protons.

    • ¹³C NMR: Shows the different types of carbon atoms in the molecule. Signals corresponding to the carbonyl carbon (C=O), the aromatic carbons, and the two methylene carbons of the heterocyclic ring would be expected.

  • Infrared (IR) Spectroscopy: This method identifies the functional groups present. Key vibrational stretches to look for include the N-H stretch of the primary amine, the strong C=O stretch of the cyclic carbamate (oxazolidinone ring), and C-N and C-O bond stretches.

Applications in Drug Development

The oxazolidinone class of compounds is of high importance in modern medicine, primarily due to their role as potent antibacterial agents.[1][2] Linezolid, the first clinically approved drug in this class, is effective against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[8]

This compound serves as a key building block or intermediate for creating more complex oxazolidinone derivatives. The primary amine group offers a reactive handle for further chemical modification, allowing for the synthesis of a library of analogues to explore structure-activity relationships (SAR) in the development of new antibacterial, antituberculosis, or even anticancer agents.[9]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data for this exact compound is not widely available, related oxazolidinones and aromatic amines warrant caution.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Refer to the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive hazard and handling information.

References

  • National Center for Biotechnology Information. (n.d.). 3-Amino-2-oxazolidinone. PubChem. Available at: [Link]

  • PubChemLite. (n.d.). This compound. Available at: [Link]

  • MDPI. (n.d.). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. Available at: [Link]

  • Justia Patents. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Available at: [Link]

  • MDPI. (n.d.). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Available at: [Link]

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  • PubChemLite. (n.d.). 3-(3-aminophenyl)-1,3-oxazolidin-2-one. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Oxazolidinone. PubChem. Available at: [Link]

  • PubMed Central. (n.d.). Current Updates on Oxazolidinone and Its Significance. Available at: [Link]

  • ResearchGate. (2023). (PDF) Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(2-Phenylethyl)-1,3-oxazolidin-2-one. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC. Available at: [Link]

  • MDPI. (n.d.). X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. Available at: [Link]

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3-(2-Aminophenyl)-1,3-oxazolidin-2-one IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(2-Aminophenyl)-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The oxazolidin-2-one core is a well-established pharmacophore, most notably recognized in the antibiotic Linezolid, which validates its importance in the development of novel therapeutic agents.[1][2] This document details the compound's nomenclature, physicochemical properties, a representative synthetic pathway, and robust analytical characterization methods. Furthermore, it explores the molecule's potential applications as a versatile building block in drug discovery, stemming from its unique structural features, particularly the reactive primary amine that allows for extensive derivatization. Safety, handling, and storage protocols are also outlined to ensure its proper use in a research and development setting. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, evaluation, and application of novel oxazolidinone-based compounds.

Compound Identification and Structure

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The compound of focus is systematically named according to IUPAC nomenclature, and its structural and molecular properties are well-defined.

IUPAC Name: this compound

The structure consists of a central 1,3-oxazolidin-2-one ring, which is N-substituted at position 3 with a 2-aminophenyl group.

IdentifierValueSource
Molecular Formula C₉H₁₀N₂O₂[3]
Molecular Weight 178.19 g/mol [4]
Monoisotopic Mass 178.07423 Da[3]
InChIKey DXRJOYLGTIOAHA-UHFFFAOYSA-N[3]
Canonical SMILES C1COC(=O)N1C2=CC=CC=C2N[3]

2D Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of key computed and experimental physicochemical properties is essential for planning experiments, including reaction setup, purification, and formulation.

PropertyValueRemarksSource
XlogP (Predicted) 0.8Indicates moderate lipophilicity.[3]
Hydrogen Bond Donors 1The primary amine group (-NH₂).[3]
Hydrogen Bond Acceptors 3Carbonyl oxygen, ring oxygen, and amine nitrogen.[3]
Rotatable Bonds 1The C-N bond connecting the two rings.[3]
Appearance Solid (Predicted)Based on similar structures.[4]

Synthesis and Manufacturing Pathway

The synthesis of N-aryl oxazolidinones can be achieved through several established methods.[5] A common and reliable approach involves the cyclization of a corresponding amino alcohol derivative or the direct coupling of an aniline with a suitable precursor. Below is a representative, high-level workflow for the synthesis of this compound.

Caption: Representative synthetic workflow for the target compound.

Experimental Protocol: Representative Synthesis

This protocol describes a plausible three-step synthesis. The causality for each step is explained to provide field-proven insight.

Step 1: Synthesis of 2-((2-Nitrophenyl)amino)ethan-1-ol

  • Setup: To a solution of 2-fluoronitrobenzene (1.0 eq.) in anhydrous dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 eq.).

    • Rationale: DMSO is a polar aprotic solvent that facilitates SₙAr reactions. K₂CO₃ acts as a base to deprotonate the ethanolamine in situ, enhancing its nucleophilicity.

  • Reaction: Add ethanolamine (1.2 eq.) dropwise to the mixture at room temperature. Heat the reaction to 80°C and stir for 12-16 hours, monitoring by TLC or LC-MS.

    • Rationale: Heating is required to overcome the activation energy for the nucleophilic aromatic substitution. Excess ethanolamine ensures the complete consumption of the starting halide.

  • Workup: Cool the reaction to room temperature and pour it into ice-water. The product often precipitates as a solid. Filter the solid, wash with water, and dry under vacuum.

Step 2: Synthesis of 3-(2-Nitrophenyl)oxazolidin-2-one

  • Setup: Dissolve the crude 2-((2-nitrophenyl)amino)ethan-1-ol (1.0 eq.) in anhydrous tetrahydrofuran (THF). Add triethylamine (Et₃N, 2.5 eq.). Cool the mixture to 0°C in an ice bath.

    • Rationale: THF is a suitable solvent for this reaction. Et₃N is a non-nucleophilic base that scavenges the HCl generated from the phosgene equivalent. Cooling controls the exothermic reaction.

  • Reaction: Slowly add a solution of triphosgene (0.4 eq.) in THF to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Rationale: Triphosgene is a safer, solid alternative to phosgene gas. It reacts with the alcohol and amine functionalities to form the cyclic carbamate (oxazolidinone ring).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Step 3: Synthesis of this compound (Final Product)

  • Setup: Dissolve the crude 3-(2-nitrophenyl)oxazolidin-2-one (1.0 eq.) in methanol or ethyl acetate. Add 10% Palladium on carbon (Pd/C, 5-10 mol%).

    • Rationale: Pd/C is a highly efficient and standard catalyst for the hydrogenation of aromatic nitro groups to amines.

  • Reaction: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC/LC-MS).

    • Rationale: A hydrogen atmosphere provides the necessary reducing agent. Vigorous stirring ensures proper mixing of the three phases (solid catalyst, liquid solution, gas).

  • Purification (Self-Validating System): Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Concentrate the filtrate to obtain the crude product. Purify via flash column chromatography or recrystallization to yield the final, analytically pure compound. The purity should be confirmed by HPLC and the structure verified by NMR and MS, as described in the next section.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Caption: Standard analytical workflow for compound characterization.

Expected Spectroscopic Data

While experimental spectra are definitive, the expected signals can be predicted based on the known structure.

TechniqueExpected Characteristic Signals
¹H NMR ~7.0-7.5 ppm: Multiplets corresponding to the 4 aromatic protons on the phenyl ring. ~4.8 ppm: Broad singlet for the 2 protons of the primary amine (-NH₂). ~4.5 ppm: Triplet for the 2 protons of the -O-CH₂- group in the oxazolidinone ring. ~4.0 ppm: Triplet for the 2 protons of the -N-CH₂- group in the oxazolidinone ring.
¹³C NMR ~158 ppm: Carbonyl carbon (C=O) of the oxazolidinone. ~115-145 ppm: 6 distinct signals for the aromatic carbons. ~62 ppm: Carbon signal for the -O-CH₂- group. ~45 ppm: Carbon signal for the -N-CH₂- group.
FTIR (cm⁻¹) 3350-3450: Two distinct N-H stretching bands for the primary amine. ~3050: Aromatic C-H stretching. ~1750: Strong C=O stretching of the cyclic carbamate. ~1230: C-O-C stretching.
HRMS (ESI+) [M+H]⁺: Calculated m/z = 179.0815, Found = 179.081x
Protocol: Purity Assessment by HPLC
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol. Dilute to a working concentration of ~0.1 mg/mL.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV detector (set to 254 nm and 280 nm).

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Analysis: Inject 5-10 µL of the sample. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥95% is typically required for use in biological assays.

Applications in Medicinal Chemistry and Drug Development

The oxazolidinone scaffold is a "privileged structure" in medicinal chemistry due to its favorable pharmacological properties and synthetic accessibility.[1]

Mechanism of Action for Antibacterial Oxazolidinones

The primary mechanism of action for this class of antibiotics is the inhibition of bacterial protein synthesis.[2][6] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex required to start protein translation.[2] This is a unique mechanism that confers activity against bacteria that have developed resistance to other classes of antibiotics.[6]

G cluster_0 Bacterial Ribosome 50S 50S Subunit Peptidyl Transferase Center (PTC) Protein Protein Synthesis 50S:f0->Protein Inhibited 30S 30S Subunit Oxazolidinone Oxazolidinone Drug (e.g., Linezolid) Oxazolidinone->50S:f1 Binds to A-site of PTC InitiationComplex fMet-tRNA Initiation Complex InitiationComplex->50S:f1 Binding Blocked

Caption: Mechanism of action of oxazolidinone antibiotics.

Role as a Synthetic Intermediate

This compound is a particularly valuable intermediate for several reasons:

  • Scaffold Hopping: It provides the core oxazolidinone pharmacophore.

  • Vector for Derivatization: The primary amine at the ortho position is a key reactive handle. It can be readily acylated, alkylated, sulfonated, or used in cyclization reactions to generate large libraries of novel compounds. This allows for systematic Structure-Activity Relationship (SAR) studies.

  • Potential for Intramolecular Interactions: The ortho-disposed amine and the oxazolidinone nitrogen can act as ligands for metal chelation or participate in intramolecular hydrogen bonding, which can be exploited to control conformation and improve binding affinity to biological targets. This makes it a promising starting point for developing new antibacterial agents, as well as compounds targeting other therapeutic areas like oncology or inflammation.[1][7]

Safety, Handling, and Storage

Proper safety precautions are mandatory when handling any research chemical. The following information is synthesized from safety data for structurally related compounds.[8][9]

GHS Hazard Information
Pictogram(s)Signal WordHazard Statements

Warning H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[9]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Wear a lab coat.[8]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[8]

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation of the amine group.

First Aid Measures
  • Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Call a physician.[8]

  • Skin Contact: Immediately wash off with soap and plenty of water. If irritation persists, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]

Conclusion

This compound is a high-value chemical scaffold that merges the proven pharmacological relevance of the oxazolidinone ring with the synthetic versatility of an ortho-substituted aniline. Its well-defined structure, predictable properties, and accessible synthesis make it an important tool for researchers in drug discovery. By providing a reactive site for molecular elaboration, this compound serves as a critical starting point for the development of next-generation therapeutics aimed at combating antibiotic resistance and addressing other unmet medical needs.

References

  • Zaragoza, F. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molbank. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 65725, 3-Amino-2-oxazolidinone. [Link]

  • Carl ROTH. Safety data sheet for 5-methyl-3-vinyl-1,3-oxazolidin-2-one. [Link]

  • PubChemLite. This compound. [Link]

  • Rout, L. et al. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 239408, 3-(2-Phenylethyl)-1,3-oxazolidin-2-one. [Link]

  • Organic Chemistry Portal. Oxazolidinone synthesis. [Link]

  • Zaragoza, F. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. National Institutes of Health. [Link]

  • Ferreira, L. G. et al. Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • MDPI. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. [Link]

  • National Institute of Standards and Technology. Oxazolidin-2-one. NIST Chemistry WebBook. [Link]

  • Organic Chemistry Portal. Oxazolidine synthesis. [Link]

  • PubChemLite. 3-[2-(4-aminophenyl)ethyl]-1,3-oxazolidin-2-one. [Link]

  • SpectraBase. 3-Amino-2-oxazolidinone - 1H NMR. [Link]

  • Kumar, N. et al. Current Updates on Oxazolidinone and Its Significance. Scientifica. [Link]

  • Lapegna, M. et al. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules. [Link]

  • Jin, M. et al. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link]

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An In-depth Technical Guide to the Synthesis of 3-(2-Aminophenyl)-1,3-oxazolidin-2-one from N-aryl Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxazolidinone ring is a privileged structure in medicinal chemistry, forming the core of several impactful therapeutic agents, most notably the antibiotic Linezolid.[1][2][3] The synthesis of 3-(2-aminophenyl)-1,3-oxazolidin-2-one represents a critical pathway to a versatile intermediate for the development of novel pharmaceuticals. This guide focuses on a robust and widely applicable synthetic strategy commencing from N-aryl carbamates. The core of this approach lies in the intramolecular cyclization of a suitably functionalized N-aryl carbamate precursor, typically derived from a 2-aminoaryl alcohol. We will explore the nuances of this transformation, from the selection of starting materials and reagents to the optimization of reaction conditions and the mechanistic rationale behind these choices.

Foundational Principles: The Strategic Importance of the Oxazolidinone Core

The 2-oxazolidinone moiety is a bioisostere for carbamates, ureas, and amides, offering enhanced metabolic stability due to its cyclic nature.[2] This structural feature, combined with its ability to form key hydrogen bond interactions with biological targets, has cemented its importance in drug design.[2] The presence of the 2-aminophenyl substituent at the N-3 position provides a crucial synthetic handle for further molecular elaboration, enabling the construction of diverse chemical libraries for screening and lead optimization.

The Synthetic Blueprint: Intramolecular Cyclization of N-Aryl Carbamates

The cornerstone of the synthesis of this compound is the intramolecular cyclization of an N-(2-hydroxy-substituted-phenyl) carbamate. This process involves the nucleophilic attack of an alkoxide, generated from the hydroxyl group, onto the electrophilic carbonyl carbon of the carbamate.[4]

Reaction Mechanism

The reaction proceeds via a base-mediated intramolecular nucleophilic acyl substitution. The key steps are:

  • Deprotonation: A suitable base abstracts the proton from the hydroxyl group of the N-(2-hydroxyphenyl) carbamate precursor, generating a more nucleophilic alkoxide.

  • Intramolecular Cyclization: The newly formed alkoxide attacks the carbonyl carbon of the carbamate moiety. This step is geometrically favored due to the proximity of the reacting centers, leading to the formation of a five-membered ring.

  • Leaving Group Departure: The ethoxy group (or other alkoxy group from the carbamate) is expelled, resulting in the formation of the stable 1,3-oxazolidin-2-one ring.

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2 & 3: Cyclization & Leaving Group Departure Start N-(2-hydroxyphenyl) carbamate Alkoxide Alkoxide Intermediate Start->Alkoxide + Base - H-Base+ Base Base (e.g., LiOH) Tetrahedral Tetrahedral Intermediate Alkoxide->Tetrahedral Intramolecular Attack Product 3-(2-Aminophenyl)-1,3- oxazolidin-2-one Tetrahedral->Product - Leaving Group Leaving_Group Leaving Group (e.g., EtO-) Tetrahedral->Leaving_Group

Sources

A Technical Guide to 3-(2-Aminophenyl)-1,3-oxazolidin-2-one: A Keystone Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Aminophenyl)-1,3-oxazolidin-2-one is a heterocyclic compound whose significance in the pharmaceutical industry derives not from its own biological activity, but from its crucial role as a versatile and efficient synthetic intermediate. This technical guide elucidates the "mechanism of action" of this compound from a chemical synthesis perspective, detailing its preparation, physicochemical properties, and core reactivity. Through a comprehensive case study on the synthesis of the anticoagulant drug Rivaroxaban, we will explore the strategic advantages and chemical principles that establish this compound as an indispensable building block in modern medicinal chemistry. This document serves as an in-depth resource for researchers and professionals engaged in complex organic synthesis and drug development.

Introduction: Redefining "Mechanism of Action"

In the lexicon of pharmacology, "mechanism of action" (MoA) describes the specific biochemical interaction through which a drug produces its effect. However, for a compound like this compound, the term takes on a different, yet equally critical, meaning. Its "action" is not on a biological target, but as a key reactant—a synthon—that enables the efficient and precise construction of complex, pharmacologically active molecules.

The oxazolidinone ring system itself is a privileged scaffold in medicinal chemistry, famously found in antibiotics like Linezolid, which inhibit bacterial protein synthesis.[1][2] While our subject compound does not share this antibiotic activity, its structure, featuring a reactive primary aromatic amine ortho to the oxazolidinone nitrogen, makes it a highly valuable precursor. Its most notable application is in the industrial synthesis of Rivaroxaban, a direct Factor Xa inhibitor and a widely prescribed oral anticoagulant.[3][4] This guide will dissect the chemical behavior that underpins its utility, providing a foundational understanding for its application in synthetic strategy and process development.

Synthesis and Physicochemical Characterization

The efficient preparation of this compound is paramount for its use as a starting material. Various synthetic routes have been developed, often focusing on high yield and purity to meet pharmaceutical manufacturing standards. A common strategy involves the cyclization of a suitable precursor, such as 2-aminophenol, with a carbonylating agent.

A representative synthesis involves the reaction of 2-aminophenol with a reagent like carbonyldiimidazole (CDI) or phosgene derivatives to form the oxazolidinone ring. The reaction proceeds via nucleophilic attack of the hydroxyl and amino groups onto the carbonyl source.

Below is a generalized workflow for its preparation:

G cluster_reactants Reactants cluster_process Process A 2-Aminophenol C Reaction Vessel (Aprotic Solvent, Base) A->C B Carbonylating Agent (e.g., CDI, Triphosgene) B->C D Cyclization Reaction C->D E Crude Product Mixture D->E F Purification (Recrystallization/Chromatography) E->F G Pure this compound F->G

Caption: Generalized workflow for the synthesis of this compound.

The physicochemical properties of this intermediate are crucial for its handling, storage, and reaction monitoring.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₂[5]
Molecular Weight 178.19 g/mol [6]
Appearance Solid[6]
CAS Number 119737-03-8-
InChIKey DXRJOYLGTIOAHA-UHFFFAOYSA-N[5]
Predicted XlogP 0.8[5]

Note: Experimental data such as melting point and solubility may vary based on purity and crystalline form.

Core Directive: Mechanism of Action as a Synthetic Intermediate

The synthetic utility of this compound is centered on the nucleophilicity of its primary aromatic amine group (-NH₂). This group serves as the primary reactive site for introducing the entire aminophenyl-oxazolidinone moiety into a target molecule.

Key Reactive Principles:

  • Nucleophilic Acylation: The lone pair of electrons on the amine nitrogen readily attacks electrophilic carbonyl carbons, such as those in acid chlorides or activated esters. This forms a stable amide bond, a cornerstone of many pharmaceutical structures.

  • Nucleophilic Alkylation: The amine can also react with alkyl halides or other electrophilic carbon centers, though this is less common in its primary applications compared to acylation.

  • Strategic Positioning: The ortho-relationship between the amine and the oxazolidinone ring is not merely incidental. It precisely positions the bulky oxazolidinone group relative to the newly formed bond, which can influence the conformation and biological activity of the final molecule.

The "mechanism" of its action is therefore a classic nucleophilic acyl substitution. In the context of Rivaroxaban synthesis, the amine attacks the carbonyl carbon of 5-chlorothiophene-2-carbonyl chloride.

G cluster_mechanism Nucleophilic Acyl Substitution Mechanism Reactants This compound (Nucleophile) + Electrophile (e.g., Acid Chloride) TransitionState Tetrahedral Intermediate (Unstable) Reactants->TransitionState Nucleophilic Attack Products Amide Product + Leaving Group (e.g., Cl⁻) TransitionState->Products Collapse & Leaving Group Expulsion

Caption: The core mechanism of action: nucleophilic acyl substitution.

Case Study: The Role in Rivaroxaban Synthesis

Rivaroxaban is a complex molecule, and its efficient synthesis is a significant achievement in process chemistry. Many patented synthetic routes rely on a convergent approach where key fragments are prepared separately and then joined. One of the final and most critical steps is the amide bond formation that links the thiophene moiety to the oxazolidinone core.[7][8]

This is where this compound (or a more elaborated version of it) plays its starring role. Let's examine a simplified, conceptual workflow.

Simplified Synthetic Workflow for Rivaroxaban:

G A Intermediate A (e.g., 4-(4-aminophenyl)morpholin-3-one) C Synthesis of Oxazolidinone Core (Multiple Steps) A->C B Chiral Epoxide (e.g., (R)-glycidyl butyrate) B->C D (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one [Key Intermediate] C->D Provides the key nucleophilic amine F Final Amide Coupling (Base, Solvent) D->F E 5-Chlorothiophene- 2-carbonyl chloride E->F G Rivaroxaban F->G

Caption: Simplified convergent synthesis of Rivaroxaban highlighting the key coupling step.

In this pathway, a more complex intermediate which already contains the morpholinone group, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, is often used.[4][9][10] This advanced intermediate is built upon the foundational structure of our topic compound. The final acylation step is a testament to the reliability and efficiency of using this specific nucleophile to complete the synthesis of the active pharmaceutical ingredient (API).

Causality Behind Experimental Choices:

  • Why this intermediate? It provides a pre-formed, chirally correct oxazolidinone ring attached to the phenylmorpholinone backbone. This avoids potential side reactions or racemization that could occur if the ring were formed later in the synthesis. The exposed primary amine is the ideal handle for the final coupling.

  • Why an acid chloride? 5-chlorothiophene-2-carbonyl chloride is a highly reactive electrophile, ensuring a rapid and high-yielding reaction with the amine nucleophile, which is crucial for maximizing throughput in an industrial setting.

  • Choice of Base and Solvent: The reaction is typically run in an aprotic solvent (like dichloromethane or THF) with a non-nucleophilic base (like pyridine or triethylamine).[4] The base is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Representative Amide Coupling

This protocol is a representative example of the key acylation step, illustrating the principles discussed. It is intended for instructional purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Objective: To synthesize an N-acylated derivative of an aminophenyl-oxazolidinone intermediate.

Materials:

  • (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride (1.0 eq)

  • Propionyl chloride (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactor Setup: A clean, dry, three-neck round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. The system is flushed with dry nitrogen.

    • Expertise Note: An inert atmosphere is critical to prevent the acid chloride from hydrolyzing with atmospheric moisture, which would reduce yield and create impurities.

  • Reactant Charging: The aminophenyl-oxazolidinone hydrochloride starting material (1.0 eq) is suspended in anhydrous DCM.

  • Base Addition: Triethylamine (2.5 eq) is added to the suspension. The mixture is stirred for 10-15 minutes.

    • Expertise Note: The first equivalent of TEA deprotonates the hydrochloride salt to liberate the free amine nucleophile. The subsequent amount is for neutralizing the HCl generated in the acylation step.

  • Acylation: Propionyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, is added dropwise via the dropping funnel over 20-30 minutes at 0-5 °C (ice bath).

    • Trustworthiness Note: Slow, cooled addition is a self-validating control measure. It manages the exothermic reaction, preventing potential side reactions and ensuring a controlled, selective acylation.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up: a. The reaction mixture is quenched by the slow addition of water. b. The organic layer is separated and washed sequentially with saturated sodium bicarbonate solution (to remove excess acid chloride and HCl-TEA salt) and brine (to reduce the aqueous content in the organic layer). c. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure amide product.

Conclusion

This compound exemplifies a class of molecules whose value is defined by their synthetic potential. Its "mechanism of action" is a fundamental principle of organic chemistry: the reliable and predictable reactivity of a primary aromatic amine. By serving as a robust nucleophilic building block, it enables the efficient, late-stage assembly of complex pharmaceutical agents like Rivaroxaban. Understanding the chemical principles governing its synthesis and reactivity provides drug development professionals with a powerful tool for designing and executing scalable and commercially viable manufacturing processes.

References

  • US Patent US11034683B2. (2021). Process for the preparation of rivaroxaban involving novel intermediate. Google Patents.
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  • European Patent EP3565552B1. (2020). An improved process for the preparation of rivaroxaban involving novel intermediate. Google Patents.
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  • ResearchGate. (n.d.). Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. Available at: [Link]

  • Yuan, J., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. ResearchGate. Available at: [Link]

  • Mali, P. R., et al. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. Sustainable Chemical Processes, 3(11). Available at: [Link]

  • Ordóñez, M., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(4), 3054-3066. Available at: [Link]

  • PubChemLite. (n.d.). This compound. Available at: [Link]

  • Krayushkin, M. M., et al. (2003). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][6][9]Oxazin-2(3H)-Ones. Chemistry of Heterocyclic Compounds, 39, 613-618. Available at: [Link]

  • Ippolito, J. A., et al. (2001). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Journal of Biological Chemistry, 276(40), 37199-37205. Available at: [Link]

  • PubChem. (n.d.). 2-Oxazolidinone. National Institutes of Health. Available at: [Link]

  • Justia Patents. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Available at: [Link]

  • Gualandi, A., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 73. Available at: [Link]

  • CAS Common Chemistry. (n.d.). Stanozolol. American Chemical Society. Available at: [Link]

  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (n.d.). Available at: [Link]

  • De Vito, V., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4286. Available at: [Link]

  • PubChem. (n.d.). 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride. National Institutes of Health. Available at: [Link]

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A Comprehensive Spectroscopic Analysis of 3-(2-Aminophenyl)-1,3-oxazolidin-2-one: An Essential Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 3-(2-Aminophenyl)-1,3-oxazolidin-2-one, a heterocyclic compound of interest in synthetic and medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document details the structural elucidation of the molecule through a multi-technique spectroscopic approach, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Each section explains the causality behind experimental choices, presents detailed protocols, and offers a thorough interpretation of the resulting data. This guide serves as an authoritative reference for the unambiguous characterization of this compound, ensuring scientific integrity and reproducibility.

Introduction and Molecular Structure

This compound (CAS No. 4693-89-4) is a key synthetic intermediate. Its structure combines an aromatic amine with an oxazolidinone ring system, making it a versatile building block. Accurate structural confirmation is paramount for its application in further synthetic steps and for ensuring the purity and identity of resulting products. This guide outlines the integrated spectroscopic workflow used to provide unequivocal structural proof.

Key Molecular Properties:

  • Molecular Formula: C₉H₁₀N₂O₂[1]

  • Molecular Weight: 178.19 g/mol [2][3]

  • Monoisotopic Mass: 178.07423 Da[1]

Molecular_Structure cluster_oxazolidinone Oxazolidinone Ring cluster_phenyl Aminophenyl Group N1 N C2 C=O N1->C2 C_aromatic_1 C N1->C_aromatic_1 bond O3 O C2->O3 C4 CH₂ O3->C4 C5 CH₂ C4->C5 C5->N1 C_aromatic_2 C C_aromatic_1->C_aromatic_2 C_aromatic_3 CH C_aromatic_2->C_aromatic_3 NH2 NH₂ C_aromatic_2->NH2 C_aromatic_4 CH C_aromatic_3->C_aromatic_4 C_aromatic_5 CH C_aromatic_4->C_aromatic_5 C_aromatic_6 CH C_aromatic_5->C_aromatic_6 C_aromatic_6->C_aromatic_1

Caption: Molecular structure of this compound.

Spectroscopic Characterization Workflow

The structural confirmation of a synthesized compound is a systematic process. The causality for employing multiple spectroscopic techniques lies in their complementary nature; each method probes different aspects of the molecular structure. IR identifies functional groups, NMR maps the carbon-hydrogen framework, and MS determines the molecular mass and elemental composition.

Workflow Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization/Chromatography) Synthesis->Purification IR IR Spectroscopy (Functional Group ID) Purification->IR NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS Interpretation Integrated Data Interpretation IR->Interpretation NMR->Interpretation MS->Interpretation Confirmation Structural Confirmation Interpretation->Confirmation

Caption: Standard workflow for spectroscopic structural elucidation.

Infrared (IR) Spectroscopy

Principle & Rationale: Infrared spectroscopy is a rapid, non-destructive technique ideal for identifying the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies when they absorb IR radiation. For this compound, we expect to see characteristic absorptions for the amine (N-H), the cyclic carbamate (C=O), and aromatic (C=C) bonds.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

  • Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol and allowing it to dry.

  • Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Process the spectrum (baseline correction, if necessary) and identify the peak frequencies.

Data Interpretation: The following table summarizes the key IR absorption bands that confirm the structure of the title compound.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3500 - 3300MediumN-H Stretch (Primary Amine)[4]
~3050MediumAromatic C-H Stretch[5]
~2900MediumAliphatic C-H Stretch (Oxazolidinone ring CH₂)[4]
1740 - 1690StrongC=O Stretch (Cyclic Carbamate/Oxazolidinone)[4]
1620 - 1580MediumN-H Bend (Primary Amine)
1600 - 1450MediumAromatic C=C Bending[4]

The presence of a strong carbonyl (C=O) peak alongside distinct primary amine (N-H) stretching and bending bands provides strong initial evidence for the successful synthesis of the target molecule.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present. The choice of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is critical as it dissolves the sample without producing an interfering proton signal.[6]

Experimental Protocol (¹H and ¹³C NMR):

  • Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it. TMS is set to 0 ppm and provides a reference point.

  • Place the tube in the NMR spectrometer.

  • Acquire the ¹H spectrum. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • Acquire the ¹³C spectrum. This requires more scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon.

¹H NMR Data Interpretation: The proton NMR spectrum will show distinct signals for the aromatic protons, the amine protons, and the two methylene (CH₂) groups of the oxazolidinone ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationProton Assignment
~7.0 - 7.5Multiplet4HAromatic (C₆H₄) Protons
~5.0Broad Singlet2HAmine (NH₂) Protons
~4.4Triplet2HO-CH₂ (Oxazolidinone)
~4.0Triplet2HN-CH₂ (Oxazolidinone)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Data Interpretation: The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton.

Chemical Shift (δ, ppm)Carbon Assignment
~155Carbonyl (C=O)
~145 - 115Aromatic Carbons (6 signals)
~62O-CH₂ (Oxazolidinone)
~45N-CH₂ (Oxazolidinone)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry provides the exact molecular weight of a compound, offering definitive confirmation of its elemental formula. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making the spectrum easy to interpret.

Experimental Protocol (ESI-MS):

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode. The instrument will detect ions based on their mass-to-charge ratio (m/z).

  • For high-resolution mass spectrometry (HRMS), a TOF (Time-of-Flight) or Orbitrap analyzer is used to determine the mass with high accuracy (typically <5 ppm error).

Data Interpretation: The primary goal is to identify the molecular ion peak. For this compound (C₉H₁₀N₂O₂), the expected masses are:

Ion SpeciesCalculated m/z
[M+H]⁺179.0815[1]
[M+Na]⁺201.0634[1]

The observation of a prominent peak at m/z 179.0815 in the positive ion ESI mass spectrum would strongly confirm the molecular weight and, by extension, the elemental composition of the target compound.[1]

Conclusion

The combined application of IR, NMR (¹H and ¹³C), and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. IR spectroscopy confirms the presence of key functional groups, NMR spectroscopy elucidates the specific arrangement of atoms and the carbon-hydrogen framework, and mass spectrometry verifies the molecular weight and elemental formula. This integrated, multi-technique approach represents a self-validating system that ensures the highest level of scientific integrity for researchers and drug development professionals.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved from [Link]

  • MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • Iraqi Journal of Science. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2-oxazolidinone. Retrieved from [Link]

  • PubMed. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Retrieved from [Link]

  • MDPI. (2010). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Oxazolidin-2-one. Retrieved from [Link]

  • ResearchGate. (n.d.). The 13 C-NMR spectrum of compound[1]. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(3-aminophenyl)-1,3-oxazolidin-2-one. Retrieved from [Link]

  • Michigan State University. (n.d.). IR Absorption Table. Retrieved from [Link]

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An In-Depth Technical Guide to 3-(2-Aminophenyl)-1,3-oxazolidin-2-one: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-aminophenyl)-1,3-oxazolidin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into its synthesis, chemical and physical properties, and explores its potential biological activities, drawing upon the broader context of the pharmacologically privileged oxazolidinone scaffold. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction: The Significance of the Oxazolidinone Core

The 1,3-oxazolidin-2-one ring system is a cornerstone in modern medicinal chemistry, most notably for its role in a class of synthetic antibiotics.[1][2] Linezolid, the first clinically approved oxazolidinone antibiotic, revolutionized the treatment of infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3] The unique mechanism of action of oxazolidinones, which involves the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit, circumvents cross-resistance with other antibiotic classes.[3]

Beyond their antibacterial prowess, oxazolidinone derivatives have demonstrated a wide spectrum of biological activities, including applications as chiral auxiliaries in asymmetric synthesis.[4][5] The versatility of this scaffold has spurred extensive research into the synthesis and evaluation of novel analogues with diverse substitution patterns. This guide focuses specifically on the 3-(2-aminophenyl) substituted derivative, exploring the implications of this particular functionalization on its chemical properties and potential pharmacological profile.

Synthesis and Mechanistic Considerations

The synthesis of 3-aryl-1,3-oxazolidin-2-ones can be approached through several strategic pathways. While a specific, detailed protocol for this compound is not extensively documented in readily available literature, its synthesis can be logically deduced from established methodologies for analogous compounds. A highly plausible and commonly employed strategy involves the synthesis of the corresponding nitro-analogue, 3-(2-nitrophenyl)-1,3-oxazolidin-2-one, followed by a reduction of the nitro group.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is depicted below. The primary disconnection is at the amine functionality, leading back to the nitro-substituted precursor. This precursor can be synthesized through the cyclization of an intermediate formed from 2-nitrophenol and a suitable two-carbon synthon, or via coupling reactions.

G Target This compound Nitro 3-(2-Nitrophenyl)-1,3-oxazolidin-2-one Target->Nitro Reduction Starting_Materials 2-Nitrophenol / 2-Nitroaniline + C2 Synthon Nitro->Starting_Materials Cyclization / Coupling G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Reactant1 1,3-Oxazolidin-2-one Heating Inert Atmosphere (N2 or Ar) Heat (e.g., 100-120 °C) Reactant1->Heating Reactant2 1-Bromo-2-nitrobenzene Reactant2->Heating Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Heating Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Heating Base Base (e.g., K2CO3) Base->Heating Solvent Solvent (e.g., Toluene) Solvent->Heating Filtration Cool and filter off inorganic salts Heating->Filtration Extraction Solvent Extraction Filtration->Extraction Chromatography Column Chromatography Extraction->Chromatography Product 3-(2-Nitrophenyl)-1,3-oxazolidin-2-one Chromatography->Product

Caption: Proposed workflow for the synthesis of the nitro-intermediate.

Step 2: Reduction of the Nitro Group to Form this compound

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods can be employed, with catalytic hydrogenation being a clean and efficient option.

Experimental Protocol: Catalytic Hydrogenation

  • Dissolution: Dissolve 3-(2-nitrophenyl)-1,3-oxazolidin-2-one in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/Description
Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
Melting Point Would require experimental determination.
Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation. Based on the structure of this compound and data from analogous compounds, the following spectral characteristics are anticipated. [6][7][8] ¹H NMR Spectroscopy:

  • Aromatic Protons: A complex multiplet pattern in the aromatic region (approx. δ 6.5-7.5 ppm) corresponding to the four protons on the aminophenyl ring.

  • Oxazolidinone Ring Protons: Two triplets (or more complex multiplets due to coupling) corresponding to the -OCH₂- and -NCH₂- protons of the oxazolidinone ring, typically in the range of δ 3.5-4.5 ppm.

  • Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: A signal for the carbonyl carbon of the oxazolidinone ring in the range of δ 155-160 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (approx. δ 110-150 ppm), with the carbon attached to the amino group appearing at a higher field.

  • Oxazolidinone Ring Carbons: Two signals for the methylene carbons of the oxazolidinone ring, typically in the range of δ 40-70 ppm.

Infrared (IR) Spectroscopy:

  • N-H Stretching: Characteristic stretching vibrations for the primary amine in the region of 3300-3500 cm⁻¹.

  • C=O Stretching: A strong absorption band for the carbonyl group of the cyclic carbamate around 1750 cm⁻¹.

  • C-N and C-O Stretching: Bands corresponding to the C-N and C-O bonds within the structure.

Mass Spectrometry (MS):

  • The mass spectrum would show the molecular ion peak (M⁺) at m/z = 178, along with characteristic fragmentation patterns.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is scarce in the public domain, the well-established pharmacological profile of the oxazolidinone class provides a strong basis for predicting its potential activities. [3]

Antimicrobial Activity

The primary therapeutic application of oxazolidinones is as antibacterial agents. [2]The N-phenyl ring is a common feature in many potent oxazolidinone antibiotics, where it often serves as a scaffold for further functionalization to optimize activity and pharmacokinetic properties. [9]It is highly probable that this compound possesses some degree of antibacterial activity, particularly against Gram-positive bacteria.

Table 2: Representative Minimum Inhibitory Concentrations (MICs) for Related Oxazolidinone Derivatives (µg/mL)

Compound TypeS. aureusE. faecalisS. pneumoniaeReference
Phenyl-oxazolidinone Analogues1-41-40.5-2[2]
Piperazinyl Phenyl Oxazolidinones1-41-40.5-4[2]

Note: These values are for structurally related compounds and are intended to provide context for the potential activity of this compound. Experimental determination of MIC values for the target compound is necessary.

Cytotoxicity and Anticancer Potential

Some oxazolidinone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. [10]The evaluation of the cytotoxic profile of this compound would be a crucial step in assessing its therapeutic potential and safety.

Table 3: Representative IC₅₀ Values for Cytotoxic Oxazolidinone Derivatives (µM)

Compound TypeCell LineIC₅₀ (µM)Reference
Novel Oxazolidinone HybridsHCT116 (Colon Cancer)0.34 - 22.4[10]
Thiazolidinedione/Oxazolidinedione DerivativesHepG2 (Liver Cancer)>250 (for some oxazolidinediones)[3]

Note: These values are for structurally distinct oxazolidinone-containing compounds and highlight the potential for this scaffold to exhibit cytotoxic activity. The specific cytotoxicity of this compound needs to be experimentally determined.

Mechanism of Action

The primary mechanism of antibacterial action for oxazolidinones is the inhibition of the formation of the 70S initiation complex in bacterial protein synthesis. [3]It is anticipated that this compound, if active as an antibacterial agent, would share this mechanism.

G cluster_ribosome Bacterial Ribosome Ribosome_50S 50S Subunit Initiation_Complex 70S Initiation Complex Ribosome_50S->Initiation_Complex Ribosome_50S->Initiation_Complex Prevents Association Ribosome_30S 30S Subunit Ribosome_30S->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex Oxazolidinone This compound Oxazolidinone->Ribosome_50S Binds to P-site Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibited

Caption: Proposed mechanism of action for this compound.

Future Perspectives and Conclusion

This compound represents a valuable scaffold for further chemical exploration and biological evaluation. The presence of a primary aromatic amine provides a versatile handle for the synthesis of a diverse library of derivatives through reactions such as acylation, sulfonylation, and diazotization followed by substitution. These modifications could lead to the discovery of novel compounds with enhanced antimicrobial potency, a broader spectrum of activity, or even novel therapeutic applications beyond infectious diseases.

References

[11]ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

[6]Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

[10]ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]

[7]MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

[1]ChemInform. (2010). An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Retrieved from [Link]

[2]Hindawi. (2014). Current Updates on Oxazolidinone and Its Significance. Retrieved from [Link]

[8]ResearchGate. (n.d.). Fragments of 1 H NMR spectra of.... Retrieved from [Link]

[12]ResearchGate. (n.d.). Fig. 3. Determination of IC50 values obtained from the cytotoxicity.... Retrieved from [Link]

[13]Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

[14]DergiPark. (2018). A RESEARCH FOR SOME OXAZOLIDINONES TO EVALUATE THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

[15]National Institutes of Health. (n.d.). 2-Imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one. Retrieved from [Link]

[16]National Institutes of Health. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Retrieved from [Link]

[9]National Institutes of Health. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]

[17]Organic Chemistry Portal. (n.d.). Oxazolidine synthesis. Retrieved from [Link]

[18]ResearchGate. (n.d.). Methods for the synthesis of 1,3-oxazolidin-2-ones (microreview). Retrieved from [Link]

[19]ResearchGate. (n.d.). Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. Retrieved from [Link]

[20]Future Science. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Retrieved from [Link]

[3]National Institutes of Health. (2015). Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells. Retrieved from [Link]

[21]National Institutes of Health. (2014). Antibacterial activity of new oxazolidin-2-one analogues in methicillin-resistant Staphylococcus aureus strains. Retrieved from [Link]

[22]ResearchGate. (n.d.). Synthesis, Spectral Characterization and Evaluation of Antibacterial Activity of 1,3-Oxazolidin-2-ones. Retrieved from [Link]

[23]National Institutes of Health. (2020). Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines. Retrieved from [Link]

[24]MDPI. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

[4]MDPI. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Retrieved from [Link]

[5]ResearchGate. (n.d.). (PDF) Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Retrieved from [Link]

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Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 3-(2-Aminophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and organic synthesis.

Abstract: This document provides a detailed, field-proven protocol for the synthesis of 3-(2-Aminophenyl)-1,3-oxazolidin-2-one, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is achieved through a robust and efficient cyclization reaction between 2-aminophenol and 1,1'-carbonyldiimidazole (CDI). This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and expert troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction and Scientific Principle

The oxazolidin-2-one ring is a privileged scaffold found in numerous biologically active compounds, most notably in the linezolid class of antibiotics.[1] The N-aryl substitution on this heterocyclic core allows for extensive functionalization and modulation of pharmacological properties. This compound serves as a key intermediate, providing a reactive primary amine handle for further elaboration into more complex molecules, such as novel antibacterial agents or kinase inhibitors.

The synthesis described herein proceeds via the reaction of 2-aminophenol with 1,1'-carbonyldiimidazole (CDI). CDI is a highly effective and safe carbonylating agent, acting as a phosgene equivalent without the associated toxicity.[2] The reaction mechanism is a two-step intramolecular process. First, one of the nucleophilic groups of 2-aminophenol (either the hydroxyl or the amino group) attacks a carbonyl carbon of CDI, displacing an imidazole molecule to form an activated acylimidazole intermediate. This is followed by a rapid intramolecular cyclization, where the second nucleophilic group attacks the activated carbonyl, displacing the second imidazole molecule to form the stable five-membered oxazolidinone ring. The reaction is typically high-yielding and proceeds under mild conditions.

Reaction Mechanism Overview

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 2-Aminophenol Int N-Acylimidazole Intermediate R1->Int Nucleophilic Attack R2 1,1'-Carbonyldiimidazole (CDI) R2->Int Activation P1 This compound Int->P1 Intramolecular Cyclization (- Imidazole) P2 Imidazole (Byproduct) Int->P2 Elimination

Caption: Reaction mechanism for CDI-mediated cyclization.

Safety and Handling

Expertise-Driven Insight: Prioritizing safety is paramount. Both 2-aminophenol and CDI present specific hazards that require strict adherence to safety protocols to mitigate risk.

  • 2-Aminophenol: Harmful if swallowed or inhaled and is suspected of causing genetic defects.[3][4][5] It may also cause skin sensitization. Handle in a well-ventilated fume hood, wearing nitrile gloves, a lab coat, and chemical safety goggles.[3][4]

  • 1,1'-Carbonyldiimidazole (CDI): Corrosive and reacts with moisture.[6][7] Contact with skin can cause severe burns. It is crucial to handle CDI in a dry environment (e.g., under an inert atmosphere if possible) and to prevent inhalation of its dust.[7] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles with side shields, and a lab coat.[6]

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quench any unreacted CDI carefully with a non-protic solvent before disposal.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/VolumeRole
2-Aminophenol109.1310.01.09 gStarting Material
1,1'-Carbonyldiimidazole (CDI)162.1511.01.78 g (1.1 equiv.)Carbonylating Agent
Tetrahydrofuran (THF), Anhydrous--40 mLSolvent
Ethyl Acetate--~100 mLExtraction Solvent
Brine (Saturated NaCl solution)--~30 mLWashing Agent
Anhydrous Magnesium Sulfate (MgSO₄)--As neededDrying Agent
Step-by-Step Synthesis Procedure

Rationale: The use of anhydrous THF is critical as CDI is moisture-sensitive. Adding the CDI portion-wise allows for better temperature control of the exothermic reaction.

  • Reaction Setup: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (1.09 g, 10.0 mmol).

  • Solvent Addition: Add 40 mL of anhydrous THF to the flask. Stir the mixture at room temperature under a nitrogen or argon atmosphere until the 2-aminophenol is fully dissolved.

  • Reagent Addition: Slowly add 1,1'-carbonyldiimidazole (1.78 g, 11.0 mmol) to the solution in small portions over 15 minutes. An initial exothermic reaction may be observed. Maintain the temperature below 30 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 1:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

  • Work-up - Extraction: Dissolve the resulting residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) and then with brine (1 x 30 mL) to remove any remaining imidazole and other water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Purification

Trustworthiness of Protocol: The final purity of the compound is critical for subsequent applications. Recrystallization is a robust method for obtaining high-purity crystalline material.

  • Recrystallization: The crude product, typically a light brown solid, can be purified by recrystallization. A common solvent system is ethyl acetate/hexane.

  • Procedure: Dissolve the crude solid in a minimal amount of hot ethyl acetate. Slowly add hexane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to obtain pure this compound.

Expected Outcome: A white to off-white crystalline solid. Typical yields range from 75-90%.

Experimental Workflow Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Setup dry glassware (100 mL RBF) B Add 2-Aminophenol & Anhydrous THF A->B C Portion-wise addition of CDI (under N2) B->C D Reflux at 65-70 °C (2-4 hours) C->D E Monitor by TLC D->E F Cool to RT & Evaporate THF E->F G Dissolve in Ethyl Acetate F->G H Wash with H2O and Brine G->H I Dry (MgSO4), Filter & Concentrate H->I J Recrystallize from Ethyl Acetate/Hexane I->J K Isolate by Vacuum Filtration J->K L Dry under Vacuum K->L

Caption: Step-by-step experimental workflow.

Troubleshooting and Expert Insights

Problem Potential Cause Solution
Low or No Product Formation Inactive CDI due to moisture exposure.Use a fresh bottle of CDI or ensure it was stored under anhydrous conditions. Perform the reaction under a strict inert atmosphere.
Insufficient reaction time or temperature.Ensure the reaction is heated to reflux and monitor carefully by TLC until the starting material is consumed.
Dark Brown or Tarry Product Oxidation of 2-aminophenol.Use high-purity 2-aminophenol. Maintaining an inert atmosphere throughout the reaction helps prevent oxidation.
Difficulty in Crystallization Product is oily or contains impurities.If the product oils out, try a different solvent system for recrystallization (e.g., isopropanol/water). If impurities are suspected, perform column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) before attempting recrystallization.[8]
Incomplete Reaction Stoichiometry issues or insufficient activation.Ensure accurate measurement of reagents. A slight excess of CDI (1.1 equivalents) is recommended to drive the reaction to completion.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of oxazolidinones. Retrieved from [Link]

  • Díaz-de-Villegas, M., et al. (2004). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 9(10), 839-847. Retrieved from [Link]

  • Pardi, V., et al. (2017). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. Retrieved from [Link]

  • Yabang Pharmaceutical Co., Ltd. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Justia Patents. Retrieved from [Link]

  • Wang, Z., et al. (2015). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Molecules, 20(8), 13610-13628. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of oxazolidines. Retrieved from [Link]

  • Iesce, M. R., et al. (2019). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ARKIVOC, 2019(5), 153-167. Retrieved from [Link]

  • Google Patents. (n.d.). Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure....
  • Carl ROTH. (n.d.). 1,1'-Carbonyldiimidazole (CDI) PEPTIPURE® ≥98 Safety Data Sheet. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL MSDS CAS: 000095-55-6. Retrieved from [Link]

  • Loba Chemie. (2016). 2-AMINOPHENOL EXTRA PURE MSDS. Retrieved from [Link]

Sources

Application Notes and Protocols: Asymmetric Synthesis of 3-(2-Aminophenyl)-1,3-oxazolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of 3-(2-aminophenyl)-1,3-oxazolidin-2-one derivatives. These chiral heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as chiral auxiliaries. This guide delves into the core principles, practical methodologies, and critical considerations for achieving high enantioselectivity in their synthesis. We will explore various synthetic strategies, including the use of chiral auxiliaries, organocatalysis, and metal-catalyzed reactions, supported by detailed experimental protocols, mechanistic insights, and comparative data.

Introduction: The Significance of Chiral 3-(2-Aminophenyl)-1,3-oxazolidin-2-ones

The 1,3-oxazolidin-2-one scaffold is a privileged structural motif found in a wide array of biologically active compounds and is a cornerstone in asymmetric synthesis.[1][2] The introduction of an aminophenyl group at the N-3 position, coupled with stereocontrol at the C-4 and/or C-5 positions, gives rise to a class of molecules with significant therapeutic potential. For instance, derivatives of this scaffold have demonstrated antibacterial, antifungal, and other pharmacological properties.[2]

Beyond their direct biological relevance, chiral oxazolidinones, famously pioneered by David A. Evans, serve as powerful chiral auxiliaries.[1] These auxiliaries guide the stereochemical outcome of various chemical transformations, enabling the synthesis of enantiomerically pure compounds, which is a critical aspect of modern drug development.[1] The predictable stereocontrol, high diastereoselectivity, and the relative ease of attachment and removal make them invaluable tools for synthetic chemists.[3]

This guide will provide an in-depth exploration of the key strategies employed for the asymmetric synthesis of this compound derivatives, offering both the theoretical underpinnings and practical, step-by-step protocols.

Strategic Approaches to Asymmetric Synthesis

The successful asymmetric synthesis of 3-(2-aminophenyl)-1,3-oxazolidin-2-ones hinges on the effective control of stereochemistry during the formation of the oxazolidinone ring or in subsequent modifications. The primary strategies can be broadly categorized as:

  • Chiral Auxiliary-Mediated Synthesis: Employing a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction.

  • Organocatalysis: Utilizing small, chiral organic molecules to catalyze enantioselective transformations.

  • Metal-Catalyzed Asymmetric Reactions: Leveraging chiral metal complexes to achieve high levels of stereocontrol.

  • Biocatalysis: Employing enzymes to catalyze highly enantioselective reactions.[4]

The choice of strategy often depends on the desired stereoisomer, substrate scope, scalability, and the availability of chiral starting materials or catalysts.

Chiral Auxiliary-Mediated Synthesis: The Evans Approach and Beyond

The use of chiral auxiliaries is a well-established and reliable method for asymmetric synthesis.[1] Evans' oxazolidinone auxiliaries, derived from readily available amino acids like valine and phenylalanine, are particularly effective.[5]

2.1.1. Principle of Operation

The core principle lies in the steric directing effect of the bulky substituent on the chiral auxiliary.[3] This substituent effectively blocks one face of a prochiral enolate, forcing an incoming electrophile to attack from the less hindered side.[3] The formation of a rigid, chelated intermediate is crucial for achieving high stereocontrol.[3]

2.1.2. Generalized Workflow

The general workflow for an auxiliary-based synthesis involves three key steps:

  • Attachment: The chiral auxiliary is coupled to the substrate.

  • Diastereoselective Reaction: The key bond-forming reaction is carried out, with the auxiliary directing the stereochemistry.

  • Cleavage: The auxiliary is removed to yield the enantiomerically enriched product.

G cluster_0 Chiral Auxiliary Workflow A Starting Material B Attach Chiral Auxiliary A->B C Diastereoselective Reaction (e.g., Alkylation, Aldol) B->C D Cleavage of Auxiliary C->D E Enantiomerically Pure Product D->E F Recovered Auxiliary D->F

Caption: Generalized workflow for chiral auxiliary-mediated synthesis.

2.1.3. Protocol: Asymmetric Aldol Reaction using an Evans Auxiliary

This protocol outlines a typical asymmetric aldol reaction, a powerful method for C-C bond formation, followed by a Curtius rearrangement to form the oxazolidinone ring.[6]

Materials:

  • (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one

  • Propionyl chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Titanium(IV) chloride (TiCl₄)

  • Aldehyde (e.g., 2-benzyloxyacetaldehyde)

  • Trimethylsilyl azide (TMSN₃)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware and workup reagents

Procedure:

  • Acylation of the Auxiliary:

    • Dissolve (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C and add DIPEA (1.5 eq).

    • Slowly add propionyl chloride (1.2 eq) and stir the reaction at 0 °C for 1 hour, then at room temperature for 2 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with DCM. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by flash chromatography to obtain the N-acylated oxazolidinone.

  • Titanium Enolate Formation and Aldol Addition:

    • Dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous DCM and cool to -78 °C.

    • Slowly add TiCl₄ (1.1 eq) and stir for 5 minutes.

    • Add DIPEA (1.2 eq) and stir for 30 minutes to form the titanium enolate.

    • Add the aldehyde (1.2 eq) and stir at -78 °C for 2 hours.

    • Quench the reaction with a 1:1 mixture of saturated aqueous NH₄Cl and THF.

    • Allow the mixture to warm to room temperature and extract with DCM. Dry, concentrate, and purify the aldol adduct by flash chromatography.

  • Azidation and Curtius Rearrangement:

    • Dissolve the aldol adduct (1.0 eq) in anhydrous THF.

    • Add trimethylsilyl azide (3.0 eq) and heat the mixture at 90 °C for 5 hours.[6]

    • Cool to room temperature, concentrate in vacuo, and purify by flash chromatography to yield the 4,5-disubstituted oxazolidin-2-one.[6]

Step Key Reagents Typical Yield Diastereomeric Ratio (dr)
AcylationPropionyl chloride, DIPEA>95%N/A
Aldol AdditionTiCl₄, DIPEA, Aldehyde85-98%>95:5
CyclizationTMSN₃80-90%>99:1

Causality: The high diastereoselectivity in the aldol addition is a direct result of the steric hindrance provided by the phenyl and methyl groups on the oxazolidinone auxiliary, which directs the electrophilic attack of the aldehyde to the Re face of the Z-enolate. The subsequent Curtius rearrangement proceeds with retention of configuration to afford the enantiomerically pure oxazolidinone.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. For the synthesis of oxazolidinones, organocatalysts can be employed in various strategies, such as the cycloaddition of CO₂ to aziridines or the intramolecular cyclization of amino alcohols. A continuous flow synthesis of 2-substituted oxazolidinones using carbon dioxide has been demonstrated with a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) catalyst.[7]

2.2.1. Protocol: Organocatalyzed Cyclization of an Amino Alcohol

This protocol describes a general procedure for the cyclization of a chiral amino alcohol, which can be derived from the reduction of an α-amino acid, to form the oxazolidinone core.

Materials:

  • Chiral 2-amino-1-phenylethanol

  • Diethyl carbonate

  • Potassium carbonate (K₂CO₃)

  • Microwave reactor

Procedure:

  • Combine the chiral amino alcohol (1.0 eq), diethyl carbonate (excess), and K₂CO₃ (0.5 eq) in a microwave-safe vessel.

  • Seal the vessel and heat the mixture in a microwave reactor at 125-135 °C for a specified time (typically 15-30 minutes).[5]

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Remove the excess diethyl carbonate under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer, concentrate, and purify by flash chromatography or recrystallization.

Microwave-assisted synthesis often leads to improved yields and significantly reduced reaction times compared to conventional heating methods.[5]

Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis offers a highly efficient and versatile platform for the asymmetric synthesis of oxazolidinones. Palladium-catalyzed and copper-catalyzed reactions are particularly prevalent.[8]

2.3.1. Palladium-Catalyzed N-Arylation

A common method for introducing the 2-aminophenyl group is through a palladium-catalyzed N-arylation of a pre-formed chiral oxazolidinone.[8]

G cluster_0 Pd-Catalyzed N-Arylation A Chiral Oxazolidinone E 3-(2-Aminophenyl)- 1,3-oxazolidin-2-one A->E B 2-Bromoaniline B->E C Pd Catalyst (e.g., Pd(OAc)₂) + Ligand C->E catalyzes D Base (e.g., Cs₂CO₃) D->E activates

Caption: Key components of a palladium-catalyzed N-arylation reaction.

2.3.2. Protocol: Palladium-Catalyzed N-Arylation

Materials:

  • Chiral 4-substituted-1,3-oxazolidin-2-one

  • 2-Bromoaniline (or a suitable protected derivative)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the chiral oxazolidinone (1.0 eq), 2-bromoaniline (1.2 eq), Cs₂CO₃ (2.0 eq), Pd(OAc)₂ (5 mol%), and the phosphine ligand (10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at 100-110 °C for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash chromatography.

The choice of ligand is critical for the success of this reaction, as it influences the catalytic activity and can impact the yield.[8]

Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Engineered enzymes can catalyze reactions with exquisite enantioselectivity under mild conditions. A recent development involves the use of engineered myoglobin-based catalysts for the intramolecular C(sp³)-H amination of carbamate derivatives to produce enantioenriched oxazolidinones.[4] This method demonstrates high functional group tolerance and provides access to valuable building blocks for drug synthesis.[4]

Characterization and Quality Control

The successful synthesis of the target compounds requires rigorous characterization to confirm their structure and assess their enantiomeric purity.

  • Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the chemical structure of the synthesized derivatives.

  • Enantiomeric Purity: The enantiomeric excess (ee) is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase.

Conclusion

The asymmetric synthesis of this compound derivatives is a field of active research with significant implications for drug discovery and development. This guide has outlined several robust strategies, including the use of chiral auxiliaries, organocatalysis, and metal-catalyzed reactions, providing both the theoretical framework and practical protocols. The choice of synthetic route will ultimately be guided by the specific target molecule, desired scale, and available resources. As the demand for enantiomerically pure compounds continues to grow, the development of even more efficient and sustainable methods for the synthesis of these valuable chiral building blocks will remain a key focus for the scientific community.

References

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
  • Practical Synthesis of Fluorous Oxazolidinone Chiral Auxiliaries from α-Amino Acids. The Journal of Organic Chemistry.
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
  • Asymmetric Synthesis Using Chiral 4-Oxazolidinone Auxiliaries. Benchchem.
  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI.
  • Asymmetric Hydrogen Atom Transfer.
  • Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)
  • Regioselective and Stereospecific Synthesis of Enantiopure 1,3-Oxazolidin-2-ones by Intramolecular Ring Opening of 2-(Boc-aminomethyl)aziridines. Preparation of the Antibiotic Linezolid.
  • Oxazolidinone synthesis. Organic Chemistry Portal.
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc.
  • Asymmetric azidation of N‐acylated oxazolidinone for the synthesis of (S).
  • Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.
  • Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution.
  • Continuous organocatalytic flow synthesis of 2-substituted oxazolidinones using carbon dioxide. Green Chemistry (RSC Publishing).
  • Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates.
  • Synthesis and Catalytic Activity of Organocatalysts Based on Enaminone and Benzenediamine Hydrogen Bond Donors. MDPI.
  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI.
  • New synthesis of chiral 1,3-oxazinan-2-ones
  • Efficient methods for the synthesis of chiral 2‐oxazolidinones as pharmaceutical building blocks.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
  • Chirality-dependent supramolecular synthons based on the 1,3-oxazolidin-2-one framework: chiral drugs mephenoxalone, metaxalone and 114 other examples. CrystEngComm (RSC Publishing).
  • Synthesis and Herbicidal Activity of Novel 3-Aminocarbonyl-2-oxazolidinethione Derivatives Containing a Substituted Pyridine Ring.

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Application Note: High-Purity Isolation of 3-(2-Aminophenyl)-1,3-oxazolidin-2-one via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the purification of 3-(2-Aminophenyl)-1,3-oxazolidin-2-one using normal-phase flash column chromatography. The methodology is designed for researchers, medicinal chemists, and process development scientists who require a high-purity final compound, free from starting materials and reaction byproducts. The protocol emphasizes the rationale behind solvent selection, stationary phase choice, and the systematic approach to developing an efficient and scalable purification strategy.

Introduction: The Significance of Purifying this compound

This compound is a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The oxazolidinone ring is a key pharmacophore in a class of antibiotics, with linezolid being a prominent example that inhibits bacterial protein synthesis.[1][2] The presence of a primary aromatic amine functionality on the phenyl ring offers a versatile handle for further synthetic modifications, making this compound a crucial intermediate in the synthesis of diverse bioactive molecules.

The purity of this compound is paramount for its downstream applications. Impurities, such as unreacted starting materials (e.g., 2-aminophenol) or side-products from the cyclization reaction, can interfere with subsequent synthetic steps, lead to the formation of undesired byproducts, and complicate the interpretation of biological data. Therefore, a robust and reproducible purification method is essential. Flash column chromatography is a widely adopted technique for the purification of organic compounds in a laboratory setting due to its efficiency, speed, and scalability.[3]

This guide will detail a normal-phase flash chromatography protocol for the effective purification of this compound, leveraging the polarity difference between the target compound and potential impurities.

Foundational Principles: Chromatographic Separation Strategy

The successful chromatographic purification of this compound hinges on exploiting the differences in polarity between the desired product and its potential impurities. In normal-phase chromatography, a polar stationary phase (typically silica gel) is used in conjunction with a less polar mobile phase.[4][5]

Stationary Phase: Silica gel (SiO₂) is the stationary phase of choice for this application. Its surface is rich in polar silanol (Si-OH) groups, which can interact with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions.[5]

Analyte and Impurities:

  • This compound: This molecule possesses several polar functional groups: a primary aromatic amine (-NH₂), an oxazolidinone ring with a carbamate moiety (-O-C(=O)-N-), and ether-like oxygens. These groups will interact with the silica gel surface.

  • Potential Impurities:

    • 2-Aminophenol (Starting Material): This is a highly polar compound due to the presence of both a primary amine and a hydroxyl group on the aromatic ring. It is expected to have a strong affinity for the silica gel and thus a lower retention factor (Rƒ) compared to the product.

    • Side-products: The synthesis may yield other byproducts of varying polarities.

Mobile Phase Selection: The mobile phase, or eluent, is a crucial component that modulates the movement of the compounds through the column. A mixture of a non-polar solvent and a more polar solvent is typically used. For this application, a combination of hexane (non-polar) and ethyl acetate (polar) is an excellent starting point. The ratio of these solvents is adjusted to achieve optimal separation. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase, leading to a faster elution of all compounds.

Experimental Workflow and Protocols

The purification process is a systematic workflow that begins with analytical thin-layer chromatography (TLC) to determine the optimal mobile phase composition, followed by preparative flash column chromatography for the bulk separation.

Diagram: Purification Workflow

Purification Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Sample Crude 3-(2-Aminophenyl)- 1,3-oxazolidin-2-one TLC_Plate TLC Analysis Crude_Sample->TLC_Plate Develop Separation Conditions Flash_Column Flash Column Chromatography TLC_Plate->Flash_Column Select Mobile Phase Fraction_Collection Fraction Collection Flash_Column->Fraction_Collection Elute Compound Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Monitor Purity Solvent_Removal Solvent Evaporation Fraction_Analysis->Solvent_Removal Combine Pure Fractions Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: A systematic workflow for the purification of this compound.

Protocol 1: Thin-Layer Chromatography (TLC) for Method Development

Objective: To determine the optimal mobile phase composition for the separation of this compound from its impurities. An ideal solvent system will provide a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound.

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • Crude reaction mixture

  • Developing chamber

  • Solvents: Hexane, Ethyl Acetate

  • Capillary spotters

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate or p-anisaldehyde stain)[6]

Procedure:

  • Prepare the Mobile Phase: Prepare a series of hexane/ethyl acetate mixtures in varying ratios (e.g., 9:1, 8:2, 7:3, 1:1 v/v).

  • Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary spotter, apply a small spot of the solution onto the baseline.

  • Develop the Plate: Place a small amount of the prepared mobile phase into the developing chamber and allow it to saturate. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate.

  • Visualize the Plate:

    • Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). Aromatic compounds typically appear as dark spots.[6]

    • If necessary, further visualize the plate using a chemical stain. For primary amines, a ninhydrin stain can be effective, appearing as colored spots upon heating.[6] Alternatively, a general stain like potassium permanganate can reveal compounds that are susceptible to oxidation.

  • Analyze the Results: Calculate the Rƒ value for each spot using the formula: Rƒ = (distance traveled by the spot) / (distance traveled by the solvent front). The optimal mobile phase will show good separation between the spot corresponding to the product and any impurity spots.

Protocol 2: Flash Column Chromatography

Objective: To purify the crude this compound on a preparative scale using the mobile phase determined by TLC.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)[7]

  • Sand

  • Cotton or glass wool

  • Crude reaction mixture

  • Optimal mobile phase (determined from TLC)

  • Collection tubes or flasks

  • Air pressure source (optional, for flash chromatography)

Procedure:

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar solvent of your mobile phase system (hexane).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Equilibrate the column by running the chosen mobile phase through it until the silica bed is fully saturated and stable.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is a good choice as it dissolves many organic compounds and is relatively non-polar).[8]

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (for flash chromatography, a flow rate of approximately 2 inches/minute is often recommended).[8]

    • Collect the eluent in a series of fractions (e.g., in test tubes or small flasks).

  • Monitoring the Separation:

    • Monitor the separation by spotting collected fractions onto a TLC plate and developing it with the same mobile phase.

    • Visualize the TLC plate to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation and Expected Results

The following table summarizes the expected chromatographic behavior of this compound and a key potential impurity.

Compound Structure Expected Rƒ in Hexane/Ethyl Acetate (7:3) Notes
This compound~0.3The target compound, moderately polar.
2-Aminophenol<0.1A highly polar starting material, will have strong retention on silica gel.

Note: Rƒ values are approximate and can vary depending on the exact conditions (e.g., temperature, humidity, saturation of the TLC chamber).

Troubleshooting

Problem Possible Cause Solution
Poor Separation (overlapping spots) Mobile phase is too polar or not polar enough.Adjust the mobile phase composition. If too polar (high Rƒ), decrease the amount of ethyl acetate. If not polar enough (low Rƒ), increase the amount of ethyl acetate.
Streaking of Spots on TLC Sample is too concentrated; compound is acidic or basic.Dilute the sample. For basic compounds like amines, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape.
Compound Stuck on the Column Mobile phase is not polar enough; compound has very high affinity for silica gel.Gradually increase the polarity of the mobile phase (gradient elution). A common gradient is to start with a lower polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the proportion of ethyl acetate.
Cracked Silica Bed Improper column packing; running the column dry.Ensure the silica gel is packed as a uniform slurry. Never let the solvent level drop below the top of the silica bed.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of this compound using normal-phase flash column chromatography. By following the systematic approach of method development with TLC followed by preparative column chromatography, researchers can reliably obtain this valuable synthetic intermediate in high purity. The principles and techniques described herein are broadly applicable to the purification of other moderately polar heterocyclic compounds.

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Biotage. (2023, January 19). What is the Chemistry Behind Normal-Phase Flash Chromatography?[Link]

  • News-Medical.Net. (2018, September 18). Flash Column Chromatography Methodology. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • De Souza, M. V. N., de Almeida, M. V., & da Silva, F. de C. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8803–8813. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Els, S. P., Govender, K. B., Sokhela, M. K., Bhatt, N., Reddy, N., Kruger, H. G., Arvidsson, P. I., Gunosewoyo, H., Govender, T., & Naicker, T. (2025). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen, e202400432. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Zhang, Y., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Molecules, 25(8), 1910. [Link]

  • Science.gov. (n.d.). related impurities 4-aminophenol: Topics by Science.gov. [Link]

  • World Journal of Pharmaceutical Research. (2022). A REVIEW ON IDENTIFICATION, ISOLATION, SYNTHESIS & CHARACTERIZATION OF IMPURITIES IN API’S. [Link]

  • Wikipedia. (n.d.). Aqueous normal-phase chromatography. [Link]

  • Phenomenex. (n.d.). Normal Phase HPLC Columns. [Link]

  • Iannazzo, D., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(11), 3295. [Link]

  • G. Bratulescu. (2007). An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Synthesis, 2007(20), 3111-3112. [Link]

Sources

Application Note & Protocol: Characterizing the Cytotoxic Profile of 3-(2-Aminophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a general framework for assessing the cytotoxic potential of a novel chemical entity, using 3-(2-Aminophenyl)-1,3-oxazolidin-2-one as an example. As this specific compound is not widely characterized in public literature, this protocol outlines a foundational, well-established method for initial biological screening. Researchers must adapt and optimize these guidelines based on their specific cell lines and experimental goals.

Introduction: The Rationale for Screening Novel Oxazolidinones

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of various clinically significant therapeutic agents.[1][2] This five-membered heterocyclic motif is most famously represented by antibiotics like Linezolid, which inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4][5] Beyond their antibacterial prowess, oxazolidinone derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][6][7]

Given this therapeutic versatility, novel analogs such as this compound are compelling candidates for drug discovery programs. The initial and most critical step in characterizing any new compound is to determine its effect on cell viability. A cytotoxicity assay serves two primary purposes:

  • It identifies potential therapeutic effects (e.g., anticancer activity).

  • It establishes a safe concentration range for subsequent, more specific mechanistic assays, ensuring that observed effects are not merely artifacts of widespread cell death.

This guide provides a detailed protocol for a cell-based assay to determine the cytotoxic profile and half-maximal inhibitory concentration (IC50) of this compound using a resazurin-based cell viability assay.

Principle of the Resazurin Cell Viability Assay

The resazurin assay is a sensitive, robust, and straightforward method for quantifying the number of viable, metabolically active cells.[8][9] The core principle relies on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by mitochondrial reductase enzymes present in living cells.[8][10][11]

The fluorescence intensity generated is directly proportional to the number of viable cells.[8] By exposing a cell population to serial dilutions of a test compound, one can measure the concentration-dependent decrease in metabolic activity, which serves as a proxy for cytotoxicity.[12][13]

Experimental Workflow and Design

A successful cytotoxicity screen requires careful planning, from cell culture maintenance to final data analysis. The overall workflow is designed to ensure reproducibility and accuracy.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay & Data Acquisition cluster_analysis Phase 4: Data Analysis culture 1. Cell Culture (Maintain log-phase growth) seed 2. Cell Seeding (Plate cells in 96-well plates) culture->seed treat 4. Cell Treatment (Add compound dilutions to wells) seed->treat compound 3. Compound Preparation (Prepare stock & serial dilutions) incubate 5. Incubation (e.g., 24, 48, or 72 hours) treat->incubate add_reagent 6. Add Resazurin (Incubate 1-4 hours) incubate->add_reagent read_plate 7. Measure Fluorescence (Ex: 560 nm, Em: 590 nm) add_reagent->read_plate normalize 8. Data Normalization (% Viability vs. Control) read_plate->normalize plot 9. Dose-Response Curve (Non-linear regression) normalize->plot calc_ic50 10. Calculate IC50 Value plot->calc_ic50

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Step-by-Step Protocol

This protocol is optimized for a 96-well plate format but can be adapted.

Materials and Reagents
  • Cell Line: Appropriate for the research question (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma).

  • Complete Growth Medium: As recommended for the chosen cell line (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin).

  • This compound: Test compound.

  • Vehicle: Sterile DMSO (Dimethyl Sulfoxide).

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Staurosporine).

  • Resazurin Sodium Salt Solution: 0.15 mg/mL in sterile DPBS (pH 7.4), filter-sterilized and stored protected from light.[10]

  • Phosphate-Buffered Saline (PBS): Sterile.

  • Trypsin-EDTA: For cell detachment.

  • Equipment: Humidified incubator (37°C, 5% CO2), biological safety cabinet, microplate reader with fluorescence capabilities (Ex: 530-560 nm, Em: 590-620 nm), multichannel pipettes, sterile 96-well flat-bottom plates (opaque-walled plates are recommended to reduce crosstalk).[8][10][14]

Experimental Procedure

Day 1: Cell Seeding

  • Cell Culture: Ensure cells are healthy and in the logarithmic growth phase.[12]

  • Harvest Cells: Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete growth medium.

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration and viability.

  • Seeding: Dilute the cell suspension to the optimal seeding density (typically 5,000–10,000 cells/well) in 100 µL of complete medium. Seed cells into the inner 60 wells of a 96-well plate, leaving the perimeter wells filled with 100 µL of sterile PBS to minimize evaporation (the "edge effect").

  • Incubation: Incubate the plate for 24 hours to allow cells to attach and resume normal growth.[12][13]

Day 2: Compound Treatment

  • Prepare Compound Stock: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile DMSO.[12][15]

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete growth medium to create a range of treatment concentrations (e.g., 100 µM, 50 µM, 25 µM, down to low nM). It is critical that the final DMSO concentration in all wells (including the vehicle control) remains constant and non-toxic (typically ≤ 0.5%).[15]

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the appropriate wells.

  • Set Up Controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test compound wells. This represents 100% viability.

    • Positive Control: Cells treated with a known cytotoxic agent at a concentration expected to induce significant cell death.

    • Untreated Control: Cells in medium only (often identical to the vehicle control).

    • Blank Control: Wells containing medium but no cells, to measure background fluorescence.[16]

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[13][15]

Day 4: Resazurin Assay and Data Acquisition

  • Prepare Reagent: Warm the resazurin solution to 37°C.[8][16]

  • Add Resazurin: Add 10-20 µL of the resazurin solution to each well (including the blank controls).[8][10]

  • Incubation: Return the plate to the incubator for 1-4 hours. The optimal incubation time can vary between cell lines and should be determined empirically.[8][10]

  • Measure Fluorescence: Record the fluorescence using a microplate reader with an excitation wavelength of 540-560 nm and an emission wavelength of 590-620 nm.[8][9][10]

Data Analysis and Interpretation

Proper data analysis is crucial for deriving a meaningful IC50 value.

Data Normalization
  • Subtract Background: Subtract the average fluorescence value of the blank (no-cell) wells from all other wells.

  • Calculate Percent Viability: Normalize the data to your controls. The vehicle-treated cells represent 100% viability.

    • % Viability = [(Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank)] * 100

Generating the Dose-Response Curve
  • Transform Concentration: The compound concentrations (X-axis) should be log-transformed (log10 scale).[17][18]

  • Plot Data: Plot the normalized % Viability (Y-axis) against the log-transformed compound concentration (X-axis).

  • Non-linear Regression: Fit the data using a non-linear regression model (four-parameter logistic or sigmoidal dose-response curve) available in software like GraphPad Prism or Origin.[17][19][20] This will generate a sigmoidal curve.

IC50 Determination

The IC50 is the concentration of the compound that reduces cell viability by 50%. This value is automatically calculated by the regression analysis software from the fitted curve.[12][19]

Data Presentation

Results should be presented clearly for comparison and reporting.

Concentration (µM)Log(Concentration)Avg. Fluorescence (RFU)% Viability (Normalized)
0 (Vehicle)N/A45,870100.0%
0.1-1.044,99098.1%
10.041,25089.9%
101.024,10052.5%
501.78,75019.1%
1002.04,1209.0%
Note: Data are representative and for illustrative purposes only.

System Validation and Controls

A robust assay is a self-validating one. The controls built into the protocol are essential for interpreting the results with confidence.

G cluster_controls Assay Control System cluster_validation Validation Checks Vehicle Vehicle Control (e.g., 0.1% DMSO) V1 Establishes 100% Viability Baseline Vehicle->V1 Purpose Positive Positive Control (e.g., Doxorubicin) V2 Confirms Assay Sensitivity to Cytotoxicity Positive->V2 Purpose Blank Blank Control (Medium + Reagent Only) V3 Corrects for Background Signal Blank->V3 Purpose Test Test Compound (this compound) V4 Provides Dose-Response Data for IC50 Test->V4 Purpose

Caption: Relationship and purpose of key experimental controls.

Conclusion and Future Directions

This application note provides a comprehensive protocol for the initial characterization of this compound's effect on cell viability. Determining the IC50 value is a foundational step. If the compound demonstrates potent cytotoxic activity, subsequent assays should be performed to elucidate the mechanism of action. These could include:

  • Apoptosis Assays: (e.g., Caspase-Glo, Annexin V staining) to determine if the compound induces programmed cell death.

  • Cell Cycle Analysis: To investigate if the compound causes arrest at a specific phase of the cell cycle.

  • Target-based Assays: Based on the known biology of the oxazolidinone scaffold, assays for protein synthesis inhibition or monoamine oxidase (MAO) inhibition could be relevant.[21]

By following this structured approach, researchers can generate reliable and reproducible data, paving the way for further development of promising new chemical entities.

References

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2016). How to calculate IC50 for my dose response? Retrieved from [Link]

  • Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]

  • Riss, T. L., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. National Center for Biotechnology Information. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • MDPI. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. MDPI. Retrieved from [Link]

  • p-care. (2022). RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC) OF CANCER CELLS. Retrieved from [Link]

  • OriginLab. (2022). How to compute EC50 C50 in Dose Response fitting. Retrieved from [Link]

  • GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Retrieved from [Link]

  • Sebaugh, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Retrieved from [Link]

  • MDPI. (2021). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. MDPI. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An azido-oxazolidinone antibiotic for live bacterial cell imaging and generation of antibiotic variants. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro Activities of LCB 01-0648, a Novel Oxazolidinone, against Gram-Positive Bacteria. MDPI. Retrieved from [Link]

  • MDPI. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2025). Biologically Active 2-Oxazolidinone Derivatives Beyond Antibacterial Activities. ResearchGate. Retrieved from [Link]

  • PubMed. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PubMed. Retrieved from [Link]

Sources

Application Note and Protocol: In Vitro Antibacterial Efficacy Testing of 3-(2-Aminophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health, necessitating the urgent discovery of novel antimicrobial agents. Oxazolidinones are a critical class of synthetic antibiotics, with linezolid being a prominent member used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] The unique mechanism of action of oxazolidinones, which involves the inhibition of bacterial protein synthesis at a very early stage, allows them to evade cross-resistance with other antibiotic classes.[1][3][4] They act by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex required for translation.[3][5]

This application note provides a comprehensive set of protocols for the initial in vitro antibacterial evaluation of a novel oxazolidinone analog, 3-(2-Aminophenyl)-1,3-oxazolidin-2-one . The methodologies described herein are aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data accuracy, reproducibility, and comparability.[6][7] We will detail three fundamental assays:

  • Broth Microdilution: To quantitatively determine the Minimum Inhibitory Concentration (MIC).

  • Disk Diffusion Assay: To qualitatively assess bacterial susceptibility.

  • Time-Kill Kinetic Assay: To determine whether the compound is bactericidal or bacteriostatic.

Principle of the Assays

  • Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][8] The broth microdilution method is a standardized and quantitative technique to determine MIC values, providing a crucial metric for a compound's potency.[9][10]

  • Disk Diffusion (Kirby-Bauer) Test: This is a qualitative method where a paper disk impregnated with the test compound is placed on an agar plate swabbed with a standardized bacterial lawn.[11][12] The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of no growth will form around the disk.[11][12] The diameter of this "zone of inhibition" correlates with the MIC.

  • Time-Kill Kinetic Assay: This dynamic assay measures the rate of bacterial killing over time when exposed to the antimicrobial agent.[13][14] By sampling and quantifying viable bacteria (Colony Forming Units, CFU/mL) at multiple time points, a time-kill curve is generated. This curve helps classify the compound's effect as bactericidal (typically a ≥3-log10 or 99.9% reduction in CFU/mL) or bacteriostatic (inhibition of growth).[13][15][16]

Materials and Reagents

Equipment & Consumables
  • Biosafety Cabinet (Class II)

  • Autoclave

  • Incubator (35 ± 2°C)

  • Spectrophotometer or Turbidimeter

  • Vortex mixer

  • Micropipettes (P20, P200, P1000) and sterile tips

  • 96-well, sterile, U-bottom microtiter plates

  • Petri dishes (100 mm or 150 mm)

  • Sterile cotton or dacron swabs

  • Sterile glass tubes and flasks

  • Forceps

  • Ruler or caliper

Media and Reagents
  • Test Compound: this compound

  • Control Antibiotic: Linezolid powder (for comparison)

  • Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • Mueller-Hinton Agar (MHA)

    • Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) Broth

  • Reagents:

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile 0.85% Saline (NaCl)

    • 0.5 McFarland Turbidity Standard[17]

  • Bacterial Strains (Quality Control):

    • Staphylococcus aureus ATCC® 29213™ (Gram-positive control)[18][19]

    • Enterococcus faecalis ATCC® 29212™ (Gram-positive control)[20]

    • Escherichia coli ATCC® 25922™ (Gram-negative control)[18][19]

    • Pseudomonas aeruginosa ATCC® 27853™ (Gram-negative control)[18][20]

Preliminary Procedures

Preparation of Compound Stock Solutions
  • Rationale: A high-concentration, sterile stock solution is required to perform serial dilutions. DMSO is a common solvent for hydrophobic compounds, but its final concentration in the assay must be kept low (typically ≤1%) to avoid inhibiting bacterial growth.

  • Accurately weigh the test compound and the control antibiotic (Linezolid).

  • Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile tube.

  • Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Standardized Bacterial Inoculum
  • Rationale: A standardized inoculum density is the most critical variable for ensuring the reproducibility of susceptibility tests.[17] The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL, which is the starting point for subsequent dilutions.[21]

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the same morphological type.

  • Transfer the colonies into a tube containing 4-5 mL of sterile saline or TSB.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding more bacteria or sterile saline.[12][22][23] Visually compare the tubes against a white background with contrasting black lines or use a photometric device.[17][21]

  • This standardized suspension must be used within 15 minutes of preparation.[11][12]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the CLSI M07 standard for broth microdilution.[6][8][9][10]

Procedure
  • Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

  • Compound Dilution:

    • Prepare a working solution of the test compound by diluting the stock solution in CAMHB. For a final top concentration of 64 µg/mL, this working solution should be 4x the final concentration (256 µg/mL) to account for subsequent dilutions.

    • Add 100 µL of the working compound solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation: Dilute the standardized 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. A typical dilution is 1:150 (e.g., 100 µL of standardized suspension into 14.9 mL of CAMHB).

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). Check the control wells: well 11 should be turbid, and well 12 should be clear.

MIC_Workflow cluster_assay Assay Setup (96-Well Plate) cluster_result Incubation & Results P1 Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) A2 Add 100 µL Compound to Well 1 P1->A2 P2 Prepare Bacterial Inoculum (0.5 McFarland Standard) A4 Dilute 0.5 McFarland Inoculum to 1x10^6 CFU/mL P2->A4 A1 Add 50 µL CAMHB to Wells 2-12 A3 Perform 2-Fold Serial Dilutions (Wells 1-10) A1->A3 A2->A3 A5 Add 50 µL Diluted Inoculum to Wells 1-11 A4->A5 R1 Incubate Plate (35°C, 18-24h) A5->R1 R2 Visually Inspect for Growth R1->R2 R3 Determine MIC (Lowest concentration with no growth) R2->R3

Protocol 2: Disk Diffusion Susceptibility Testing

This protocol follows the principles of the CLSI M02 (Kirby-Bauer) method.[7][24]

Procedure
  • Plate Preparation: Use 150 mm Mueller-Hinton Agar (MHA) plates. Ensure the agar depth is uniform (approx. 4 mm).

  • Disk Preparation: Impregnate sterile blank paper disks (6 mm diameter) with a known amount of the test compound (e.g., 30 µg). This is typically done by applying 20 µL of a 1.5 mg/mL solution and allowing the solvent to evaporate completely in a sterile environment.

  • Inoculation: Within 15 minutes of standardizing the bacterial suspension to 0.5 McFarland, dip a sterile swab into the suspension.[11][12] Rotate the swab against the inside of the tube to remove excess liquid.

  • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure a uniform lawn of growth.[12][25]

  • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[12]

  • Disk Application: Using sterile forceps, place the prepared compound disks and a control disk (e.g., Linezolid 30 µg) onto the agar surface.[11] Press gently to ensure complete contact. Space disks far enough apart to prevent overlapping zones (approx. 24 mm from center to center).

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.

  • Measurement: After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter (mm) using a ruler or caliper.

Disk_Diffusion_Principle Antibiotic\nDisk Zone of Inhibition High Conc. Zone of Inhibition Antibiotic\nDisk->High Conc. Diffusion

Protocol 3: Time-Kill Kinetic Assay

This assay provides dynamic information on the compound's bactericidal or bacteriostatic activity.[13][14][15]

Procedure
  • Setup: Prepare flasks or tubes containing CAMHB with the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Also include a growth control flask (no compound).

  • Inoculum Preparation: Prepare a bacterial inoculum as described in section 4.2 and dilute it in CAMHB to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Initiation: Inoculate each flask with the prepared bacterial suspension. Immediately withdraw a sample from the growth control flask for the 0-hour time point.

  • Incubation and Sampling: Incubate all flasks at 35 ± 2°C, preferably with shaking for aeration. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.

  • Quantification:

    • Perform 10-fold serial dilutions of each aliquot in sterile saline.

    • Plate 100 µL of the appropriate dilutions onto MHA plates.

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Data Collection: Count the colonies on the plates that have between 30 and 300 colonies. Calculate the CFU/mL for each time point and concentration.

Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Incubation & Sampling cluster_analysis Quantification S1 Prepare Flasks: - Growth Control - 0.5x MIC - 1x MIC - 2x MIC - 4x MIC S2 Prepare Inoculum (~5x10^5 CFU/mL) S3 Inoculate all Flasks T0 T = 0h S3->T0 Incubate Incubate Flasks at 35°C with Shaking A1 Serial Dilution of Samples T0->A1 T2 T = 2h T2->A1 T4 T = 4h T4->A1 T8 T = 8h T8->A1 T24 T = 24h T24->A1 A2 Plate on MHA A1->A2 A3 Incubate Plates (35°C, 18-24h) A2->A3 A4 Count Colonies (CFU) & Calculate CFU/mL A3->A4

Data Analysis and Interpretation

MIC Data

Summarize the MIC values in a table. A potent compound will have a low MIC value. Compare the activity against Gram-positive and Gram-negative strains to assess the spectrum of activity.

Table 1: Hypothetical MIC Data for this compound

Bacterial Strain Compound MIC (µg/mL) Linezolid MIC (µg/mL)
S. aureus ATCC® 29213™ 2 2
E. faecalis ATCC® 29212™ 4 2
E. coli ATCC® 25922™ >64 >64

| P. aeruginosa ATCC® 27853™ | >64 | >64 |

Disk Diffusion Data

Record the zone diameters. While CLSI interpretive criteria (Susceptible, Intermediate, Resistant) will not exist for a novel compound, the zone size gives a qualitative indication of efficacy.[26][27] Larger zones suggest greater susceptibility.

Table 2: Hypothetical Disk Diffusion Zone Diameters (30 µg disk)

Bacterial Strain Compound Zone (mm) Linezolid Zone (mm)
S. aureus ATCC® 29213™ 25 26

| E. coli ATCC® 25922™ | 6 (No zone) | 6 (No zone) |

Time-Kill Curve Analysis

Plot the log10 CFU/mL versus time for each concentration.

  • Bactericidal Activity: A reduction of ≥3-log10 (99.9%) in the viable count compared to the initial inoculum.[13][16]

  • Bacteriostatic Activity: A <3-log10 reduction in the viable count and prevention of regrowth compared to the control.[13][15]

  • No Effect: The curve follows the growth control curve.

Quality Control and Trustworthiness

To ensure the validity of results, quality control (QC) is essential.[28][29]

  • QC Strains: Always run the assays with reference ATCC strains for which expected results are known for the control antibiotic (Linezolid).[18][20] This validates the media, reagents, and technique.[30]

  • Control Wells/Plates: The sterility control must remain clear, and the growth control must show robust growth.

  • Inoculum Verification: The inoculum density can be verified by plating a dilution of the 0-hour sample from the growth control and confirming the CFU/mL is within the target range.

References

  • Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-202. [Link]

  • Swainston, T. M., & Plosker, G. L. (2001). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy, 45(2), 631-633. [Link]

  • Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32. [Link]

  • Shinabarger, D. (1999). Mechanism of action of oxazolidinone antibacterial agents. ResearchGate. [Link]

  • Ippolito, J. A., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(21), 6591. [Link]

  • CLSI. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. [Link]

  • Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. Microbe Online. [Link]

  • Swenson, J. M., & Thornsberry, C. (1984). Preparing inoculum for susceptibility testing of anaerobes. Journal of Clinical Microbiology, 19(3), 321–325. [Link]

  • Swenson, J. M., & Thornsberry, C. (1984). Preparing inoculum for susceptibility testing of anaerobes. PubMed. [Link]

  • CLSI. (2024). M02: Performance Standards for Antimicrobial Disk Susceptibility Tests, 14th Edition. Clinical and Laboratory Standards Institute. [Link]

  • Microrao. (n.d.). List of ATCC strains used for tests and media quality control. Microrao. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma. [Link]

  • Kim, Y., et al. (2015). Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. Annals of Laboratory Medicine, 35(6), 635-638. [Link]

  • ResearchGate. (n.d.). Prepare bacterial inoculum according to McFarland standards. ResearchGate. [Link]

  • Kim, Y., et al. (2015). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. PMC - NIH. [Link]

  • GlobalSpec. (2015). CLSI M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. GlobalSpec. [Link]

  • CLSI. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI document M07-A8. [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Apec.org. [Link]

  • Microbiology Class. (2023). Standard Quality Control Strains for Antibiogram. Microbiology Class. [Link]

  • Regulations.gov. (n.d.). M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests. Regulations.gov. [Link]

  • Oh, D. C., et al. (2021). MIC determination by broth microdilution. Bio-protocol, 11(13), e4078. [Link]

  • FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. [Link]

  • CHAIN. (2016). Antimicrobial Susceptibility Testing (CLSI) (Master) Version 1.01. CHAIN. [Link]

  • van der Zwaluw, K., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01929-17. [Link]

  • CLSI. (2018). Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters; 5th Edition. CLSI document M23. [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. [Link]

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  • Hardy Diagnostics. (n.d.). HardyDisks - disk diffusion susceptibility test procedure - Kirby Bauer. Hardy Diagnostics. [Link]

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Application Notes and Protocols for the Development of 3-Aryl-1,3-oxazolidin-2-one Derivatives for Treating MRSA Infections

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: While your interest lies in the specific compound 3-(2-Aminophenyl)-1,3-oxazolidin-2-one for treating Methicillin-resistant Staphylococcus aureus (MRSA) infections, a thorough review of the current scientific literature reveals a lack of specific published data on the synthesis, mechanism of action, and antimicrobial activity of this particular derivative. However, the broader class of 3-aryl-1,3-oxazolidin-2-ones represents a promising and well-studied scaffold for the development of novel anti-MRSA agents.

This document, therefore, serves as a comprehensive guide for the design, synthesis, and evaluation of novel 3-aryl-1,3-oxazolidin-2-one derivatives, using your compound of interest as a conceptual template. As a Senior Application Scientist, my goal is to provide you with a robust framework, grounded in established scientific principles and methodologies, to empower your research in this critical area of drug discovery. We will explore the foundational chemistry, biology, and pharmacology necessary to advance a novel oxazolidinone candidate from concept to preclinical evaluation.

The Promise of Oxazolidinones in the Fight Against MRSA

The oxazolidinones are a vital class of synthetic antibiotics, distinguished by their unique mechanism of action that circumvents many existing resistance pathways.[1][2] Linezolid, the first FDA-approved oxazolidinone, remains a crucial last-resort treatment for serious infections caused by Gram-positive pathogens, including MRSA.[3] The emergence of linezolid-resistant strains, however, necessitates the development of new derivatives with improved potency, safety profiles, and activity against resistant isolates.[2][4] The 3-aryl-1,3-oxazolidin-2-one scaffold offers a versatile platform for chemical modification, allowing for the fine-tuning of antibacterial activity and pharmacokinetic properties.

Part 1: Synthesis of 3-Aryl-1,3-oxazolidin-2-one Derivatives

The synthesis of the 3-aryl-1,3-oxazolidin-2-one core is a critical step in the development of new candidates. Several robust methods have been established, with the choice of route often depending on the availability of starting materials and the desired substitution patterns on the aryl ring.

General Synthetic Strategies

Two common and effective strategies for constructing the N-aryl bond of the oxazolidinone ring are the Ullmann condensation and the Buchwald-Hartwig amination. These reactions couple an oxazolidin-2-one with an aryl halide.

  • Ullmann Condensation: This classic copper-catalyzed reaction is a reliable method for forming C-N bonds.[5] While traditional Ullmann reactions often require harsh conditions, modern iterations with specialized ligands can proceed at lower temperatures.[6][7]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly versatile and tolerant of a wide range of functional groups, making it a powerful tool in medicinal chemistry.[3][8][9][10]

Below is a generalized synthetic scheme that could be adapted for the synthesis of a variety of 3-aryl-1,3-oxazolidin-2-one derivatives.

Synthetic_Scheme cluster_0 Route A: Ullmann Condensation cluster_1 Route B: Buchwald-Hartwig Amination ArylHalide Aryl Halide (e.g., 2-Bromoaniline derivative) Ullmann CuI, Ligand, Base, Solvent, Heat ArylHalide->Ullmann Oxazolidinone 1,3-Oxazolidin-2-one Oxazolidinone->Ullmann Product 3-Aryl-1,3-oxazolidin-2-one (e.g., this compound) Ullmann->Product ArylHalide2 Aryl Halide (e.g., 2-Bromoaniline derivative) Buchwald Pd Catalyst, Ligand, Base, Solvent, Heat ArylHalide2->Buchwald Oxazolidinone2 1,3-Oxazolidin-2-one Oxazolidinone2->Buchwald Buchwald->Product

Caption: General synthetic routes to 3-aryl-1,3-oxazolidin-2-ones.

Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol provides a general framework. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), 1,3-oxazolidin-2-one (1.2 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and phosphine ligand (e.g., Xantphos, 0.04 mmol).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Base: Add anhydrous solvent (e.g., toluene or dioxane, 5 mL) and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 mmol).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part 2: Mechanism of Action of Oxazolidinones against MRSA

The antibacterial efficacy of oxazolidinones stems from their unique ability to inhibit bacterial protein synthesis at a very early stage.[1]

Inhibition of the 70S Initiation Complex

Oxazolidinones exert their bacteriostatic effect by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[11] This binding event physically obstructs the proper positioning of the initiator fMet-tRNA in the P-site, thereby preventing the formation of the functional 70S initiation complex.[12][13] Consequently, the synthesis of all bacterial proteins is halted. The lack of cross-resistance with other protein synthesis inhibitors underscores the novelty of this mechanism.[1]

Mechanism_of_Action cluster_ribosome Bacterial Ribosome cluster_process Protein Synthesis Initiation 50S 50S Subunit Initiation_Complex 70S Initiation Complex Formation 50S->Initiation_Complex 50S->Inhibition 30S 30S Subunit 30S->Initiation_Complex mRNA mRNA mRNA->30S fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to Oxazolidinone 3-Aryl-1,3- oxazolidin-2-one Oxazolidinone->50S Binds to P-site on 23S rRNA Inhibition->Protein_Synthesis Inhibition

Caption: Mechanism of action of 3-aryl-1,3-oxazolidin-2-ones.

Part 3: In Vitro Evaluation of Anti-MRSA Activity

Rigorous in vitro testing is essential to determine the potency and spectrum of activity of novel oxazolidinone derivatives. Standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), ensure reproducibility and comparability of data.[14]

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][15][16]

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture of MRSA on a non-selective agar plate, select 3-5 colonies.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microdilution Plates:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in CAMHB. The final volume in each well should be 100 µL.

    • Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension.

    • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Data Presentation: MIC Values
CompoundMRSA Strain 1 (ATCC 43300) MIC (µg/mL)MRSA Strain 2 (Clinical Isolate) MIC (µg/mL)Linezolid MIC (µg/mL)
Example Compound A 122
Example Compound B 0.512
Example Compound C >64>642
Protocol: Time-Kill Kinetic Assay

This assay provides information on the bactericidal or bacteriostatic activity of a compound over time.[13][17][18][19]

  • Preparation: Prepare tubes of CAMHB containing the test compound at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). Also, prepare a growth control tube without the compound.

  • Inoculation: Inoculate each tube with a starting inoculum of approximately 5 x 10⁵ CFU/mL of MRSA.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube, perform serial dilutions in sterile saline, and plate onto a suitable agar medium.

  • Incubation and Counting: Incubate the plates at 35 ± 2 °C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal activity.

Part 4: In Vivo Evaluation in Preclinical Models of MRSA Infection

Animal models are indispensable for evaluating the efficacy and safety of a new antibiotic candidate in a living system. Murine models of skin and soft tissue infection (SSTI) and sepsis are commonly used for MRSA.[20][21][22][23]

Protocol: Murine Skin and Soft Tissue Infection (SSTI) Model

This model mimics localized MRSA infections of the skin.[12][24][25]

  • Animal Preparation: Use female BALB/c mice (6-8 weeks old). Anesthetize the mice and shave a small area on the back.

  • Infection: Prepare an inoculum of a virulent MRSA strain (e.g., USA300) at a concentration of approximately 1 x 10⁸ CFU/mL. Inject a defined volume (e.g., 50 µL) intradermally into the shaved area.

  • Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with the test compound administered via a relevant route (e.g., oral gavage, intraperitoneal injection). Administer the compound at various doses and continue for a set period (e.g., 3-7 days). Include a vehicle control group and a positive control group (e.g., linezolid).

  • Monitoring and Endpoints:

    • Lesion Size: Measure the area of the skin lesion daily.

    • Bacterial Burden: At the end of the study, euthanize the mice, excise the infected skin tissue, homogenize it, and perform serial dilutions and plating to determine the CFU per gram of tissue.

    • Systemic Dissemination: The spleen can also be harvested to assess if the infection has spread systemically.[20]

Protocol: Murine Sepsis Model

This model evaluates the ability of a compound to treat life-threatening systemic MRSA infections.[1][26]

  • Infection: Prepare an inoculum of MRSA in a solution containing a mucin to enhance virulence. Inject a lethal or sub-lethal dose of the bacteria (e.g., 1 x 10⁷ CFU) intraperitoneally into the mice.

  • Treatment: Begin treatment with the test compound at a specified time post-infection (e.g., 1 hour).

  • Monitoring and Endpoints:

    • Survival: Monitor the mice for a defined period (e.g., 7 days) and record survival rates.

    • Bacterial Burden: In satellite groups of animals, blood and/or peritoneal lavage fluid can be collected at various time points to determine the bacterial load.

In_Vivo_Workflow cluster_SSTI SSTI Model cluster_Sepsis Sepsis Model Start Select MRSA Strain (e.g., USA300) Inoculum_Prep Prepare Inoculum Start->Inoculum_Prep SSTI_Infection Intradermal Injection Inoculum_Prep->SSTI_Infection Sepsis_Infection Intraperitoneal Injection Inoculum_Prep->Sepsis_Infection SSTI_Treatment Administer Test Compound (e.g., Oral, IP) SSTI_Infection->SSTI_Treatment SSTI_Endpoints Endpoints: - Lesion Size - Tissue Bacterial Burden SSTI_Treatment->SSTI_Endpoints Sepsis_Treatment Administer Test Compound (e.g., IV, IP) Sepsis_Infection->Sepsis_Treatment Sepsis_Endpoints Endpoints: - Survival Rate - Blood Bacterial Burden Sepsis_Treatment->Sepsis_Endpoints

Caption: Workflow for in vivo evaluation of anti-MRSA compounds.

Part 5: Structure-Activity Relationship (SAR) Insights

The development of potent oxazolidinone derivatives is guided by an understanding of how chemical structure influences biological activity.[2][27][28]

  • The Aryl Ring (B-ring): The nature and position of substituents on the 3-phenyl ring are critical for activity.

    • A fluorine atom at the 3-position is often beneficial for potency.[4]

    • Substituents at the 4-position can significantly enhance antibacterial activity. These are often heterocyclic rings that can form additional interactions with the ribosome.[4][29]

  • The C-5 Side Chain: The substituent at the C-5 position of the oxazolidinone ring plays a key role in binding to the ribosome.

    • The acetamidomethyl group found in linezolid is important for its activity, but modifications can lead to improved potency, especially against resistant strains.

    • Replacing the acetamide with other groups, such as a hydroxymethyl or a 1,2,3-triazole, can maintain or improve activity against certain linezolid-resistant strains.[4]

  • Lipophilicity: In some series of oxazolidinones, an increase in lipophilicity correlates with increased antibacterial activity, although there is often an optimal range.[28]

For the conceptual compound, this compound, the amino group at the 2-position of the phenyl ring is an interesting modification. Its impact on ribosomal binding and overall antibacterial activity would need to be empirically determined. This amino group could potentially serve as a handle for further chemical derivatization to explore new regions of chemical space and optimize activity.

Conclusion

The 3-aryl-1,3-oxazolidin-2-one scaffold remains a fertile ground for the discovery of new antibacterial agents to combat the threat of MRSA. While specific data on this compound is not currently available, the established synthetic routes, mechanistic understanding, and well-defined in vitro and in vivo evaluation protocols for this class of compounds provide a clear and actionable path forward for its investigation. By systematically applying the principles and methods outlined in this guide, researchers can effectively design, synthesize, and evaluate novel oxazolidinone derivatives with the potential to become next-generation antibiotics.

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Application Notes & Protocols: Leveraging 3-(2-Aminophenyl)-1,3-oxazolidin-2-one in Multi-Component Reactions for Heterocyclic Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Multi-component reactions (MCRs) represent a cornerstone of modern synthetic chemistry, prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors.[1] This guide delves into the strategic application of 3-(2-aminophenyl)-1,3-oxazolidin-2-one, a versatile bifunctional building block, in MCRs. The inherent architecture of this reagent, featuring a nucleophilic aromatic amine ortho to a cyclic carbamate, provides a unique platform for designing novel reaction cascades. We will explore its reactivity, focusing on its utility in the one-pot synthesis of complex fused heterocyclic systems, particularly quinazolinone derivatives, which are prominent scaffolds in medicinal chemistry.[2][3] Detailed mechanistic insights, step-by-step protocols, and workflow visualizations are provided for researchers in organic synthesis and drug development.

Introduction: The Strategic Advantage of a Bifunctional Reagent

The pursuit of novel bioactive molecules necessitates the development of efficient and diversity-oriented synthetic strategies. Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are paramount to this endeavor.[4][5] They offer a convergent and streamlined pathway to intricate molecular architectures, minimizing purification steps and resource expenditure.

Within this paradigm, the selection of starting materials is critical. The 1,3-oxazolidin-2-one moiety is a "privileged structure" in medicinal chemistry, found in a range of pharmaceuticals, including the antibiotic Linezolid and the anticoagulant Rivaroxaban.[6][7] When this scaffold is appended to a reactive aniline, as in This compound , a uniquely powerful reagent is created.

Why is this molecule so effective for MCRs? The causality lies in its bifunctionality:

  • The Primary Aromatic Amine: The -NH2 group serves as the primary nucleophilic handle. It readily participates in foundational MCR transformations, such as imine formation with aldehydes, which is the gateway to renowned reactions like the Ugi and Passerini reactions.[8][9]

  • The Ortho-Positioned Oxazolidinone: This group is not merely a spectator. Its proximity to the reaction center allows it to act as an intramolecular nucleophile or a directing group in post-condensation cyclization events. This intramolecularity is key to forming fused ring systems with high regioselectivity, a frequent challenge in complex synthesis.

This guide will demonstrate how these two features can be harnessed in a one-pot reaction to construct quinazolinone-fused heterocycles, a class of compounds with a broad spectrum of biological activities.[3][10]

Mechanistic Rationale: An Ugi-Type Reaction Followed by Intramolecular Cyclization

One of the most powerful applications of this compound is in Ugi-type four-component reactions (U-4CR). A classic Ugi reaction combines an amine, an aldehyde, a carboxylic acid, and an isocyanide.[5][9] In our proposed system, the title compound serves as the amine component, setting the stage for a subsequent intramolecular cyclization that builds the final heterocyclic core.

The reaction proceeds through a well-orchestrated cascade:

  • Iminium Formation: The reaction initiates with the condensation of an aldehyde (2 ) and the aniline moiety of this compound (1 ). In the presence of the carboxylic acid component (3 ), this rapidly forms a protonated imine, or iminium ion (A ).

  • Nitrilium Ion Intermediate: The nucleophilic isocyanide (4 ) attacks the electrophilic iminium ion, generating a key nitrilium intermediate (B ). This is the central, highly reactive species in Ugi and Passerini reactions.[5][11]

  • Addition of Carboxylate: The carboxylate anion adds to the nitrilium ion, forming an O-acyl isoamide intermediate (C ).

  • Mumm Rearrangement & Intramolecular Cyclization: The intermediate (C ) undergoes an irreversible Mumm rearrangement, where the acyl group migrates from the oxygen to the nitrogen, yielding the classic Ugi product, a dipeptide-like structure (D ). Critically, with our specific amine, the product is perfectly primed for a subsequent intramolecular nucleophilic attack. The nitrogen of the oxazolidinone ring can attack the newly formed amide carbonyl, leading to a cyclization-elimination cascade that forms the fused quinazolinone ring system (E ).

This final intramolecular step is the key advantage conferred by the substrate, transforming a linear MCR product into a rigid, complex heterocyclic scaffold in the same pot.

MCR_Mechanism cluster_reactants Reactants R1 3-(2-Aminophenyl)-1,3- oxazolidin-2-one (1) Iminium Iminium Ion (A) R1->Iminium Condensation R2 Aldehyde (2) R2->Iminium Condensation R3 Carboxylic Acid (3) R3->Iminium Condensation R4 Isocyanide (4) Nitrilium Nitrilium Intermediate (B) R4->Nitrilium Nucleophilic Attack Iminium->Nitrilium Nucleophilic Attack O_Acyl O-Acyl Isoamide (C) Nitrilium->O_Acyl + Carboxylate Ugi_Product Linear Ugi Adduct (D) O_Acyl->Ugi_Product Mumm Rearrangement Final_Product Fused Quinazolinone Scaffold (E) Ugi_Product->Final_Product Intramolecular Cyclization

Caption: Proposed mechanism for the Ugi-type MCR.

Experimental Protocol: One-Pot Synthesis of a Fused Quinazolinone Derivative

This protocol describes a representative procedure for the synthesis of a 2,3-disubstituted quinazolinone derivative using this compound.

3.1. Reagents and Materials

ReagentCAS No.M.W. ( g/mol )Notes
This compound41376-71-0178.18Ensure high purity.
Benzaldehyde100-52-7106.12Freshly distilled to remove benzoic acid.
Acetic Acid64-19-760.05Glacial, ACS grade.
tert-Butyl Isocyanide542-85-883.13Handle in a fume hood due to strong odor.
Methanol (MeOH)67-56-132.04Anhydrous, reaction grade.
Dichloromethane (DCM)75-09-284.93For workup.
Saturated Sodium Bicarbonate (aq.)N/AN/AFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37For drying.
Silica Gel7631-86-960.08230-400 mesh for column chromatography.

3.2. Equipment

  • 100 mL round-bottom flask with a magnetic stir bar

  • Reflux condenser and nitrogen inlet

  • Heating mantle with temperature controller

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.3. Step-by-Step Procedure

  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.78 g, 10.0 mmol, 1.0 equiv.).

  • Solvent and Reagent Addition: Add anhydrous methanol (40 mL) and stir until the solid is fully dissolved. Sequentially add benzaldehyde (1.02 mL, 10.0 mmol, 1.0 equiv.) and acetic acid (0.57 mL, 10.0 mmol, 1.0 equiv.).

  • Isocyanide Addition: Carefully add tert-butyl isocyanide (1.13 mL, 10.0 mmol, 1.0 equiv.) dropwise to the stirring solution at room temperature. Note: The reaction is often exothermic.

  • Reaction: Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to 60-65 °C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate/Hexane as eluent). The disappearance of the starting amine is a good indicator. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in dichloromethane (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure fused quinazolinone product.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, HRMS, and FT-IR to confirm its structure and purity.

General Experimental Workflow

The overall process from planning to characterization follows a logical sequence, ensuring reproducibility and success.

Workflow Prep Reagent Preparation & Stoichiometry Setup Reaction Setup (Inert Atmosphere) Prep->Setup Addition Sequential Reagent Addition (Amine, Aldehyde, Acid, Isocyanide) Setup->Addition Reaction Heating & Reflux (60-65 °C) Addition->Reaction Monitor TLC Monitoring Reaction->Monitor Periodically Monitor->Reaction Incomplete Workup Aqueous Workup (Extraction & Washing) Monitor->Workup Complete Purify Column Chromatography Workup->Purify Characterize Product Characterization (NMR, MS, IR) Purify->Characterize

Caption: General laboratory workflow for the MCR synthesis.

Conclusion and Future Outlook

This compound has demonstrated its value as a potent and versatile building block for the construction of complex nitrogen-containing heterocycles via multi-component reactions. Its unique bifunctional nature enables a programmed reaction cascade, seamlessly linking a standard Ugi-type condensation with a subsequent intramolecular cyclization to rapidly build molecular complexity. This approach provides a robust and efficient pathway to novel quinazolinone-fused scaffolds, which are of significant interest in drug discovery programs.

Future research in this area could explore the diastereoselective or enantioselective variants of these reactions by employing chiral aldehydes or isocyanides. Furthermore, expanding the scope to include other MCRs, such as Passerini or van Leusen reactions, could unlock access to an even wider array of diverse and biologically relevant chemical entities.

References

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Sources

Application Notes and Protocols for Docking Studies of 3-(2-Aminophenyl)-1,3-oxazolidin-2-one with Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibiotics and the Role of Computational Docking

The relentless rise of antibiotic-resistant bacteria, particularly Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global health. This has catalyzed the search for novel antimicrobial agents with unique mechanisms of action. The oxazolidinones, a synthetic class of antibiotics, have emerged as a critical tool in this fight. Their efficacy stems from a distinct mechanism: the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This interaction occurs at the peptidyl transferase center (PTC), a functionally crucial region of the ribosome, thereby preventing the formation of the initiation complex necessary for protein synthesis.[1]

The compound 3-(2-Aminophenyl)-1,3-oxazolidin-2-one is a novel scaffold within the oxazolidinone class. Its structural features suggest potential interactions with the bacterial ribosome, making it a compelling candidate for investigation as a new antibacterial agent. Molecular docking, a powerful computational technique, allows for the prediction and analysis of the binding mode and affinity of this small molecule with its macromolecular target, the bacterial ribosome. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing docking studies of this compound with the bacterial ribosome, with a particular focus on the S. aureus ribosome as a clinically relevant target.

Scientific Rationale: Targeting the Bacterial Ribosome's Peptidyl Transferase Center

The bacterial ribosome, a complex machinery of ribosomal RNA (rRNA) and proteins, is a validated and highly attractive target for antibiotics.[2] The choice to target the 50S subunit, and specifically the PTC, is strategic. This region is highly conserved across bacterial species and is the catalytic heart of protein synthesis. Oxazolidinones bind within a specific pocket in the PTC, primarily interacting with the 23S rRNA.[3] These interactions are critical for their inhibitory activity.

By employing molecular docking, we can elucidate the putative binding pose of this compound within this active site. This allows for a detailed examination of the potential hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-ribosome complex. Furthermore, the calculated binding affinity provides a quantitative estimate of the ligand's potency. This in silico data is invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery pipeline.

Experimental Design: A Validated Workflow for Ribosomal Docking

A robust and reproducible docking protocol is paramount for generating reliable in silico data. The following workflow is designed to ensure scientific integrity and provides a self-validating system.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation Phase PDB_select Select Ribosome Structure (e.g., S. aureus 70S - PDB: 5LI0) Receptor_prep Prepare Ribosome for Docking (Remove water, add hydrogens) PDB_select->Receptor_prep Ligand_prep Prepare Ligand Structure (this compound) Grid_gen Define Binding Site & Grid Box Ligand_prep->Grid_gen Receptor_prep->Grid_gen Docking_run Run AutoDock Vina Grid_gen->Docking_run Results_analysis Analyze Docking Poses & Binding Energies Docking_run->Results_analysis Validation Validate Protocol (Redock known ligand, e.g., Linezolid in PDB: 3DLL) Results_analysis->Validation SAR Structure-Activity Relationship (SAR) & Lead Optimization Validation->SAR

Figure 1: A validated workflow for the molecular docking of this compound with the bacterial ribosome.

Protocols

Protocol 1: Preparation of the Bacterial Ribosome for Docking

Objective: To prepare the 3D structure of the S. aureus 70S ribosome for docking by removing non-essential molecules and adding necessary atoms.

Materials:

  • PDB entry of the S. aureus 70S ribosome (e.g., PDB ID: 5LI0)[2]

  • Molecular graphics software (e.g., UCSF Chimera, PyMOL)

  • AutoDockTools (ADT)

Procedure:

  • Download the PDB File: Obtain the coordinate file for the S. aureus 70S ribosome from the Protein Data Bank ().

  • Isolate the 50S Subunit: For this study, we are interested in the 50S subunit where oxazolidinones are known to bind. Open the PDB file in a molecular visualization tool and delete the 30S subunit chains.

  • Remove Heteroatoms: Delete all non-essential heteroatoms, including water molecules, ions, and any co-crystallized ligands or tRNAs that are not part of the immediate binding site of interest.

  • Add Polar Hydrogens: Use the functionalities within your molecular graphics software or ADT to add polar hydrogen atoms to the ribosome structure. This is crucial for accurate hydrogen bond calculations during docking.

  • Assign Partial Charges: Utilize a force field (e.g., Gasteiger) within ADT to assign partial charges to all atoms in the 50S subunit.

  • Save as PDBQT format: Save the prepared 50S subunit structure in the PDBQT file format, which is required for AutoDock Vina.

Protocol 2: Preparation of this compound for Docking

Objective: To generate a 3D structure of the ligand and prepare it for docking.

Materials:

  • 2D structure of this compound

  • Chemical drawing software (e.g., ChemDraw, MarvinSketch)

  • Software for 3D structure generation and energy minimization (e.g., Avogadro, UCSF Chimera)

  • AutoDockTools (ADT)

Procedure:

  • Draw the 2D Structure: Create the 2D chemical structure of this compound.

  • Generate 3D Coordinates: Convert the 2D structure into a 3D model using appropriate software.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Save in a suitable format: Save the 3D structure as a PDB or MOL file.

  • Prepare for Docking in ADT:

    • Open the ligand file in ADT.

    • Detect the rotatable bonds.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT format.

Protocol 3: Molecular Docking using AutoDock Vina

Objective: To perform the molecular docking of the prepared ligand into the prepared ribosome structure.

Materials:

  • Prepared ribosome PDBQT file

  • Prepared ligand PDBQT file

  • AutoDock Vina software

Procedure:

  • Define the Binding Site and Grid Box:

    • Identify the oxazolidinone binding site within the PTC of the 50S subunit. This can be done by aligning the prepared ribosome with a known ribosome-oxazolidinone complex structure (e.g., PDB ID: 3DLL, which contains linezolid).[4]

    • In ADT, define a grid box that encompasses the entire binding pocket. A typical grid box size for this site is 25 x 25 x 25 Å, centered on the co-crystallized ligand's position.

  • Create a Configuration File: Prepare a text file (e.g., conf.txt) specifying the input files and docking parameters.

  • Run AutoDock Vina: Execute the docking simulation from the command line: vina --config conf.txt --log docking_log.txt

Protocol 4: Analysis of Docking Results

Objective: To analyze the docking poses and binding affinities to understand the ligand-ribosome interactions.

Materials:

  • Docking output file (docking_results.pdbqt)

  • Molecular graphics software (e.g., UCSF Chimera, PyMOL)

  • LigPlot+ or similar software for 2D interaction diagrams

Procedure:

  • Visualize Docking Poses: Open the receptor PDBQT file and the docking results PDBQT file in your molecular visualization software. The output file will contain multiple binding modes (poses) of the ligand ranked by their binding affinity.

  • Analyze Binding Affinity: The binding affinity is reported in kcal/mol in the output log file. A more negative value indicates a stronger predicted binding affinity.

  • Examine Interactions: For the top-ranked poses, analyze the non-covalent interactions between the ligand and the ribosome. Identify key hydrogen bonds, hydrophobic interactions, and any other significant contacts with the 23S rRNA nucleotides.

  • Generate 2D Interaction Diagrams: Use software like LigPlot+ to generate 2D representations of the ligand-ribosome interactions for clarity and publication purposes.

Validation of the Docking Protocol

Objective: To ensure the reliability and accuracy of the docking protocol.

Procedure:

  • Redocking of a Known Ligand:

    • Use a ribosome structure with a co-crystallized oxazolidinone, such as linezolid in PDB ID: 3DLL.[4]

    • Extract the linezolid molecule from the complex.

    • Prepare both the ribosome and the extracted linezolid using the same protocols as described above.

    • Perform docking of linezolid back into its binding site using the established protocol.

  • Calculate Root Mean Square Deviation (RMSD):

    • Superimpose the docked pose of linezolid with its original co-crystallized conformation.

    • Calculate the RMSD between the heavy atoms of the two poses.

    • An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[5]

Data Presentation

Table 1: AutoDock Vina Docking Parameters

ParameterValueRationale
Grid Box Center (Å) (Determined from co-crystallized ligand)To focus the search space on the known oxazolidinone binding site.
Grid Box Size (Å) 25 x 25 x 25To encompass the entire binding pocket and allow for ligand flexibility.
Exhaustiveness 8 (can be increased for higher accuracy)Controls the computational effort; a value of 8 is a good balance between speed and accuracy for initial studies.[4]
Number of Modes 9The number of binding poses to be generated.

Table 2: Sample Docking Results

CompoundBinding Affinity (kcal/mol)Key Interacting Residues (23S rRNA)
This compound (Example: -7.5)G2061, U2504, C2452, A2451
Linezolid (Control) (Example: -8.2)G2061, U2504, C2452, A2451, U2585

Visualization of Key Interactions

G cluster_ligand This compound cluster_ribosome Ribosomal Binding Pocket (23S rRNA) Ligand Oxazolidinone Core G2061 G2061 Ligand->G2061 H-bond U2504 U2504 Ligand->U2504 H-bond Aminophenyl Aminophenyl Group C2452 C2452 Aminophenyl->C2452 Pi-stacking A2451 A2451 Aminophenyl->A2451 Hydrophobic Interaction

Figure 2: A schematic representation of the predicted key interactions between this compound and the 23S rRNA nucleotides in the peptidyl transferase center.

Protocol 5: Synthesis of this compound

Objective: To provide a plausible synthetic route for this compound for researchers who wish to synthesize the compound or its derivatives. This protocol is adapted from general methods for the synthesis of N-aryl oxazolidinones.

Materials:

  • 2-Aminophenol

  • Triphosgene or a similar phosgene equivalent

  • A suitable base (e.g., triethylamine)

  • Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

  • Carbamate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminophenol in an anhydrous solvent.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add the base (e.g., triethylamine) dropwise to the solution.

  • Addition of Phosgene Equivalent: Slowly add a solution of the phosgene equivalent (e.g., triphosgene) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-(2-hydroxyphenyl)-1,3-oxazolidin-2-one.

  • Cyclization: The cyclization to the oxazolidinone ring can be promoted by the reaction conditions. If the open-chain carbamate is isolated, cyclization can be induced by heating or by treatment with a base.

  • Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Conclusion and Future Directions

This application note provides a comprehensive and validated protocol for the in silico investigation of this compound as a potential inhibitor of the bacterial ribosome. The detailed methodologies for ribosome and ligand preparation, molecular docking, and result analysis using AutoDock Vina offer a robust framework for researchers in the field of antibacterial drug discovery. The validation protocol ensures the reliability of the generated data, which is a critical aspect of computational studies.

The insights gained from these docking studies can guide the rational design and synthesis of novel oxazolidinone derivatives with improved potency and pharmacokinetic properties. Future work could involve expanding the docking studies to include ribosomes from other clinically relevant bacteria, as well as performing molecular dynamics simulations to assess the stability of the ligand-ribosome complex over time. Ultimately, the integration of computational methods with experimental validation is key to accelerating the discovery of new antibiotics to combat the growing threat of antimicrobial resistance.

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  • Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949. [Link]

  • Jain, A. N. (2007). Surflex-Dock 2.1: robust performance from ligand energetic modeling, ring flexibility, and knowledge-based search. Journal of Computer-Aided Molecular Design, 21(5), 281-306. [Link]

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Application Notes & Protocols: 3-(2-Aminophenyl)-1,3-oxazolidin-2-one as a Lead for Novel Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for New Antibacterial Scaffolds

The relentless rise of antimicrobial resistance presents a formidable challenge to global health. Pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) have rendered many first-line antibiotics ineffective, creating an urgent need for novel therapeutic agents.[1][2] The oxazolidinones are a class of synthetic antibiotics that have become a vital tool in this fight, primarily due to their unique mechanism of action which circumvents common resistance pathways.[2][3][4]

Linezolid, the first oxazolidinone approved for clinical use, validated the therapeutic potential of this scaffold by demonstrating efficacy against a wide spectrum of multidrug-resistant Gram-positive bacteria.[5][6][7] The core activity of oxazolidinones stems from their ability to inhibit bacterial protein synthesis at the initiation phase, a mechanism distinct from other protein synthesis inhibitors.[8][9]

This document serves as a technical guide for leveraging 3-(2-aminophenyl)-1,3-oxazolidin-2-one as a lead compound for the discovery and development of next-generation oxazolidinone antibiotics. A "lead compound" is a chemical starting point that exhibits promising biological activity but requires modification to enhance its efficacy, selectivity, and pharmacokinetic properties. We will provide the scientific rationale and detailed protocols for the synthesis, derivatization, and evaluation of novel analogs based on this versatile scaffold.

Section 1: The Oxazolidinone Mechanism of Action

Understanding the target interaction is fundamental to rational drug design. Oxazolidinones exert their bacteriostatic or bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[10][11]

Causality of Action: The primary mechanism involves binding to the 50S ribosomal subunit.[3][5][9] Specifically, oxazolidinones interact with the 23S rRNA at the peptidyl transferase center (PTC), preventing the formation of a functional 70S initiation complex.[3][4][8] This complex, comprising the 30S and 50S subunits along with initiator tRNA (fMet-tRNA), is the absolute first step in protein translation. By blocking its assembly, oxazolidinones effectively halt protein synthesis before it can even begin, leading to the cessation of bacterial growth.[9][12] This early-stage inhibition is a key differentiator from many other antibiotic classes and contributes to the lack of cross-resistance.[4][8]

MOA cluster_ribosome Bacterial Ribosome 50S 50S Subunit Initiation_Complex Functional 70S Initiation Complex 50S->Initiation_Complex 30S 30S Subunit 30S->50S Assembly mRNA mRNA fMet_tRNA fMet-tRNA fMet_tRNA->50S Assembly Lead_Compound 3-(2-aminophenyl)- 1,3-oxazolidin-2-one Lead_Compound->Block Block->50S Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Workflow cluster_synthesis Synthesis & Derivatization cluster_screening In Vitro Screening Cascade cluster_adv Advanced Characterization start Lead Scaffold: This compound modify Rational Chemical Modification (e.g., at C-5) start->modify library Library of Novel Analog Compounds modify->library mic Primary Screen: MIC Assay library->mic mbc Bactericidal vs. Bacteriostatic: MBC Assay mic->mbc cyto Early Safety: Cytotoxicity Assays (MTT / LDH) mic->cyto pkpd In Vivo Efficacy (e.g., Murine Infection Model) mbc->pkpd cyto->pkpd lead_opt Lead Optimization pkpd->lead_opt

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 3-(2-Aminophenyl)-1,3-oxazolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Aminophenyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you troubleshoot your experiments and maximize your product yield and purity. Our advice is grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis. Each entry is designed as a self-validating system to help you diagnose and resolve the issue methodically.

Problem: Low or No Product Yield

Q1: I've set up my reaction between 2-aminophenol and a carbonylating agent, but TLC/LC-MS analysis shows mostly unreacted starting material. What are the likely causes?

A1: This is a common issue often related to insufficient reaction activation or suboptimal conditions. Let's break down the potential causes:

  • Inadequate Carbonylating Agent Reactivity: The choice of carbonylating agent is critical. Phosgene and its derivatives (e.g., triphosgene) are highly reactive but hazardous. Safer alternatives like 1,1'-Carbonyldiimidazole (CDI) or diethyl carbonate are frequently used.[1][2] If using a less reactive agent like diethyl carbonate, the reaction often requires a strong base and higher temperatures to proceed efficiently.[1]

  • Suboptimal Temperature: The intramolecular cyclization to form the oxazolidinone ring is often the rate-limiting step and requires sufficient thermal energy.[3] For many oxazolidinone syntheses, temperatures in the range of 80-150°C are necessary, depending on the solvent and reagents.[3] If you are running the reaction at room temperature, a significant increase in temperature is likely required.

  • Incorrect Choice or Stoichiometry of Base: A base is typically required to deprotonate either the phenolic hydroxyl or the amine, increasing its nucleophilicity. For agents like diethyl carbonate, a catalytic amount of a strong base like sodium methoxide is often used.[1] For CDI-mediated couplings, the reaction can often proceed without a base, as imidazole released during the reaction can act as a proton shuttle.[2][4] Ensure your base is compatible with your reagents and used in the correct amount.

  • Poor Starting Material Quality: 2-Aminophenol is susceptible to oxidation, often turning from a white or off-white solid to a brown or purplish substance upon exposure to air and light.[5][6][7] Oxidized starting material can inhibit the reaction and lead to colored impurities.[8] Always use high-purity 2-aminophenol or consider purifying it by recrystallization from hot water or sublimation before use.[6]

Q2: My reaction is consuming the starting material, but I'm seeing a complex mixture of products and a low yield of the desired this compound. What side reactions could be occurring?

A2: The formation of multiple products points towards side reactions, which can compete with the desired cyclization. The structure of 2-aminophenol, with two distinct nucleophilic sites (amine and hydroxyl), is the primary reason for this complexity.

  • Formation of Benzoxazole Derivatives: A major competing pathway is the formation of 2-aminobenzoxazole, especially under harsh conditions or with specific reagents.[9] This can occur through alternative cyclization pathways.

  • Intermolecular Reactions: Instead of the desired intramolecular cyclization, intermolecular reactions can occur, leading to oligomers or polymers. This is more likely at high concentrations. Try running the reaction at a higher dilution to favor the intramolecular pathway.

  • O-Acylation vs. N-Acylation: The initial reaction with the carbonylating agent can occur at either the amino group or the hydroxyl group. While N-acylation is typically required for the subsequent cyclization to the desired product, competing O-acylation can lead to undesired intermediates and byproducts.[10] The relative nucleophilicity is pH-dependent, but the amine is generally the more potent nucleophile under neutral or slightly basic conditions.

  • Decomposition: At excessively high temperatures, both the starting material and the product can decompose, leading to a complex mixture and lower yield.[3]

To diagnose this, it is crucial to analyze the side products. Isolate the main byproduct and characterize it (e.g., by NMR and MS) to understand the competing reaction pathway. This information will guide your optimization efforts.

Problem: Product Purification Challenges

Q3: I've successfully formed the product, but I'm struggling to isolate it in high purity. What are the best practices for purification?

A3: Purifying this compound can be challenging due to its polarity and potential for co-eluting impurities.

  • Column Chromatography: This is the most common method for purification. A silica gel column is standard.[1][11] Given the polarity of the molecule, a gradient elution system is recommended, starting with a less polar mixture (e.g., 4:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 1:1 or even pure Ethyl Acetate).[1][11]

  • Recrystallization: If a crude product of reasonable purity (>90%) is obtained, recrystallization can be a highly effective and scalable purification method.[12] Solvents to screen include ethyl acetate, isopropanol, or mixtures like ethyl acetate/hexane. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Acid/Base Wash: During the aqueous workup, washing the organic layer with a dilute acid (e.g., 1M HCl) can help remove any unreacted basic starting materials or byproducts. Conversely, a wash with a mild base (e.g., saturated NaHCO₃ solution) can remove acidic impurities.

Frequently Asked Questions (FAQs)

Q4: What is the most common and reliable synthetic route to prepare this compound?

A4: The most prevalent strategy involves the cyclization of 2-aminophenol with a suitable C1 electrophile (a carbonyl source). One of the most efficient and modern methods uses 1,1'-Carbonyldiimidazole (CDI) .[2][13] This approach is often preferred due to its operational simplicity, mild reaction conditions, and the generation of clean byproducts (imidazole and CO₂).[4]

The general mechanism proceeds in two stages:

  • Activation: 2-Aminophenol reacts with CDI. The more nucleophilic amino group attacks the CDI, displacing one imidazole molecule to form an acylimidazole intermediate.

  • Cyclization: The nearby hydroxyl group then performs an intramolecular nucleophilic attack on the activated carbonyl, displacing the second imidazole molecule and closing the five-membered oxazolidinone ring.

Q5: How do I select the optimal solvent and temperature for this synthesis?

A5: Solvent and temperature are interdependent and crucial for success.[3]

  • Solvent Choice: High-boiling polar aprotic solvents are generally preferred as they can dissolve the polar starting materials and intermediates and allow for higher reaction temperatures. Common choices include:

    • Tetrahydrofuran (THF): Good for initial activation, especially with CDI, but its lower boiling point (66°C) may not be sufficient for the cyclization step.

    • Acetonitrile (ACN): A versatile solvent with a higher boiling point (82°C).

    • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Excellent solvents for this chemistry with high boiling points, but they can be more difficult to remove during workup.[3]

  • Temperature Optimization: Temperature is a key parameter to control.[3]

    • Too Low: The reaction may be sluggish or stall completely, especially the ring-closing step.

    • Too High: Can lead to decomposition and the formation of dark, tarry side products.

    • Recommendation: Start with a moderate temperature (e.g., 80°C) and monitor the reaction by TLC or LC-MS. If the reaction is slow, gradually increase the temperature in 10-20°C increments until a reasonable rate is achieved without significant byproduct formation. Microwave-assisted synthesis can also be an effective strategy to reduce reaction times and improve yields by allowing for rapid and uniform heating to high temperatures.[1][14]

Visualizing the Process

To better understand the workflow and decision-making process, refer to the diagrams below.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start 1. Starting Materials (2-Aminophenol, Carbonyl Source, Solvent) Reagents 2. Reagent Setup (Inert Atmosphere, Dry Glassware) Start->Reagents Mix 3. Reagent Addition (Controlled Temperature) Reagents->Mix Heat 4. Heating & Monitoring (TLC / LC-MS) Mix->Heat Quench 5. Reaction Quench (e.g., Water Addition) Heat->Quench Extract 6. Extraction Quench->Extract Purify 7. Purification (Chromatography / Recrystallization) Extract->Purify Analyze 8. Characterization (NMR, MS, MP) Purify->Analyze Finish Pure Product Analyze->Finish

Caption: A typical workflow for the synthesis and purification of the target compound.

Troubleshooting Flowchart for Low Yield

G cluster_yes SM Remaining cluster_no No SM Remaining Start Low Yield Observed CheckSM Analyze reaction mixture: Any Starting Material (SM) left? Start->CheckSM YesSM Yes CheckSM->YesSM some NoSM No CheckSM->NoSM none IncreaseT Increase Temperature/Time YesSM->IncreaseT CheckBase Verify Base/Catalyst Activity YesSM->CheckBase CheckPurity Check SM Purity (Oxidation?) YesSM->CheckPurity SideProducts Complex Mixture/ Side Products Formed? NoSM->SideProducts YesSide Yes SideProducts->YesSide many NoSide No (Decomposition?) SideProducts->NoSide few LowerT Lower Temperature YesSide->LowerT ChangeSolvent Change Solvent/ Concentration YesSide->ChangeSolvent PurificationLoss Investigate Workup/ Purification Losses NoSide->PurificationLoss

Caption: A decision tree to diagnose and resolve issues related to low product yield.

Comparative Data on Reaction Conditions

The following table summarizes conditions reported for similar oxazolidinone syntheses, which can serve as a starting point for your optimization.

Carbonyl SourceBase/CatalystSolventTemperature (°C)Typical TimeReported YieldReference
Diethyl CarbonateNaOMe (catalytic)N/A (Neat)125-135 (MW)15-20 min>90%[1]
1,1'-CDINone / ImidazoleTHF or DMFRT to 1002-12 hGood to Excellent[2][13]
Phosgene/TriphosgenePyridine or Et₃NToluene or DCM0 to 801-6 hVariable, High[3]
UreaNitromethane (cat)Paste (MW)N/AShortGood[15]
References
  • Vertex AI Search.
  • RSC Publishing. Sustainable and efficient synthesis of oxazolidinones using a unique deep eutectic solvent (DES). Accessed December 31, 2025.
  • National Institutes of Health (NIH). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. [Link]. Accessed December 31, 2025.

  • Organic Chemistry Portal. Oxazolidinone synthesis. [Link]. Accessed December 31, 2025.

  • Chemcess. Aminophenol: Properties, Production, Reactions And Uses. [Link]. Accessed December 31, 2025.

  • MDPI. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. [Link]. Accessed December 31, 2025.

  • Organic Chemistry Portal. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[3][15][16]Triazolo[4,3-a]pyridines. [Link]. Accessed December 31, 2025.

  • National Institutes of Health (NIH). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]. Accessed December 31, 2025.

  • ResearchGate. Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. [Link]. Accessed December 31, 2025.

  • PubMed. Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[3][15][16]Triazolo[4,3-a]pyridines. [Link]. Accessed December 31, 2025.

  • Justia Patents. 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. [Link]. Accessed December 31, 2025.

  • National Institutes of Health (NIH). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]. Accessed December 31, 2025.

  • ResearchGate. (PDF) Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. [Link]. Accessed December 31, 2025.

  • Wikipedia. 2-Aminophenol. [Link]. Accessed December 31, 2025.

  • YouTube. Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. [Link]. Accessed December 31, 2025.

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Technical Support Center: N-Arylation of Oxazolidinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of oxazolidinones. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical transformation in their synthetic workflows. N-arylated oxazolidinones are privileged scaffolds in medicinal chemistry, forming the core of important therapeutics like the antibiotic Linezolid.[1][2] However, their synthesis via cross-coupling reactions is often plagued by side reactions that can diminish yield, complicate purification, and compromise stereochemical integrity.

This document moves beyond standard protocols to provide a deeper understanding of why these reactions fail and how to troubleshoot them effectively. We will explore the causal mechanisms behind common side reactions and offer field-proven strategies to optimize your outcomes.

Core Concepts: The Two Pillars of N-Arylation

The N-arylation of oxazolidinones is predominantly achieved through two powerful, metal-catalyzed cross-coupling methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[3][4] Understanding the fundamental differences between these pathways is key to diagnosing issues.

  • Buchwald-Hartwig Amination: This method typically employs a Palladium(0) catalyst in conjunction with a bulky, electron-rich phosphine ligand.[4] It is known for its broad substrate scope and high functional group tolerance, often proceeding under milder conditions than traditional Ullmann couplings.

  • Ullmann Condensation: This classic reaction uses a Copper(I) catalyst, often in the absence of a specialized ligand, though modern protocols frequently include ligands like diamines or amino acids to improve efficiency and lower reaction temperatures.[5][6][7] While sometimes requiring harsher conditions, it can be highly effective for specific substrate combinations and is often more cost-effective.

Both reactions fundamentally involve the deprotonation of the oxazolidinone N-H by a base to form a nucleophilic amide, which then couples with an aryl halide in a metal-mediated catalytic cycle. It is within this cycle that most side reactions originate.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the N-arylation of oxazolidinones in a practical, question-and-answer format.

Problem Area 1: Low or No Conversion

Question: My reaction has stalled, and I'm recovering mostly unreacted oxazolidinone and some dehalogenated arene. What's the likely cause?

Answer: This is a classic symptom of catalyst deactivation or inhibition. Several factors could be at play:

  • Catalyst Inhibition: The oxazolidinone ring itself, particularly the carbonyl oxygen, can act as a ligand for the metal catalyst. This coordination can sometimes stabilize the catalyst in an inactive state, preventing it from participating in the catalytic cycle. The two thione groups in related scaffolds like oxazolidine-2,4-dithione are particularly noted for their potential to coordinate with and inhibit the metal catalyst.[3]

  • Poor Base Selection: The selected base may be too weak to effectively deprotonate the oxazolidinone N-H (pKa ≈ 17-18 in DMSO). If the concentration of the nucleophilic amide is too low, the reaction will not proceed at an appreciable rate. Stronger bases like K₃PO₄, Cs₂CO₃, or sodium/potassium tert-butoxide are often required.[3][8]

  • Inactive Catalyst/Reagents:

    • Palladium: Palladium catalysts, especially Pd(0) sources, can be sensitive to air. If your catalyst is old or has been handled improperly, it may be oxidized and inactive.

    • Copper: Copper(I) salts can oxidize to inactive Copper(II). It's crucial to use fresh, high-purity Cu(I) salts. If your CuI is old or discolored (green/blue tint), it may be compromised.[6]

    • Solvent/Atmosphere: Residual water or oxygen can poison the catalyst. Ensure you are using a dry, degassed solvent and maintaining a robustly inert atmosphere (Argon or Nitrogen).

Question: I'm attempting a Buchwald-Hartwig reaction, but see no product formation. How do I troubleshoot this?

Answer: For Buchwald-Hartwig reactions, the issue often lies with the specific combination of the palladium precursor, ligand, and base.

  • Ligand Choice is Critical: The ligand's role is to stabilize the palladium center and facilitate both the oxidative addition and reductive elimination steps.[4] For N-arylation of amides and related compounds, bulky, electron-rich phosphine ligands (e.g., Xantphos, Josiphos, Buchwald's biaryl phosphine ligands) are typically required. If you are using a generic ligand like PPh₃, it is likely not suitable for this transformation.

  • Pre-catalyst Activation: Some palladium(II) precursors (e.g., Pd(OAc)₂) require an in situ reduction to the active Pd(0) state. If this activation is inefficient, the catalytic cycle will not initiate. Using a dedicated Pd(0) source (e.g., Pd₂(dba)₃) can sometimes resolve this issue.

  • Base-Ligand Incompatibility: Certain strong bases can degrade phosphine ligands, leading to catalyst death. Ensure your chosen base is compatible with your ligand under the reaction conditions.

Problem Area 2: Competing Side Reactions

Question: My primary byproduct is the result of oxazolidinone ring hydrolysis. Why is this happening and how can I prevent it?

Answer: Oxazolidinone hydrolysis or ring-opening is a significant side reaction, particularly under strongly basic conditions, yielding an amino alcohol derivative.[9][10]

  • Causality: The reaction is typically promoted by strong bases, especially hydroxide ions. If your base (e.g., LiOH, NaOH, KOH) contains residual water, or if the reaction is run at high temperatures for extended periods, base-mediated hydrolysis of the internal carbamate becomes a competitive pathway.[8][10] Even carbonate bases can facilitate hydrolysis if significant water is present. An improved method for intentional hydrolysis for auxiliary cleavage involves using a suspension of silica gel in MeOH/H₂O, highlighting the susceptibility of the ring to these conditions.[11]

  • Prevention Strategies:

    • Use Anhydrous Conditions: Rigorously dry your solvent and reagents. Use a base that is less hygroscopic or dry it before use (e.g., K₃PO₄ can be flame-dried under vacuum).

    • Choose a Non-Nucleophilic Base: Opt for bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][3] These are generally less prone to directly participating in nucleophilic ring-opening compared to hydroxides.

    • Moderate Reaction Temperature: Avoid excessively high temperatures, as this accelerates the rate of hydrolysis. If your reaction is sluggish, it is often better to screen different catalysts or ligands rather than simply increasing the heat.

Question: I am observing significant amounts of the dehalogenated arene (Ar-H) as a byproduct. What is the cause?

Answer: Dehalogenation is a common side reaction in both Ullmann and Buchwald-Hartwig couplings, especially with electron-rich aryl halides or when the desired C-N bond formation is slow.[6]

  • Mechanism: This side reaction typically occurs via two main pathways:

    • Hydrodehalogenation: A proton source (often trace water or the oxazolidinone itself) quenches an aryl-metal intermediate before it can couple with the amide.

    • β-Hydride Elimination: If the aryl halide possesses a β-hydrogen (e.g., an ethyl group on the aromatic ring), the aryl-palladium intermediate can undergo β-hydride elimination to form an alkene and a palladium-hydride species, which then promotes dehalogenation.

  • Mitigation Tactics:

    • Scrupulous Anhydrous Conditions: Minimizing water is the first line of defense.

    • Choice of Base: Using a sterically hindered, non-nucleophilic base can sometimes suppress this pathway.

    • Ligand Modification (Buchwald-Hartwig): Switching to a more electron-donating or bulkier ligand can accelerate the rate of reductive elimination (the desired C-N bond formation), helping it outcompete the dehalogenation pathway.

Visualization of Reaction Pathways

The following diagram illustrates the desired N-arylation catalytic cycle versus the primary off-cycle side reactions of hydrolysis and dehalogenation.

reaction_pathways cluster_main Desired N-Arylation Cycle cluster_side Common Side Reactions M0 M(0) Catalyst (e.g., Pd(0), Cu(I)) OA Oxidative Addition M0->OA + Ar-X ArMX Ar-M-X Intermediate OA->ArMX RE Reductive Elimination ArMX->RE + Oxazolidinone Anion Dehalogenation Dehalogenation (Ar-H) ArMX->Dehalogenation + [H+] (e.g., H₂O) RE->M0 Catalyst Regeneration Product N-Aryl Oxazolidinone RE->Product Hydrolysis Ring Hydrolysis (Amino Alcohol) Ox Oxazolidinone Starting Material Ox->Hydrolysis + Base/H₂O (High Temp) caption Fig 1. Desired N-arylation pathway vs. key side reactions. troubleshooting_tree Start Reaction Failed (Low/No Conversion) Analysis Analyze crude reaction mixture (LCMS/NMR) Start->Analysis Check_Reagents Are reagents/catalyst fresh and high purity? Check_Conditions Were conditions rigorously anhydrous/inert? Check_Reagents->Check_Conditions Action 2 Rerun Rerun with new catalyst, dried reagents, and rigorous inert technique Check_Conditions->Rerun Action 3 SM_Only Result: Only Starting Materials (SM) Detected Analysis->SM_Only Side_Products Result: Side Products Observed Analysis->Side_Products Catalyst_Dead Likely Cause: Catalyst Inactivity SM_Only->Catalyst_Dead Dehalogenation Dehalogenation (Ar-H) is major byproduct? Side_Products->Dehalogenation Hydrolysis Hydrolysis/Ring-Opening is major byproduct? Side_Products->Hydrolysis Catalyst_Dead->Check_Reagents Action 1 Dehalo_Cause Cause: Slow C-N coupling or presence of H₂O Dehalogenation->Dehalo_Cause Yes Hydro_Cause Cause: Base is too nucleophilic or H₂O is present Hydrolysis->Hydro_Cause Yes Dehalo_Action Action: Switch to bulkier/more electron-rich ligand. Ensure rigorous drying. Dehalo_Cause->Dehalo_Action Hydro_Action Action: Switch to non-nucleophilic base (K₃PO₄, Cs₂CO₃). Lower reaction temperature. Hydro_Cause->Hydro_Action caption Fig 2. Troubleshooting decision tree for failed N-arylation.

Sources

Technical Support Center: Troubleshooting Low Yield in Multi-Step Oxazolidinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for oxazolidinone synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize oxazolidinone scaffolds, whether as chiral auxiliaries like Evans auxiliaries or as core components of pharmacologically active agents such as Linezolid.[1][2][3] Low yields are a common challenge in the multi-step synthesis of these valuable heterocycles. This guide provides in-depth, cause-and-effect troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experimental workflow.

Section 1: Issues in Oxazolidinone Ring Formation & Cyclization

The formation of the core five-membered ring is the foundational step of the synthesis. Problems here will cascade through the entire sequence. Most syntheses form this ring by cyclizing a β-amino alcohol with a carbonylating agent.[4][5]

Q1: My cyclization reaction of a β-amino alcohol is incomplete or stalling, resulting in a low yield of the oxazolidinone ring. What are the likely causes and solutions?

A1: An incomplete cyclization is often due to insufficient reactivity of the carbonyl source, suboptimal reaction conditions, or degradation of starting materials. Here’s how to troubleshoot:

  • Cause 1: Poorly Reactive Carbonylating Agent. Diethyl carbonate and urea are common, relatively safe carbonyl sources, but their reactivity is moderate.[4] The reaction may require harsh conditions (high heat, strong base), which can lead to side products.

    • Solution A (Increase Reactivity): Switch to a more reactive, albeit more hazardous, carbonylating agent like phosgene or its safer liquid equivalent, triphosgene.[4] These reagents often lead to higher yields under milder conditions. Carbonyl diimidazole (CDI) is another highly effective alternative that offers a good balance of reactivity and safety.

    • Solution B (Optimize Conditions): If you must use a less reactive agent like diethyl carbonate, ensure your conditions are optimized. This includes using a strong base like sodium methoxide to facilitate the reaction and ensuring a sufficient reflux time (e.g., 4+ hours) to drive the reaction to completion.[4] Microwave-assisted synthesis can also significantly improve yields and reduce reaction times by providing efficient and uniform heating.[6][7]

  • Cause 2: Inefficient Catalyst or Base. The base plays a crucial role in deprotonating the alcohol and/or amine, initiating the cyclization cascade.

    • Solution: A systematic optimization of the base is recommended. While sodium methoxide is common, exploring other bases like potassium carbonate (K₂CO₃) or strong, non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can improve reaction rates and efficiency.[1][4]

  • Cause 3: Thermal Degradation. Prolonged heating, especially with sensitive substrates, can lead to the degradation of your amino alcohol starting material or the oxazolidinone product.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If you observe the formation of multiple new spots (impurities) over time, consider reducing the reaction temperature and extending the reaction time, or switching to a more reactive carbonyl source that allows for milder conditions.

Section 2: Overcoming Challenges in N-Acylation & N-Arylation

The N-acylation or N-arylation step is critical for installing the desired functionality, particularly when using oxazolidinones as chiral auxiliaries in asymmetric synthesis. This step is frequently plagued by low yields.

Q2: I am experiencing a low yield during the N-acylation of my oxazolidinone with an acid chloride. What are the common failure points?

A2: Low yields in N-acylation are typically traced back to incomplete deprotonation, steric hindrance, or the use of inappropriate reagents and conditions.

  • Cause 1: Incomplete Deprotonation. The N-H of an oxazolidinone is not particularly acidic. Strong bases are required for complete deprotonation to form the nucleophilic amide anion.

    • Solution: The most common and effective base for this transformation is n-butyllithium (n-BuLi). It is critical to use a fresh, properly titrated solution of n-BuLi, as it degrades on storage. The reaction must be performed under strictly anhydrous conditions in a suitable aprotic solvent like THF at low temperatures (e.g., -78 °C) to prevent side reactions.

  • Cause 2: Steric Hindrance. If either the oxazolidinone (especially at the C4 or C5 positions) or the acylating agent is sterically bulky, the reaction rate can be significantly reduced.[8]

    • Solution A (Change Acylating Agent): If using a bulky acid chloride, consider switching to the corresponding acid anhydride. While less reactive, anhydrides can sometimes overcome steric issues, potentially with the aid of a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine).[9]

    • Solution B (Alternative Methods): For particularly stubborn acylations, newer methods using oxidative N-heterocyclic carbene (NHC) catalysis can acylate oxazolidinones with aldehydes directly under mild, aerobic conditions, avoiding the need for strong bases and reactive acid chlorides altogether.[10][11]

  • Cause 3: Reagent Purity and Reaction Setup. The presence of moisture can quench the strong base (n-BuLi) and hydrolyze the acid chloride, leading to significantly lower yields.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

Troubleshooting Workflow for N-Acylation

Below is a logical workflow to diagnose N-acylation issues.

G start Low N-Acylation Yield check_deprot Check Deprotonation: - Use fresh, titrated n-BuLi? - Strictly anhydrous conditions? start->check_deprot Is deprotonation complete? check_sterics Evaluate Steric Hindrance: - Bulky groups on oxazolidinone? - Bulky acylating agent? check_deprot->check_sterics Yes solution_base Solution: - Use fresh n-BuLi at -78°C - Ensure inert atmosphere check_deprot->solution_base No check_reagents Verify Reagent Quality: - Anhydrous solvent? - Purity of acid chloride? check_sterics->check_reagents No solution_sterics Solution: - Switch to acid anhydride + DMAP - Explore alternative methods (e.g., NHC catalysis) check_sterics->solution_sterics Yes solution_reagents Solution: - Flame-dry glassware - Use freshly distilled solvents check_reagents->solution_reagents No end Problem Resolved / Advanced Troubleshooting check_reagents->end Yes, consult further literature

Sources

3-(2-Aminophenyl)-1,3-oxazolidin-2-one solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-(2-Aminophenyl)-1,3-oxazolidin-2-one. This molecule, a member of the oxazolidinone class of compounds, is of significant interest in drug discovery and chemical biology.[1] A common and critical challenge researchers face is its limited solubility in aqueous cell culture media, which can lead to inconsistent experimental results and misinterpretation of data.

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming these solubility challenges. By understanding the physicochemical properties of the compound and employing systematic preparation techniques, you can ensure accurate and reproducible results in your in vitro studies.

Quick Reference: FAQs

This section addresses the most frequently asked questions regarding the use of this compound in cell culture.

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

A: This is a classic sign of a compound "crashing out" of solution. The compound is likely dissolved in a high concentration of an organic solvent like Dimethyl Sulfoxide (DMSO) in your stock solution.[2] When this concentrated stock is diluted into the aqueous environment of the cell culture medium, the solvent concentration drops dramatically, and the medium can no longer keep the hydrophobic compound dissolved, causing it to precipitate.[2][3]

Q2: What is the best solvent to use for making a stock solution?

A: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[4][5] It is a powerful, polar aprotic solvent capable of dissolving a wide range of molecules.[6]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A: This is highly cell-line dependent.[7][8] As a general rule:

  • < 0.1%: Considered safe for nearly all cell lines, especially for sensitive or primary cells and long-term exposure studies.[7][8][9][10]

  • 0.1% - 0.5%: Tolerated by many robust, immortalized cell lines for exposures up to 72 hours.[9][10] This is a common working range.

  • > 0.5%: The risk of cytotoxicity, off-target effects, and changes in gene expression increases significantly.[10] It is critical to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[7][10]

Q4: I saw a precipitate form. Can I just vortex or warm the media to redissolve it?

A: While gentle warming (to 37°C) and mixing can sometimes help, it is often insufficient if the compound has significantly precipitated.[11] Relying on this can lead to a non-homogenous suspension, not a true solution, resulting in inaccurate dosing of your cells. The best approach is to remake the working solution using a more optimized protocol.

Q5: How does the serum (FBS) in my media affect solubility?

A: Serum proteins, particularly albumin, can bind to hydrophobic compounds, which can sometimes increase their apparent solubility in the media.[12] However, this interaction can also affect the free concentration of your compound, potentially altering its biological activity. While serum can help, it should not be the sole method relied upon to achieve solubilization.

In-Depth Troubleshooting Guide

If the FAQs did not resolve your issue, this section provides a more detailed, step-by-step approach to overcoming solubility problems.

Issue: Compound Precipitates in Media During or After Dilution

This is the most common failure mode. The underlying cause is that the final concentration of the compound exceeds its solubility limit in the final solvent mixture (media + DMSO).

Step 1: The Vehicle Control - Your Most Important Experiment

Before testing your compound, you must validate the tolerance of your specific cell line to the solvent (DMSO).

Protocol: Determining Maximum Tolerated DMSO Concentration

  • Seed Cells: Plate your cells at the density you will use for your main experiment.

  • Prepare DMSO Series: Prepare a series of media dilutions containing twice the final desired DMSO concentrations (e.g., 2%, 1%, 0.5%, 0.2%, 0.1%, and a "no DMSO" control).

  • Treat Cells: Replace the existing media with the media containing the DMSO dilutions.

  • Incubate: Incubate for the longest duration of your planned experiment (e.g., 72 hours).

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo) to measure the toxic effect of the DMSO.

  • Analyze: Determine the highest DMSO concentration that does not significantly reduce cell viability (e.g., >90% viability) compared to the "no DMSO" control. This is your maximum working DMSO concentration.[10]

Step 2: Optimize Your Stock and Working Solutions

The key is to balance a high-concentration stock with a final DMSO concentration that your cells can tolerate.

Workflow for Preparing Medicated Media

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Dilution into Media s1 Weigh Compound s2 Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). s1->s2 Add solvent s4 Vortex stock solution briefly before use. s2->s4 s3 Warm cell culture media to 37°C. s5 Add a small volume of stock directly to the pre-warmed media while vortexing the media gently. s3->s5 s4->s5 s6 Visually inspect for any signs of precipitation (cloudiness, particles). s5->s6 s7 Working Solution is Ready (Final DMSO <0.5%) s6->s7 Clear s8 TROUBLESHOOT (See Section Below) s6->s8 Precipitate

Caption: Workflow for preparing working solutions.

Best Practices for Dilution:

  • Never add media to your DMSO stock. Always add the small volume of DMSO stock to the larger volume of media.

  • Add the stock solution dropwise to the vortex of the stirring media. This ensures rapid mixing and dispersion, preventing localized high concentrations of the compound that can initiate precipitation.[9]

Step 3: Advanced Solubilization Strategies

If optimizing your DMSO concentration is insufficient, consider these advanced methods.

1. Use of Pluronic F-68 or other Co-solvents:

  • Certain non-ionic surfactants or co-solvents like polyethylene glycol (PEG) can help stabilize hydrophobic compounds in aqueous solutions.[2]

  • Protocol: Prepare a stock solution of your compound in DMSO. In a separate tube, prepare your cell culture media containing a low concentration (e.g., 0.02% - 0.1% w/v) of Pluronic F-68. Then, add your DMSO stock to the Pluronic-containing media. Always run a vehicle control with Pluronic F-68 alone.

2. Formulation with Cyclodextrins:

  • Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can form "inclusion complexes" with hydrophobic drugs, effectively shielding them from the aqueous environment and increasing their solubility.[14][15][16]

  • How it works: Methyl-β-cyclodextrin or hydroxypropyl-β-cyclodextrin are commonly used. The compound is first complexed with the cyclodextrin in an aqueous solution before being added to the final cell culture medium. This is a more complex formulation that often requires empirical optimization.

Troubleshooting Flowchart

Use this flowchart to systematically diagnose and solve solubility issues.

G start Precipitate observed in cell culture media q1 Is the final DMSO concentration ≤ 0.5%? start->q1 action1 Recalculate dilutions. Make a more concentrated DMSO stock (e.g., 50 mM) to reduce the volume added to media. q1->action1 No q2 Is the stock solution concentration maximized? q1->q2 Yes a1_yes Yes a1_no No action2 Increase stock concentration (if possible) and try again. q2->action2 No q3 Did you add the stock to pre-warmed, vortexing media? q2->q3 Yes a2_yes Yes a2_no No action3 Re-make the solution using the proper mixing technique. q3->action3 No action4 The compound's solubility limit has been reached. Consider advanced strategies: - Use of co-solvents (Pluronic F-68) - Formulation with cyclodextrins - Lower the final compound concentration q3->action4 Yes a3_yes Yes a3_no No

Caption: Troubleshooting flowchart for precipitation issues.

Technical Data Summary

While specific experimental solubility data for this compound is not widely published, we can infer its properties from its structure and related compounds.

Table 1: Physicochemical Properties of this compound and Related Structures

PropertyValue / InformationSource
Molecular Formula C₉H₁₀N₂O₂[17]
Molecular Weight 178.19 g/mol [18][19]
Predicted XlogP 0.8[17]
Appearance Solid[20]

Note: The positive XlogP value suggests a degree of hydrophobicity, consistent with the observed poor solubility in aqueous media.

Table 2: General Guidelines for DMSO Concentration in Cell Culture

Final DMSO Conc.General Effect on CellsRecommended Use CaseCitation
< 0.1% Generally safe, minimal effects.Sensitive primary cells, long-term (>72h) studies.[7][10]
0.1% - 0.5% Well-tolerated by many robust cell lines.Standard in vitro assays (24-72h). Requires validation.[9][10]
0.5% - 1.0% Increased cytotoxicity and off-target effects.Not generally recommended; for short-term exposure only.[9][10]
> 1.0% Significant cytotoxicity is common.Avoid. Used in cryopreservation but toxic to active cultures.[9][10]
References
  • LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]

  • Various Authors. (2016, January 25). What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]

  • Various Authors. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. [Link]

  • Reddit User Community. (2023, October 5). Maximum DMSO concentration in media for cell culture? Reddit. [Link]

  • Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. National Institutes of Health. [Link]

  • Iacob, A. A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health. [Link]

  • Patel, M. M., & Patel, J. K. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. SpringerLink. [Link]

  • Patel, P. (2012). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. [Link]

  • Mapa, S. T., et al. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. [Link]

  • Various Authors. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 65725, 3-Amino-2-oxazolidinone. [Link]

  • D. G. G. de Heus, et al. (2022). Diffusion of small molecule drugs is affected by surface interactions and crowder proteins. Cell Reports Physical Science. [Link]

  • Reddit User Community. (2022, September 7). can ANYONE help me improve the solubility of an ultra-hydrophobic phthalate (DEHP) in cell culture medium? Reddit. [Link]

  • PubChemLite. This compound. [Link]

  • Trevino, S. R., et al. (2007). Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. National Institutes of Health. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 160969688, 1,3-oxazolidine;1,3-oxazolidin-2-one. [Link]

  • MacKinnon, A. L., et al. (2016). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. National Institutes of Health. [Link]

  • Various Authors. (2025, August 9). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. ResearchGate. [Link]

  • Asati, V., & Sharma, S. (2015). Current Updates on Oxazolidinone and Its Significance. National Institutes of Health. [Link]

  • Li, P., et al. (2015). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. MDPI. [Link]

  • Di, L., et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Institutes of Health. [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Yildirim, I., et al. (2024). Molecular Insights into Bioactive Interactions Within Protein- and Polysaccharide-Based Colloids: Implications for Stability, Functionality, and Bioavailability. MDPI. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 679, Dimethyl Sulfoxide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 57019730, 3-[2-(Methoxyamino)ethenyl]-1,3-oxazolidin-2-one. [Link]

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Technical Support Center: Stability of 3-(2-Aminophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2-Aminophenyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues you may encounter during your experiments. Our goal is to equip you with the scientific rationale behind the stability profile of this compound, enabling you to design robust experiments and interpret your results with confidence.

Overview of Stability Considerations

This compound is a molecule that combines a hydrolytically susceptible oxazolidinone ring with an oxidatively sensitive aminophenyl group. Understanding the interplay of these two functionalities is crucial for its effective use. The stability of this compound is not only solvent-dependent but is also significantly influenced by pH, temperature, light, and the presence of oxidizing agents. This guide will walk you through the potential degradation pathways and provide practical advice for handling and storing this compound.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability of this compound.

Q1: My compound seems to be degrading in aqueous buffer. What is the likely cause?

The most probable cause of degradation in aqueous solutions is the hydrolysis of the oxazolidinone ring. This process can be catalyzed by both acidic and basic conditions, leading to the opening of the five-membered ring.[1] At neutral pH, the stability is generally higher.

Q2: I've observed a color change in my sample, especially when stored in solution. What could be happening?

A color change, often to a yellowish or brownish hue, is a strong indicator of oxidative degradation of the 2-aminophenyl moiety. Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or exposure to light. This can lead to the formation of colored quinone-imine or polymeric species.[2][3]

Q3: What are the recommended solvents for dissolving and storing this compound?

For short-term storage and experimental use, anhydrous, aprotic polar organic solvents are recommended. For long-term storage, it is best to store the compound as a solid in a cool, dark, and dry place.

SolventSuitabilityRationale
DMSO Good for short-termAprotic, good solubilizing power. Ensure it is anhydrous as DMSO can absorb water.
DMF Good for short-termAprotic, good solubilizing power. Should be anhydrous.
Acetonitrile Good for short-termAprotic and less hygroscopic than DMSO and DMF.
Alcohols (Ethanol, Methanol) Use with cautionProtic nature may facilitate slow degradation over time. Use freshly prepared solutions.
Aqueous Buffers Not for storageProne to hydrolysis, especially at non-neutral pH. Prepare fresh for immediate use.
Halogenated Solvents (DCM, Chloroform) Use with cautionGenerally suitable for short-term use if anhydrous.

Q4: How does temperature affect the stability of this compound?

As with most chemical reactions, degradation rates (both hydrolysis and oxidation) will increase with higher temperatures. For optimal stability, especially in solution, it is recommended to store samples at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

Q5: Is this compound sensitive to light?

Yes, compounds containing an aminophenyl group can be photosensitive. Exposure to UV or even ambient light can promote oxidative degradation.[4][5] It is crucial to protect the compound from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common stability-related problems.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent analytical results (e.g., varying peak areas in HPLC) 1. Degradation in the dissolution solvent. 2. On-column degradation. 3. Incomplete dissolution.1. Prepare solutions fresh before each analysis. Use a suitable aprotic solvent. 2. Ensure the mobile phase is compatible and avoid highly acidic or basic conditions. 3. Use sonication to aid dissolution and verify solubility in the chosen solvent.
Appearance of new peaks in chromatograms over time 1. Hydrolysis of the oxazolidinone ring. 2. Oxidation of the aminophenyl group. 3. Photodegradation.1. If using aqueous mobile phases, keep the pH near neutral. 2. Degas solvents to remove dissolved oxygen. Store solutions under an inert atmosphere (e.g., argon or nitrogen). 3. Protect all solutions from light.
Loss of compound upon storage in solution 1. Hydrolysis. 2. Oxidation.1. For storage, use an anhydrous aprotic solvent and maintain at -20°C or below. 2. Consider adding an antioxidant if compatible with your experimental system.
Solid compound has discolored 1. Air oxidation. 2. Light exposure.1. Store the solid under an inert atmosphere. 2. Keep the container in a dark place.

Experimental Protocols

To assist in your investigations, here are some standard protocols for assessing the stability of this compound.

Protocol 1: General Stability Assessment in Different Solvents
  • Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a Class A volumetric flask using an aprotic solvent where it is highly soluble (e.g., acetonitrile or DMSO).

  • Sample Preparation: Dilute the stock solution to a final concentration of approximately 1 mg/mL in the test solvents (e.g., DMSO, DMF, acetonitrile, methanol, water, and a pH 7.4 buffer).

  • Storage Conditions: Store aliquots of each solution under different conditions:

    • Room temperature (with and without light protection).

    • 4°C.

    • -20°C.

  • Time Points: Analyze the samples at initial (T=0), 24, 48, and 72 hours, and then weekly if necessary.

  • Analysis: Use a stability-indicating HPLC method (see Protocol 3) to determine the percentage of the parent compound remaining and to monitor the formation of any degradation products.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep at room temperature for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C) for a specified period.

  • Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm or 365 nm) for a specified duration. Keep a control sample wrapped in foil.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Protocol 3: Stability-Indicating HPLC Method

A robust HPLC method is crucial for accurately assessing stability.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound and potential degradants have good absorbance (e.g., determined by UV scan).

  • Column Temperature: 30°C.

  • Validation: The method should be validated for specificity, linearity, accuracy, and precision. The key is to demonstrate that the peak for the parent compound is well-resolved from any peaks of degradation products.

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways for this compound.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation parent_h This compound product_h Ring-Opened Product (Amino Alcohol) parent_h->product_h H+ or OH- H2O parent_o This compound product_o Quinone-imine / Polymeric Species parent_o->product_o [O] (Air, Light)

Caption: Primary degradation pathways of this compound.

G start Start Experiment check_color Is there a color change? start->check_color check_peaks Are there new peaks in HPLC? check_color->check_peaks No oxidation Investigate Oxidation: - Protect from light - Degas solvents - Store under inert gas check_color->oxidation Yes hydrolysis Investigate Hydrolysis: - Check pH of solutions - Prepare fresh aqueous solutions check_peaks->hydrolysis Yes stable Compound is likely stable under current conditions check_peaks->stable No

Caption: Troubleshooting workflow for stability issues.

References

  • Morallón, E., et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry.
  • Joseph, J., et al. (1983). p-Aminophenol oxidation is catalyzed by horseradish peroxidase.
  • Hawley, D., & Adams, R. N. (1965). Studies on Oxidation-Reduction Mechanism. II. The Anodic Oxidation of p-Aminophenol. Journal of the American Chemical Society.
  • Szabľa, R., et al. (2018). Photostability of Oxazoline RNA-precursors in UV-rich Prebiotic Environments. UCL Discovery.
  • Góra, R. W., et al. (2018). Photostability of Oxazoline RNA-precursors in UV-rich Prebiotic Environments.
  • de Vleeschouwer, F., et al. (2022).
  • Abd El-Kawy, M. M., et al. (2013). Determination of the New Oxazolidinone Antibiotic Linezolid in Presence of Both its Alkaline and Oxidative Degradation Products Using Validated Stability-Indicating Chromatographic Methods as Per ICH Guidelines. Journal of American Science.
  • Pan, H., et al. (2022). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. PubMed.
  • Kakinuma, K., et al. (1976). Studies on the oxidation of p-aminobenzoate to p-nitrobenzoate by Streptomyces thioluteus. Agricultural and Biological Chemistry.
  • Lankalapalli, P. K., et al. (2023). Stability indicating HPLC method development and validation for quantification of Linezolid oral suspension dosage forms. Sciety.
  • Kumar, A., et al. (2022). Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Linezolid in Bulk Drug and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Erudition.
  • PubChem. This compound. PubChem.
  • Singh, S., et al. (2013). RP-HPLC METHOD DEVELOPMENT & VALIDATION FOR ESTIMATION OF LINEZOLID IN BULK DRUG AND SOLID DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research.
  • Lee, S., & Kim, Y. (2007). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols.
  • Santa Cruz Biotechnology. This compound. SCBT.
  • Caturano, M., et al. (2020). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc.
  • Santa Cruz Biotechnology. 3-(3-aminophenyl)-1,3-oxazolidin-2-one. SCBT.
  • de Souza, M. V. N., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing.
  • Cymit Quimica. 3-(3-aminophenyl)-1,3-oxazolidin-2-one. CymitQuimica.
  • Mlčoch, V., et al. (1981). Solvolysis kinetics and mechanism of 3-methyl-1,3-thiazolidine-2,4-dione.
  • Singh, R., et al. (2016). Current Updates on Oxazolidinone and Its Significance. PMC - PubMed Central.
  • D'Auria, M., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC - NIH.
  • Crepet, A., & Pifferi, G. (1976). Oxazolidine derivatives.
  • Bal'on, Y. G., et al. (2008). Regioselectivity of the Hydrolysis of 2-(1-Alkoxyvinyl)-Substituted Imidazolidines, 1,3-Thiazolidines, and 1,3-Oxazolidines.
  • Organic Chemistry Portal. Oxazolidinone synthesis. Organic Chemistry Portal.

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Technical Support Center: NMR Spectral Interpretation of 3-(Aminophenyl)-1,3-oxazolidin-2-one Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-(aminophenyl)-1,3-oxazolidin-2-one isomers. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and differentiation of these important heterocyclic compounds. As isomers can exhibit vastly different pharmacological activities, unambiguous identification is critical.

This document moves beyond a simple recitation of data, offering in-depth explanations for spectral features and troubleshooting advice for common issues encountered during analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My reaction should yield 3-(2-aminophenyl)-1,3-oxazolidin-2-one, but the aromatic region of my ¹H NMR spectrum is incredibly complex. How can I interpret it?

Answer:

This is a classic challenge in distinguishing ortho, meta, and para-substituted benzene rings. The complexity arises from the unique magnetic environments and coupling relationships of the aromatic protons in each isomer.

  • Causality: The substitution pattern breaks the symmetry of the benzene ring. In the case of the ortho-isomer (2-aminophenyl), all four aromatic protons are chemically non-equivalent and are coupled to each other, resulting in a complex, overlapping multiplet pattern that is often difficult to resolve at lower field strengths. In contrast, the para-isomer (4-aminophenyl) possesses a plane of symmetry, leading to a much simpler spectrum, typically two distinct doublets (an AA'BB' system) that are characteristic and easily identifiable. The meta-isomer (3-aminophenyl) presents an intermediate complexity.

  • Troubleshooting Steps:

    • Focus on Symmetry: The first step in distinguishing isomers is to analyze the symmetry of the aromatic signals. A simple, symmetrical pattern of two doublets strongly suggests the para isomer. A highly complex, unresolved multiplet is characteristic of the ortho isomer.

    • Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) can increase spectral dispersion and help resolve the overlapping multiplets of the ortho and meta isomers.

    • 2D NMR: A 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment is invaluable. It will show correlations between adjacent protons, allowing you to trace the connectivity of the aromatic protons and confirm the substitution pattern.

.

Isomer_Identification_Workflow cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis cluster_Confirmation Confirmation H_Aromatic Aromatic Region (6.5-8.0 ppm) C_Aromatic Aromatic Carbons (110-150 ppm) H_Aromatic->C_Aromatic Assess Symmetry COSY 2D COSY H_Aromatic->COSY Complex Multiplet H_Oxo Oxazolidinone Region (3.5-4.8 ppm) D2O D₂O Exchange H_Oxo->D2O Broad Signal Present? Isomer_Ortho Ortho Isomer C_Aromatic->Isomer_Ortho 6 Signals Isomer_Meta Meta Isomer C_Aromatic->Isomer_Meta 6 Signals Isomer_Para Para Isomer C_Aromatic->Isomer_Para 4 Signals NH2_Confirmed NH₂ Confirmed D2O->NH2_Confirmed Signal Disappears Start Analyze Sample Start->H_Aromatic

Technical Support Center: Overcoming Precipitation of 3-(2-Aminophenyl)-1,3-oxazolidin-2-one in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet frustrating issue: the precipitation of test compounds during in vitro and biochemical assays. Here, we focus on 3-(2-Aminophenyl)-1,3-oxazolidin-2-one , using it as a case study to illustrate principles applicable to many small molecules encountered in drug discovery.

Introduction: Understanding the Molecule

Before troubleshooting, it's crucial to understand the physicochemical properties of this compound. Its structure contains two key features that dictate its solubility:

  • A Basic Aromatic Amine (-NH₂): This group is basic, meaning it can accept a proton (H⁺) to become a positively charged ammonium ion (-NH₃⁺). This property is highly dependent on the pH of the surrounding solution.[1][2]

  • A Largely Non-polar Core: The phenyl ring and the oxazolidinone moiety are hydrophobic, which limits the molecule's ability to dissolve in water.[1][3]

Precipitation almost always arises from a battle between these two features. Our goal is to manipulate the assay conditions to favor the charged, more water-soluble form of the molecule without compromising the biological integrity of the assay.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My compound, fully dissolved in a DMSO stock, precipitated instantly when I diluted it into my aqueous assay buffer. What happened?

A1: This is the most common manifestation of poor aqueous solubility, often termed "solvent shock."

Your compound is highly soluble in the organic solvent Dimethyl Sulfoxide (DMSO) but has very low solubility in the aqueous buffer used for your assay.[4][5] When you pipette the small volume of DMSO stock into the large volume of buffer, the DMSO disperses rapidly. This sudden shift from a favorable organic environment to an unfavorable aqueous one causes the compound's solubility limit to be exceeded, leading to immediate precipitation.[5][6]

Visualizing the Problem: The Role of pH

The primary amine on your compound is the key to solving this. At a low pH (acidic conditions), the amine group is protonated, making the molecule a charged cation that is significantly more soluble in water. At neutral or high pH (basic conditions), the amine is neutral, and the molecule's hydrophobic nature dominates, causing it to precipitate.

Caption: pH effect on this compound solubility.

Troubleshooting Workflow:

G A Precipitation Observed B Is final DMSO concentration < 1%? A->B C Determine Kinetic Solubility B->C Yes I Reduce final DMSO concentration B->I No D Is assay pH optimal? C->D E Perform pH-Solubility Profile D->E No/Unknown F Are buffer salts 'salting out' the compound? D->F Yes E->F G Test Lower Ionic Strength Buffers F->G Yes H Compound is Soluble F->H No G->H I->B

Caption: A stepwise workflow for diagnosing and solving precipitation.

Q2: How can I determine the maximum soluble concentration of my compound in the assay buffer?

A2: You need to perform a kinetic solubility assay.

Kinetic solubility measures how much of a compound, added from a DMSO stock, can remain in an aqueous solution under specific conditions (e.g., time, temperature).[7][8][9] This measurement is highly relevant as it mimics the dilution process used in most high-throughput screening and in vitro assays.[8][10] It differs from thermodynamic solubility, which is the true equilibrium solubility of the solid compound and is more relevant for formulation development.[7][11][12]

Experimental Protocol: Kinetic Solubility by Nephelometry (Light Scattering)

This method detects the formation of fine precipitate by measuring light scattering.

  • Materials:

    • 10 mM stock of this compound in 100% DMSO.

    • Assay buffer of interest (e.g., 50 mM HEPES, pH 7.4).

    • Clear, flat-bottom 96-well or 384-well microplates.

    • Plate reader with nephelometry capability.

  • Method:

    • Prepare Compound Plate (in DMSO): Create a 2-fold serial dilution of your 10 mM stock in 100% DMSO.[13]

    • Prepare Assay Plate (in Buffer): Add 98 µL of your assay buffer to the wells of a new 96-well plate.

    • Initiate Precipitation: Transfer 2 µL from the DMSO compound plate to the assay plate. This creates a 1:50 dilution and a final DMSO concentration of 2%. Mix immediately.

    • Incubate: Let the plate sit at room temperature for 1-2 hours.

    • Measure: Read the plate on a nephelometer. The concentration at which light scattering significantly increases above the baseline is your kinetic solubility limit.

Data Summary (Hypothetical):

Final Compound Conc. (µM)Buffer SystemLight Scattering (Nephelometry Units)Result
20050 mM HEPES, pH 7.45800Precipitated
10050 mM HEPES, pH 7.44500Precipitated
5050 mM HEPES, pH 7.41200Precipitated
2550 mM HEPES, pH 7.4150Soluble
12.550 mM HEPES, pH 7.4145Soluble
Q3: My compound precipitates even at low concentrations. How can I optimize my buffer to improve solubility?

A3: The pH of your buffer is the most critical parameter to adjust.

Given the basic amine group, lowering the buffer pH should increase the compound's solubility. You should test a range of buffers to find a pH that keeps your compound soluble while remaining compatible with your assay's biological components (e.g., enzyme activity, cell viability).

Experimental Protocol: pH-Solubility Profile

  • Prepare a set of buffers: Create a series of buffers with identical ionic strength but varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Good buffering agents for this range include MES (pH 5.5-6.7), PIPES (pH 6.1-7.5), and HEPES (pH 6.8-8.2).

  • Repeat the kinetic solubility assay: Perform the nephelometry protocol described in Q2 for each buffer.

  • Analyze the data: Plot the kinetic solubility limit against the buffer pH.

Data Summary (Hypothetical):

Buffer pHKinetic Solubility (µM)
5.0> 200 µM
6.0150 µM
7.040 µM
7.425 µM
8.0< 10 µM

Other Buffer Considerations:

  • "Salting Out": Very high salt concentrations in your buffer can decrease the solubility of organic molecules. If you are using a buffer with high salt (e.g., >150 mM NaCl), consider testing a lower ionic strength version.

  • Co-solvents: In some cases, adding a small percentage of an organic co-solvent like ethanol or polyethylene glycol (PEG) can improve solubility, but this must be carefully validated to ensure it doesn't interfere with the assay.[14]

Q4: What are the best practices for preparing and handling stock solutions to minimize precipitation?

A4: Proper stock preparation and dilution technique can make a significant difference. [10]

  • Ensure Complete Dissolution in Stock: Before use, visually inspect your DMSO stock solution. If any crystals are visible, gently warm the vial (e.g., in a 37°C water bath) and sonicate until the compound is fully dissolved.[13][15]

  • Perform Serial Dilutions in 100% DMSO: When preparing a dose-response curve, perform all serial dilutions in 100% DMSO first.[13] This ensures that when you make the final dilution into the aqueous buffer, the starting concentration is lower, which can mitigate precipitation.

  • Use Pre-warmed Media: Adding a cold stock solution to warm media can sometimes induce precipitation. Ensure your assay buffer or media is at the correct experimental temperature before adding the compound.[6]

  • Mix Vigorously and Immediately: When adding the DMSO stock to the aqueous buffer, pipette it directly into the liquid (not onto the wall of the well) and mix immediately and thoroughly.[15] This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your main DMSO stock into smaller, single-use volumes and store them at -20°C or -80°C.[6][13] Water can be absorbed by DMSO from the atmosphere over time, and repeated freeze-thaw cycles can promote compound precipitation.[16]

By systematically applying these troubleshooting steps—from understanding the underlying chemistry to optimizing assay conditions and handling procedures—researchers can effectively overcome the challenges posed by compound precipitation and ensure the generation of accurate and reproducible data.

References

  • Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-95. Available at: [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781-1787.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at: [Link]

  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Solubility and pH of amines. Education in Chemistry. Available at: [Link]

Sources

Technical Support Center: Minimizing Byproducts in Oxazolidinone Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for oxazolidinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of oxazolidinone ring formation and effectively troubleshoot byproduct formation. The following guides provide in-depth, experience-based insights to help you optimize your synthetic routes and achieve high-purity target compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges encountered during oxazolidinone synthesis. Each question is followed by a detailed explanation of the underlying chemical principles and actionable steps to resolve the issue.

Q1: I'm observing a significant amount of cyclic carbonate byproduct in my reaction of an epoxide with an isocyanate. How can I favor the formation of the oxazolidinone?

A1: The formation of both oxazolidinones and cyclic carbonates is a common outcome when reacting epoxides with isocyanates or their equivalents, such as chlorosulfonyl isocyanate (CSI).[1][2] The reaction can proceed through competing pathways, and tipping the balance in favor of the desired oxazolidinone requires careful control of reaction conditions.

Underlying Causality: The reaction of an epoxide with an isocyanate can be catalyzed by various factors. The mechanism involves the nucleophilic attack of the isocyanate on the epoxide. The regioselectivity of the epoxide ring-opening is a critical factor. Attack at the less hindered carbon is generally favored. Following ring-opening, the intermediate can cyclize via attack by the oxygen or nitrogen atom. Attack by the oxygen leads to the cyclic carbonate, while attack by the nitrogen forms the desired oxazolidinone.

Troubleshooting Steps:

  • Catalyst Selection: The choice of catalyst can significantly influence the product ratio.

    • Lewis acids: Many traditional methods use Lewis acids to activate the epoxide. However, some Lewis acids can favor carbonate formation.

    • Bifunctional Catalysts: Tetraarylphosphonium salts (TAPS) have been shown to be effective bifunctional organocatalysts that promote the [3+2] coupling of isocyanates and epoxides with high regioselectivity, favoring oxazolidinone formation.[3][4]

  • Solvent Optimization: The polarity of the solvent can impact the reaction pathway. A systematic screen of solvents with varying polarities (e.g., dichloromethane (DCM), toluene, acetonitrile) is recommended. In some cases, DCM has been shown to provide good yields for both products.[1]

  • Temperature Control: Reaction temperature is a critical parameter. Running the reaction at elevated temperatures might be necessary to facilitate the cycloaddition, but it can also lead to side reactions.[5] A careful temperature optimization study is advised, starting at room temperature and gradually increasing.

  • Nature of the Isocyanate: Highly reactive isocyanates like chlorosulfonyl isocyanate (CSI) can lead to mixtures of products.[1][2] If possible, using a less reactive isocyanate might offer better selectivity.

Q2: My diastereoselectivity is poor when forming a substituted oxazolidinone from a chiral amino alcohol. What factors control stereoselectivity, and how can I improve it?

A2: Achieving high diastereoselectivity is crucial, especially when the oxazolidinone ring is part of a chiral auxiliary like an Evans auxiliary, or a stereochemically complex target molecule.[6][7][8][9] The stereochemical outcome is determined in the ring-closing step, and several factors can influence this.

Underlying Causality: When a chiral amino alcohol is used, the existing stereocenter(s) can direct the stereochemistry of the newly formed ring. The transition state of the cyclization reaction is key. A well-organized, chair-like six-membered transition state, as proposed in the Zimmerman-Traxler model for aldol additions involving Evans auxiliaries, often dictates the stereochemical outcome.[6][7] Steric hindrance and electronic effects of the substituents on the amino alcohol and the carbonylating agent play a significant role.

Troubleshooting Workflow:

G start Poor Diastereoselectivity reagent Evaluate Carbonylating Agent start->reagent base Optimize Base reagent->base Bulky phosgene equivalents (e.g., triphosgene) or carbonyldiimidazole (CDI) can enhance selectivity. temp Adjust Temperature base->temp A non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) can prevent epimerization. solvent Screen Solvents temp->solvent Lower temperatures (-78 °C to 0 °C) often favor the thermodynamically more stable transition state. result Improved Diastereoselectivity solvent->result Solvent polarity can influence transition state geometry. Screen aprotic solvents (THF, DCM, Toluene).

Caption: Troubleshooting workflow for poor diastereoselectivity.

Detailed Steps:

  • Choice of Carbonylating Agent:

    • Phosgene Equivalents: Phosgene and its less hazardous equivalents like triphosgene or diphosgene are common. The reaction conditions for these reagents need to be carefully controlled.

    • Carbonyldiimidazole (CDI): CDI is a milder alternative that can sometimes offer improved selectivity.[4]

    • Diethyl Carbonate: This reagent is often used, but may require higher temperatures and a strong base, which can lead to side reactions.[10][11]

  • Base Selection: The choice of base is critical to deprotonate the alcohol and/or amine without causing epimerization of stereocenters.

    • Use non-nucleophilic, hindered bases like 2,6-lutidine or proton sponge to trap the acid generated (e.g., HCl from phosgene).

    • If using a strong base like sodium methoxide with diethyl carbonate, ensure slow addition at low temperatures.[10]

  • Temperature Control: Lowering the reaction temperature generally enhances selectivity by favoring the transition state with the lowest activation energy. Perform the reaction at temperatures ranging from -78 °C to 0 °C.

Q3: I am synthesizing an N-aryl oxazolidinone via a coupling reaction and am getting low yields and several byproducts. How can I optimize this transformation?

A3: The N-arylation of oxazolidinones is a common and important transformation. Low yields and byproduct formation often stem from suboptimal catalyst systems, base, or solvent choices.[4]

Underlying Causality: Copper- or palladium-catalyzed N-arylation reactions are frequently employed. The catalytic cycle involves oxidative addition of the aryl halide to the metal center, coordination of the oxazolidinone, and reductive elimination to form the N-aryl bond. Side reactions can include catalyst deactivation, homocoupling of the aryl halide, and degradation of the starting materials or product.

Optimization Strategies:

ParameterRecommendationRationale
Catalyst System Screen different palladium or copper catalysts and ligands. For example, Pd(OAc)2 with a suitable phosphine ligand or a Cu(I) source with a nitrogen-based ligand.[4]The ligand plays a crucial role in stabilizing the metal center and promoting the desired catalytic cycle.
Base Use a weak, non-nucleophilic base such as K2CO3 or Cs2CO3.Strong bases can lead to decomposition of the oxazolidinone ring or promote side reactions.
Solvent Aprotic polar solvents like DMF, DMSO, or dioxane are generally effective.The solvent needs to solubilize the reactants and the catalyst system while being inert to the reaction conditions.
Temperature Start at a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.Higher temperatures can increase the reaction rate but may also lead to more byproducts.

Protocol for Optimization: A Design of Experiments (DoE) approach can be highly effective in systematically optimizing these parameters to identify the ideal reaction conditions for your specific substrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to oxazolidinones?

A1: Several well-established methods exist for the synthesis of oxazolidinones.[1][2] The choice of route often depends on the available starting materials and the desired substitution pattern.

  • From Amino Alcohols: The reaction of a 1,2-amino alcohol with a carbonylating agent such as phosgene, triphosgene, carbonyldiimidazole (CDI), or diethyl carbonate is one of the most common methods.[1][10]

  • From Epoxides and Isocyanates: The [3+2] cycloaddition of epoxides and isocyanates provides a direct route to N-substituted oxazolidinones.[3][4][5] This reaction can be catalyzed by various Lewis acids or organocatalysts.

  • From Alkenes (Sharpless Aminohydroxylation): This powerful method allows for the asymmetric synthesis of vicinal amino alcohols from alkenes, which can then be cyclized to form oxazolidinones.[12][13][14][15][16] This is particularly useful for creating stereochemically defined products.

  • From Aziridines: The reaction of aziridines with carbon dioxide can also yield oxazolidinones, often with good stereocontrol.[4]

G cluster_0 Starting Materials Amino Alcohol Amino Alcohol Oxazolidinone Oxazolidinone Amino Alcohol->Oxazolidinone Carbonylating Agent Epoxide + Isocyanate Epoxide + Isocyanate Epoxide + Isocyanate->Oxazolidinone [3+2] Cycloaddition Alkene Alkene Alkene->Oxazolidinone Sharpless Aminohydroxylation + Cyclization Aziridine + CO2 Aziridine + CO2 Aziridine + CO2->Oxazolidinone Cycloaddition

Caption: Common synthetic routes to oxazolidinones.

Q2: Which analytical techniques are best for identifying and quantifying byproducts in my oxazolidinone synthesis?

A2: A combination of chromatographic and spectroscopic techniques is essential for the accurate identification and quantification of byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired product from byproducts and unreacted starting materials.[17][18][19] When coupled with a UV-Vis or mass spectrometry (MS) detector, it can provide quantitative information about the purity of the sample. Chiral HPLC is particularly important for determining the enantiomeric excess of chiral oxazolidinones.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of the main product and any isolated byproducts. Quantitative NMR (qNMR) can be used for accurate purity assessment without the need for a reference standard of the impurity.[17]

  • Mass Spectrometry (MS): MS, particularly high-resolution mass spectrometry (HRMS), provides accurate mass measurements that can help determine the elemental composition of byproducts. When coupled with a chromatographic technique (LC-MS or GC-MS), it is a powerful tool for identifying unknown impurities in a reaction mixture.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the characteristic carbonyl stretch of the oxazolidinone ring (typically around 1750 cm⁻¹) and can help distinguish it from other carbonyl-containing byproducts like cyclic carbonates (around 1800 cm⁻¹).

Q3: How can I remove the oxazolidinone auxiliary after its use in an asymmetric synthesis?

A3: The removal of the chiral auxiliary is a critical step to obtain the desired product. The conditions for removal should be chosen to avoid racemization or decomposition of the product.[7]

  • Hydrolysis: Basic hydrolysis (e.g., LiOH/H₂O₂) or acidic hydrolysis can cleave the auxiliary to yield a carboxylic acid.

  • Reduction: Treatment with reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LAH) will reduce the carbonyl group to an alcohol.

  • Conversion to other functional groups: The N-acyl oxazolidinone can be converted to other functional groups, such as Weinreb amides, which are versatile intermediates for further transformations.[7]

It is important to perform the cleavage on a small scale first to ensure that the desired product is stable to the reaction conditions.

References

Technical Support Center: Assessing the Cytotoxicity of 3-(2-Aminophenyl)-1,3-oxazolidin-2-one on Mammalian Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the cytotoxic assessment of 3-(2-Aminophenyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals who are investigating the effects of this novel oxazolidinone derivative on mammalian cells. As a class, oxazolidinones are primarily known for their antibacterial properties through the inhibition of protein synthesis.[1][2] However, the cytotoxic potential of specific analogs on mammalian cells is a critical area of investigation for therapeutic development and safety assessment.

This document provides a comprehensive resource in a question-and-answer format, including troubleshooting guides and detailed experimental protocols to address common challenges encountered during the evaluation of this compound. Our goal is to equip you with the necessary knowledge to conduct robust and reproducible cytotoxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for oxazolidinones, and how might it relate to mammalian cell cytotoxicity?

A1: Oxazolidinones, such as the FDA-approved antibiotic Linezolid, classically exert their antibacterial effect by inhibiting the initiation of protein synthesis.[2] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex.[1][2] While this mechanism is specific to bacterial ribosomes, it is crucial to investigate off-target effects in mammalian cells. Potential cytotoxicity in mammalian cells could arise from unforeseen interactions with mitochondrial ribosomes, which share some structural similarities with bacterial ribosomes, or through entirely different mechanisms such as the induction of oxidative stress or apoptosis.[3]

Q2: Which mammalian cell lines are recommended for initial cytotoxicity screening of this compound?

A2: The choice of cell line should be guided by the therapeutic context of your research. For a general cytotoxicity profile, a panel of cell lines is recommended:

  • HepG2 (Human Hepatocellular Carcinoma): A well-characterized liver cell line, crucial for assessing potential hepatotoxicity.[4][5]

  • HEK293 (Human Embryonic Kidney): Commonly used for its high transfection efficiency and as a general model for human cell toxicity.

  • A549 (Human Lung Carcinoma): A relevant model if the compound is being investigated for respiratory applications.

  • MCF-7 (Human Breast Adenocarcinoma): A standard for anticancer drug screening.[3]

  • A non-cancerous cell line, such as human dermal fibroblasts (HDFs), to assess general toxicity to healthy cells.[6]

Q3: What is a suitable starting concentration range for this compound in cytotoxicity assays?

A3: For a novel compound with unknown cytotoxicity, a broad concentration range is recommended for initial screening. A common starting point is a 10-fold serial dilution, for instance from 100 µM down to 1 nM.[7] This wide range will help in identifying the IC50 (half-maximal inhibitory concentration) and the maximum non-toxic concentration. Subsequent experiments can then focus on a narrower range of concentrations around the IC50 value.

Q4: What are the most appropriate assays to assess the cytotoxicity of this compound?

A4: A multi-assay approach is recommended to build a comprehensive cytotoxicity profile:

  • Metabolic Viability Assays (e.g., MTT, MTS, or resazurin): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.[8][9][10]

  • Membrane Integrity Assays (e.g., LDH release assay): These assays quantify the release of lactate dehydrogenase (LDH) from damaged cells, providing a direct measure of cytotoxicity.[11][12]

  • Apoptosis Assays (e.g., Caspase activity, Annexin V staining): These assays help to determine if the compound induces programmed cell death.[13][14][15]

Troubleshooting Guide

Q5: My MTT assay results show an increase in absorbance at higher concentrations of the compound, suggesting increased viability. What could be the cause?

A5: This is a known artifact that can occur with certain compounds in MTT assays.[16] Here are some potential causes and solutions:

  • Compound Interference: The compound itself may be chemically reducing the MTT reagent, leading to a false-positive signal.[16] To test for this, run a control experiment with the compound in cell-free media containing MTT.

  • Increased Metabolic Activity: The compound might be inducing a stress response in the cells, leading to a temporary increase in metabolic activity before cell death.[16] Try extending the incubation time to see if the absorbance eventually decreases.

  • Alternative Assays: If interference is confirmed, switch to a different viability assay that is not based on tetrazolium salt reduction, such as the LDH assay or a cell counting method like Trypan Blue exclusion.

Q6: I am observing high variability between replicate wells in my cytotoxicity assay. How can I improve consistency?

A6: High variability can stem from several factors. Consider the following:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding. When plating, gently mix the cell suspension between pipetting to prevent settling.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.[17] To mitigate this, consider not using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

  • Pipetting Errors: Use calibrated pipettes and ensure consistent pipetting technique. When adding reagents, avoid touching the bottom of the well to prevent cell detachment.

  • Compound Precipitation: The compound may not be fully soluble at higher concentrations in the culture medium. Visually inspect the wells for any precipitate. If solubility is an issue, consider using a different solvent or a lower concentration range.

Q7: My LDH assay shows high background LDH release in the untreated control wells. What does this indicate?

A7: High spontaneous LDH release suggests that the cells are not healthy even without treatment. Here are some possible reasons:

  • Suboptimal Cell Culture Conditions: Ensure the cells are not overgrown, are within a healthy passage number, and are not contaminated.

  • Harsh Cell Handling: Over-trypsinization or excessive centrifugation can damage cell membranes. Handle cells gently during passaging and seeding.

  • Serum LDH: The serum in the culture medium can contain LDH.[12] It is important to measure the LDH activity in the culture medium with serum as a background control.

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[9]

Materials:

  • Mammalian cells of choice

  • Complete culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of the compound's solvent) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.[18]

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[11]

Materials:

  • Mammalian cells of choice

  • Complete culture medium

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) with a reference wavelength (e.g., 680 nm).[12]

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[19]

Materials:

  • Mammalian cells of choice

  • Complete culture medium

  • This compound stock solution

  • Commercially available Caspase-Glo® 3/7 Assay kit or similar

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the compound as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the caspase reagent directly to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 1-2 hours).

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Presentation and Visualization

Table 1: Example Data Summary for Cytotoxicity Assessment
Assay TypeEndpoint MeasuredRecommended Concentration RangeIncubation Time
MTT Metabolic Activity1 nM - 100 µM24, 48, 72 hours
LDH Membrane Integrity1 nM - 100 µM24, 48, 72 hours
Caspase-3/7 Apoptosis1 nM - 100 µM6, 12, 24 hours
Diagrams

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Mammalian Cell Culture Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Seeding Treatment 4. Treat Cells Seeding->Treatment Compound_Prep 3. Prepare Serial Dilutions of Compound Compound_Prep->Treatment MTT MTT Assay Treatment->MTT Incubate & Assay LDH LDH Assay Treatment->LDH Incubate & Assay Caspase Caspase Assay Treatment->Caspase Incubate & Assay Measurement 6. Measure Absorbance/Luminescence MTT->Measurement LDH->Measurement Caspase->Measurement IC50 7. Calculate IC50 Measurement->IC50

Caption: General experimental workflow for cytotoxicity assessment.

Troubleshooting_Flowchart Start Inconsistent Results? Check_Seeding Check Cell Seeding Uniformity Start->Check_Seeding Check_Edge Evaluate Edge Effects Check_Seeding->Check_Edge If uniform Check_Pipetting Verify Pipetting Technique Check_Edge->Check_Pipetting If not edge effect Check_Solubility Inspect for Compound Precipitation Check_Pipetting->Check_Solubility If consistent Solution Problem Resolved Check_Solubility->Solution If soluble

Caption: Troubleshooting flowchart for inconsistent assay results.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]

  • The Role of Cell Viability Studies in Modern Drug Development. G-Biosciences. [Link]

  • Cell Viability Assays: A gateway to understanding cellular responses to drugs and bioactive compounds. Molecular Devices. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Cell Sensitivity Assays: The MTT Assay. ResearchGate. [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Caspase Protocols in Mice. PubMed Central. [Link]

  • LDH Cytotoxicity Assay. Creative Bioarray. [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

  • Caspase Activity Assay. Creative Bioarray. [Link]

  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? ResearchGate. [Link]

  • Apoptosis – what assay should I use? BMG Labtech. [Link]

  • Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. JoVE. [Link]

  • Caspase-3 activity assay. Abbexa. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. ACS Publications. [Link]

  • Current Updates on Oxazolidinone and Its Significance. PubMed Central. [Link]

  • I am having problems in getting results in MTT assay. How do I rectify it? ResearchGate. [Link]

  • Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells. ResearchGate. [Link]

  • 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer. NIH. [Link]

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Validation & Comparative

A Comparative Guide to Oxazolidinone Antibacterial Activity: Linezolid vs. Novel Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial resistance, the exploration of novel antibacterial agents is paramount. The oxazolidinone class of antibiotics, with linezolid as its pioneer, represents a significant advancement in combating multidrug-resistant Gram-positive pathogens. This guide provides a comparative analysis of the well-established antibacterial activity of linezolid against the hypothetical potential of a related scaffold, 3-(2-aminophenyl)-1,3-oxazolidin-2-one.

While extensive data exists for linezolid, it is crucial to note that this compound is primarily recognized as a chemical intermediate for the synthesis of more complex molecules and, to date, does not have established antibacterial activity in publicly available scientific literature. Therefore, this guide will serve as a framework for evaluating the potential of such novel scaffolds, using linezolid as the benchmark for comparison. We will delve into the established properties of linezolid and outline the experimental methodologies required to assess the antibacterial profile of a new chemical entity like this compound.

The Benchmark: Linezolid's Antibacterial Profile

Linezolid, the first clinically available oxazolidinone antibiotic, exhibits a unique mechanism of action that inhibits bacterial protein synthesis at a very early stage. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This distinct mechanism means there is generally no cross-resistance with other protein synthesis inhibitors.

The antibacterial spectrum of linezolid is focused on Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data for Linezolid
Bacterial SpeciesLinezolid MIC₅₀ (µg/mL)Linezolid MIC₉₀ (µg/mL)
Staphylococcus aureus (MRSA)1-22-4
Enterococcus faecium (VRE)1-22-4
Enterococcus faecalis (VRE)1-22-4
Streptococcus pneumoniae (MDR)0.5-11-2
Streptococcus pyogenes0.5-11-2
Mycobacterium tuberculosis0.25-10.5-2

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Values are compiled from various surveillance studies.

Evaluating a Novel Scaffold: A Proposed Workflow for this compound

To determine if this compound or its derivatives possess antibacterial activity comparable to linezolid, a systematic experimental approach is necessary. The following details the essential steps for such an evaluation.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Agent:

  • Prepare a stock solution of this compound and linezolid (as a control) in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC (e.g., 0.06 to 128 µg/mL).

3. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well of the microtiter plate.
  • Include a growth control (broth and inoculum only) and a sterility control (broth only).
  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism as detected by the unaided eye.
Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Bacterial Colony Isolation B Inoculum Standardization (0.5 McFarland) A->B E Inoculation of Plates B->E C Stock Solution of Test Compounds D Serial Dilution in Microtiter Plate C->D D->E F Incubation (35°C, 16-20h) E->F G Visual Inspection for Growth F->G H MIC Determination G->H

Caption: Workflow for MIC Determination by Broth Microdilution.

Mechanism of Action: The Oxazolidinone Hallmark

A key aspect of evaluating any new oxazolidinone derivative would be to confirm its mechanism of action. It is hypothesized that, like linezolid, it would bind to the bacterial ribosome and inhibit protein synthesis.

Visualizing the Mechanism of Action

G cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Initiation_Complex Functional 70S Initiation Complex 50S->Initiation_Complex 30S 30S Subunit 30S->Initiation_Complex Linezolid Linezolid / Novel Oxazolidinone P_site Peptidyl Transferase Center (P-site) of 23S rRNA Linezolid->P_site Inhibition INHIBITION P_site->Inhibition fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex Inhibition->Initiation_Complex Prevents Formation

Caption: Mechanism of Action of Oxazolidinone Antibiotics.

Conclusion and Future Directions

While this compound itself is not an established antibacterial agent, its core structure is a key component of the oxazolidinone class. The true potential lies in its use as a scaffold for developing new derivatives that could potentially overcome existing linezolid resistance mechanisms. Any novel derivative would need to undergo rigorous testing, as outlined in this guide, to determine its antibacterial spectrum, potency, and mechanism of action. The ultimate goal would be to develop a new oxazolidinone antibiotic with an improved therapeutic profile compared to linezolid, addressing the ongoing challenge of antimicrobial resistance.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute; 2018. [Link]

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  • Swaney, S. M., Aoki, H., Ganoza, M. C., & Shinabarger, D. L. (1998). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial agents and chemotherapy, 42(12), 3251-3255. [Link]

A Comparative Analysis for Drug Development Professionals: 3-(2-Aminophenyl)-1,3-oxazolidin-2-one and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against antimicrobial resistance, Methicillin-Resistant Staphylococcus aureus (MRSA) remains a formidable adversary in both hospital and community settings. For decades, the glycopeptide antibiotic vancomycin has been the cornerstone of therapy for serious MRSA infections. However, the emergence of strains with reduced susceptibility, known as vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA), coupled with concerns about its clinical efficacy and potential for toxicity, has intensified the search for alternative therapeutic agents.[1][2]

The oxazolidinones, a synthetic class of antibiotics, represent a significant advancement in this area.[1][2] Linezolid, the first clinically approved oxazolidinone, demonstrated the class's potent activity against a wide range of Gram-positive pathogens, including MRSA.[1] This guide provides a comparative overview of vancomycin and a representative novel oxazolidinone, 3-(2-Aminophenyl)-1,3-oxazolidin-2-one, against MRSA. While specific experimental data for this particular novel compound is not yet widely published, this analysis will leverage data from the broader oxazolidinone class to provide a robust comparison of their mechanisms, efficacy, and the experimental methodologies used for their evaluation.

Distinguishing Mechanisms of Action: A Tale of Two Targets

The fundamental difference between vancomycin and the oxazolidinone class lies in their cellular targets. Vancomycin acts externally on the bacterial cell wall, while oxazolidinones penetrate the cell to inhibit protein synthesis.

Vancomycin: This large glycopeptide antibiotic inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[3] It achieves this by binding with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors.[3] This binding physically obstructs the transglycosylation and transpeptidation reactions necessary for cell wall cross-linking, ultimately leading to cell lysis.[2][3]

Oxazolidinones: In contrast, oxazolidinones act on an intracellular target: the bacterial ribosome. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex with messenger RNA (mRNA) and the initiator N-formylmethionyl-transfer RNA (fMet-tRNA).[1][4][5] This unique mechanism halts protein synthesis at its very earliest stage, a key distinction from other protein synthesis inhibitors.[4]

G cluster_0 Bacterial Cell cluster_1 Cell Wall Synthesis cluster_2 Protein Synthesis Vancomycin Vancomycin Peptidoglycan D-Ala-D-Ala Precursors Vancomycin->Peptidoglycan Binds Wall Peptidoglycan Wall Peptidoglycan->Wall Blocked Oxazolidinone 3-(2-Aminophenyl)- 1,3-oxazolidin-2-one Ribosome 50S Ribosomal Subunit Oxazolidinone->Ribosome Binds Initiation Initiation Complex (mRNA + fMet-tRNA) Ribosome->Initiation Formation Blocked Protein Protein Synthesis G A Prepare Antibiotic Stock B Serial Dilution in 96-Well Plate with CAMHB A->B D Inoculate Plate with MRSA Suspension B->D C Prepare Standardized MRSA Inoculum (0.5 McFarland) C->D E Incubate at 35°C for 16-20 hours D->E F Read Wells for Visible Growth E->F G Determine MIC F->G

Figure 2. Workflow for MIC determination by broth microdilution.

Time-Kill Assays

While MICs provide information on the concentration needed to inhibit growth, time-kill assays reveal the rate at which an antibiotic kills bacteria.

Causality Behind Experimental Choices:

  • Multiple Time Points: Sampling at various time points (e.g., 0, 2, 4, 8, 24 hours) allows for the characterization of the killing kinetics.

  • Multiple Concentrations: Testing at concentrations relative to the MIC (e.g., 2x, 4x, 8x MIC) reveals concentration-dependent effects.

  • Logarithmic Reduction: A ≥3-log₁₀ reduction in CFU/mL is the standard definition of bactericidal activity.

Step-by-Step Methodology:

  • Preparation: Prepare flasks containing CAMHB with the antibiotic at the desired concentrations (e.g., 2x, 4x, and 8x MIC) and a growth control flask without antibiotic.

  • Inoculation: Inoculate each flask with a standardized MRSA suspension to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling: Incubate the flasks at 35°C with shaking. At specified time points (0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Quantification: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Colony Counting: After incubation, count the colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time to generate the time-kill curves.

Concluding Remarks for the Drug Development Professional

The comparison between vancomycin and the oxazolidinone class, represented here by the novel structure this compound, highlights a critical divergence in antibacterial strategy. Vancomycin's efficacy is well-established, but its utility is challenged by emerging resistance and pharmacokinetic limitations. The oxazolidinones offer a distinct and powerful mechanism of action by inhibiting protein synthesis at the initiation step.

For researchers in drug development, the exploration of novel oxazolidinone derivatives is a promising frontier. Structure-activity relationship (SAR) studies are crucial in this endeavor, aiming to enhance potency, broaden the spectrum of activity, and improve safety profiles. [5][6][7]The development of compounds that can overcome existing oxazolidinone resistance mechanisms is also a key objective. As the threat of MRSA continues to evolve, the development of new agents with novel or improved mechanisms of action is not just a scientific pursuit, but a clinical necessity.

References

  • Barca, A., et al. (2021). In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms. PubMed Central. Available at: [Link]

  • Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs. Available at: [Link]

  • Kim, Y., et al. (2017). In Vitro Activities of LCB 01-0648, a Novel Oxazolidinone, against Gram-Positive Bacteria. MDPI. Available at: [Link]

  • Li, J., et al. (2014). In vitro activity of novel oxazolidinone analogs and 13 conventional antimicrobial agents against clinical isolates of Staphylococcus aureus in Beijing, China. Japanese Journal of Infectious Diseases. Available at: [Link]

  • Locke, J. B., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Rebelo, A. R., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PubMed Central. Available at: [Link]

  • Ayash, N. (2022). Synthesis, mechanism of action, and structure-activity relationships of 1,3-oxazolidinones as anti-bacterial Agent. ResearchGate. Available at: [Link]

  • Ayash, N. (2022). Synthesis, mechanism of action, and structure-activity relationships of 1,3-oxazolidinones as anti-bacterial Agent: A review. ResearchGate. Available at: [Link]

  • Sato, K., et al. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Dube, A., et al. (2024). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. PubMed. Available at: [Link]

  • Pineda-Pineda, E. A., et al. (2014). Antibacterial Activity of New Oxazolidin-2-One Analogues in Methicillin-Resistant Staphylococcus aureus Strains. PubMed Central. Available at: [Link]

  • Cotton, S. (2007). Vancomycin. Royal Society of Chemistry. Available at: [Link]

  • Dube, A., et al. (2024). (PDF) Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ResearchGate. Available at: [Link]

  • Draghi, D. C., et al. (2003). In vitro evaluation of AZD2563, a novel oxazolidinone, against 603 recent staphylococcal isolates. PubMed. Available at: [Link]

  • Kumar, D., et al. (2018). Current Updates on Oxazolidinone and Its Significance. PubMed Central. Available at: [Link]

  • Jin, Z., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Available at: [Link]

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A Comparative Guide to In Vivo Target Engagement Validation for 3-(2-Aminophenyl)-1,3-oxazolidin-2-one, a Putative Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap Between Hypothesis and In Vivo Reality

In the landscape of modern drug discovery, demonstrating that a small molecule interacts with its intended protein target within a living organism—a concept known as target engagement—is a cornerstone of preclinical validation.[1] This guide provides a comprehensive comparison of leading methodologies to validate the in vivo target engagement of 3-(2-aminophenyl)-1,3-oxazolidin-2-one.

The oxazolidinone scaffold is of significant pharmacological interest. While some derivatives are potent antibiotics that target bacterial ribosomes[2][3], many others, particularly those with aryl substitutions, function as inhibitors of monoamine oxidase (MAO) enzymes.[4] Given the "aminophenyl" moiety of the compound , this guide will proceed under the well-founded hypothesis that its primary pharmacological target is Monoamine Oxidase (MAO). Establishing definitive proof of this interaction in a complex physiological system is paramount for advancing such a compound through the development pipeline.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explain the causality behind experimental choices, offering a framework for designing robust, self-validating studies. We will dissect and compare four principal methodologies: Positron Emission Tomography (PET), the Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling (PAL), and Pharmacodynamic (PD) Biomarker Analysis.

The Putative Target: Monoamine Oxidase (MAO)

Monoamine oxidases are critical enzymes located on the outer mitochondrial membrane and are responsible for the degradation of amine neurotransmitters such as dopamine, serotonin, and norepinephrine.[5] They exist in two isoforms, MAO-A and MAO-B, which have distinct substrate specificities and inhibitor sensitivities.[4] Inhibition of MAO increases the concentration of these neurotransmitters in the synapse, a mechanism central to the treatment of depression and neurodegenerative disorders like Parkinson's disease.[4][5] Validating that this compound engages MAO in vivo is the first step in substantiating its therapeutic potential.

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_inhibitor Pharmacological Intervention Dopamine_vesicle Dopamine Dopamine_cytosol Cytosolic Dopamine Dopamine_vesicle->Dopamine_cytosol Reuptake MAO MAO Dopamine_cytosol->MAO Substrate Metabolite DOPAC (Metabolite) MAO->Metabolite Oxidation Inhibitor 3-(2-Aminophenyl) -1,3-oxazolidin-2-one Inhibitor->MAO Target Engagement (Inhibition)

Caption: Monoamine Oxidase (MAO) role in dopamine metabolism.

Methodology Deep Dive: A Comparative Analysis

Choosing the right target engagement assay depends on the specific question being asked, the available resources, and the stage of drug development.[6] Here, we compare four powerful, yet distinct, approaches.

Positron Emission Tomography (PET): Quantitative Occupancy Mapping

Principle: PET is a non-invasive imaging technique that provides quantitative, real-time measurement of target occupancy in the living brain.[7] The experiment involves administering a radioactive ligand (a "tracer") that binds specifically to the target (e.g., MAO). A baseline scan measures the tracer's signal. Subsequently, the non-radioactive drug candidate is administered. By displacing the tracer from the target, the drug causes a reduction in the PET signal, which can be used to calculate the percentage of target occupancy at a given drug dose and time point.[8]

Causality: This method directly measures the competition between the drug and a known ligand for the same binding site on the target protein. A reduction in tracer signal is direct evidence that the drug has reached its target and is actively engaging it. It is considered the gold standard for confirming CNS target engagement in both preclinical models and human subjects.[7]

PET_Workflow cluster_phase1 Baseline Scan cluster_phase2 Drug Challenge & Occupancy Scan cluster_analysis Data Analysis A1 Administer MAO-specific PET Tracer (e.g., ¹¹C-clorgyline) A2 Acquire Baseline PET/CT Scan A1->A2 A3 Quantify Tracer Signal (Binding Potential) A2->A3 C1 Compare Baseline vs. Post-Dose Signal A3->C1 B1 Administer 3-(2-Aminophenyl) -1,3-oxazolidin-2-one B2 Re-administer PET Tracer B1->B2 B3 Acquire Post-Dose PET/CT Scan B2->B3 B3->C1 C2 Calculate Target Occupancy (%) C1->C2

Caption: Workflow for a PET-based target occupancy study.

Cellular Thermal Shift Assay (CETSA®): Direct Proof of Binding

Principle: CETSA is a biophysical method based on the principle of ligand-induced thermal stabilization.[9] When a protein binds to its ligand (the drug), it generally becomes more resistant to heat-induced denaturation. In an in vivo CETSA experiment, animals are dosed with the compound. Tissues of interest are then harvested, divided into aliquots, and heated to a range of temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry.[10] A shift in the melting curve to a higher temperature in drug-treated samples confirms direct physical engagement between the compound and the target protein.[9]

Causality: Unlike methods that measure downstream effects, CETSA provides direct evidence of a physical interaction between the drug and its target in a native physiological context. An observed thermal shift is a direct consequence of the energy required to unfold the protein-ligand complex, which is higher than for the protein alone. This makes it an invaluable tool for validating on-target effects and ruling out artifacts.[11]

CETSA_Workflow Dosing Dose Animals: Vehicle vs. Drug Harvest Harvest Target Tissue (e.g., Brain) Dosing->Harvest Homogenize Prepare Tissue Lysate Harvest->Homogenize Aliquot Aliquot Lysate Homogenize->Aliquot Heat Heat Aliquots across a Temperature Gradient (e.g., 40-70°C) Aliquot->Heat Separate Separate Soluble from Aggregated Protein (Centrifugation) Heat->Separate Quantify Quantify Soluble MAO (Western Blot / MS) Separate->Quantify Analyze Plot Melt Curves & Determine Thermal Shift (ΔTm) Quantify->Analyze

Caption: Experimental workflow for in vivo CETSA.

Photoaffinity Labeling (PAL): Covalent Capture of the Target

Principle: PAL is a powerful chemical biology technique used to identify and validate drug-protein interactions by forming a covalent bond between the drug and its target.[12][13] This method requires the synthesis of a probe molecule—a modified version of this compound that incorporates two key features: a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., an alkyne or biotin for subsequent detection or enrichment).[14] The animal is dosed with the probe, which binds to its target (MAO). Upon exposure of the harvested tissue to UV light, the photoreactive group is activated, forming a highly reactive species that covalently crosslinks the probe to the target protein.[15] The tagged protein can then be identified and confirmed.

Causality: PAL provides unequivocal proof of a direct binding interaction. The formation of a covalent bond is contingent on the probe being in close proximity to the protein at the moment of photoactivation, which is dictated by the probe's intrinsic binding affinity. This method not only confirms engagement but can also be used to identify the specific binding site.[13]

PAL_Workflow Probe Synthesize Photoaffinity Probe (Drug + Photoreactive Group + Tag) Dose Dose Animal with Probe Probe->Dose Harvest Harvest Tissue Dose->Harvest Irradiate Irradiate with UV Light to Induce Covalent Crosslinking Harvest->Irradiate Lyse Lyse Tissue Irradiate->Lyse Detect Detect/Enrich Tagged Protein (e.g., Click Chemistry + Biotin-Streptavidin Pulldown) Lyse->Detect Identify Identify MAO (Western Blot / Mass Spec) Detect->Identify

Caption: General workflow for an in vivo photoaffinity labeling experiment.

Pharmacodynamic (PD) Biomarker Analysis: Measuring the Functional Consequence

Principle: This approach provides indirect but critically important evidence of target engagement by measuring the downstream biological consequences of the drug-target interaction. If this compound engages and inhibits MAO, it should lead to a measurable increase in the levels of MAO substrates (e.g., dopamine, serotonin) and a decrease in their metabolites (e.g., DOPAC, 5-HIAA) in the brain.[16] Techniques like in vivo microdialysis coupled with HPLC can be used to sample these neurotransmitters and metabolites from specific brain regions of a living animal following drug administration.[16]

Causality: A change in the biomarker is causally linked to the drug's activity on the target. While it doesn't prove direct physical binding in the same way as CETSA or PAL, it demonstrates that the drug has reached the target in sufficient concentrations to modulate its function, providing a crucial link between target engagement and physiological effect. This is essential for establishing a dose-response relationship and predicting therapeutic efficacy.

PD_Workflow Dose Dose Animal with Compound Sample Collect Brain Interstitial Fluid (via Microdialysis Probe) Dose->Sample Analyze Quantify Neurotransmitters & Metabolites (HPLC-ECD) Sample->Analyze Result Observe: ↑ Dopamine/Serotonin ↓ DOPAC/5-HIAA Analyze->Result

Caption: Workflow for pharmacodynamic biomarker assessment.

Quantitative Comparison of Methodologies

FeaturePositron Emission Tomography (PET)Cellular Thermal Shift Assay (CETSA)Photoaffinity Labeling (PAL)PD Biomarker Analysis
Evidence Type Direct (Binding Site Occupancy)Direct (Physical Binding)Direct (Covalent Binding)Indirect (Functional Modulation)
Quantitation Highly Quantitative (e.g., % Occupancy)Semi-Quantitative (ΔTm) to Quantitative (ITDRF)Primarily Qualitative (Yes/No)Highly Quantitative (e.g., % change from baseline)
Translational? Yes, Gold Standard for Human StudiesEmerging for ex vivo human tissueNo, Preclinical Tool OnlyYes, Biomarkers are key in clinical trials
Key Requirement Target-specific radiotracerSpecific antibody or MS methodCustom synthesis of photo-probeValidated bioanalytical method
Main Advantage Non-invasive, longitudinal studies in the same subject, clinically translatable.[7]Confirms direct binding in native tissue without modifying the compound.[9]Unequivocal proof of interaction; can identify unknown targets.[12]Links target engagement to a functional biological outcome.[16]
Main Limitation High cost, requires cyclotron and radiochemistry expertise, tracer development is complex.Ex vivo and terminal; can be lower throughput.Probe synthesis is complex; UV irradiation can cause artifacts.[14]Does not prove direct binding; pathway complexities can confound results.

Detailed Experimental Protocols

Protocol 1: In Vivo Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established methodologies.[9][10]

  • Animal Dosing:

    • Acclimate animals (e.g., C57BL/6 mice) to handling.

    • Divide animals into cohorts (e.g., n=3-5 per group). Groups should include a vehicle control and one or more doses of this compound.

    • Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection).

    • At a predetermined time point (e.g., 1 hour, corresponding to peak plasma/brain concentration), euthanize animals via an approved method.

  • Tissue Processing:

    • Rapidly dissect the tissue of interest (e.g., whole brain or striatum).

    • Immediately homogenize the tissue in ice-cold PBS supplemented with protease and phosphatase inhibitors.

    • Determine the total protein concentration of the resulting lysate. Dilute all samples to a consistent final concentration (e.g., 2 mg/mL).

  • Thermal Challenge:

    • Aliquot 50 µL of each lysate into separate PCR tubes for each temperature point.

    • Heat the aliquots for 3 minutes across a temperature gradient (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C) using a thermal cycler. Include a non-heated (RT) control.

    • Immediately cool the tubes on ice for 3 minutes.

  • Separation and Quantification:

    • Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Quantify the amount of soluble MAO-A or MAO-B in each sample using Western blotting with a validated specific antibody.

  • Data Analysis:

    • Measure the band intensity for each sample.

    • For each treatment group, plot the percentage of soluble MAO (relative to the non-heated control) against the temperature.

    • Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm). A positive shift in Tm for the drug-treated group compared to the vehicle group confirms target engagement.

Protocol 2: General Workflow for a PET Occupancy Study

This protocol outlines the key steps for a preclinical PET study.[7][8]

  • Tracer Selection and Synthesis:

    • Select a validated PET tracer for MAO-A or MAO-B (e.g., [¹¹C]clorgyline for MAO-A or [¹¹C]deprenyl for MAO-B).[17]

    • Perform radiolabeling in a hot cell facility following established protocols.

  • Baseline Scan:

    • Anesthetize the animal (e.g., a non-human primate or rat) and position it in the PET scanner.

    • Administer a bolus injection of the PET tracer via a tail vein catheter.

    • Acquire dynamic PET data for 60-90 minutes.

    • Reconstruct the PET images and perform kinetic modeling to calculate the baseline binding potential (BP_ND) in the brain region of interest.

  • Drug Administration and Occupancy Scan:

    • Administer a specific dose of this compound to the same animal.

    • After a suitable time for drug distribution (e.g., 60 minutes), perform a second PET scan identical to the baseline scan, including a new injection of the tracer.

    • Calculate the post-dose binding potential (BP_ND_drug).

  • Data Analysis:

    • Calculate the target occupancy (TO) using the formula: TO (%) = [(BP_ND_baseline - BP_ND_drug) / BP_ND_baseline] * 100

    • Repeat this procedure with different drug doses to generate a dose-occupancy curve and determine the ED50 (the dose required to achieve 50% target occupancy).

Conclusion and Strategic Recommendations

Validating the in vivo target engagement of this compound with its putative target, Monoamine Oxidase, is a non-negotiable step in its preclinical development. No single method tells the whole story; rather, an orthogonal approach provides the highest degree of confidence.

  • For initial, direct proof of binding in a preclinical model, in vivoCETSA is an excellent choice. It is cost-effective, requires no compound modification, and provides direct physical evidence of engagement.

  • To establish a clear dose-occupancy relationship and de-risk clinical translation, PET imaging is unparalleled. It provides quantitative data that is directly relatable to human studies.

  • To unequivocally confirm the direct interaction and rule out off-target artifacts, Photoaffinity Labeling serves as a powerful, albeit complex, validation tool.

  • To connect target binding with a functional outcome, Pharmacodynamic Biomarker analysis is essential. It demonstrates that the engagement is sufficient to modulate the target's biological function, which is the ultimate goal of therapeutic intervention.

By strategically combining these methodologies, researchers can build a comprehensive and compelling data package that validates the mechanism of action, informs dose selection, and significantly increases the probability of success for promising new chemical entities like this compound.

References

  • Murale, D. P., Hong, S. C., Haque, M. M., & Lee, J. S. (2017). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules. [Link]

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Navigating the Kinome: A Comparative Guide to the Kinase Cross-Reactivity of Novel Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Assessing the Selectivity of 3-(2-Aminophenyl)-1,3-oxazolidin-2-one (Compound X)

In the landscape of drug discovery, particularly in oncology, protein kinases stand out as a pivotal class of therapeutic targets.[1][2] Their role in regulating a vast array of cellular processes, from proliferation to apoptosis, makes them prime candidates for intervention. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[3][4] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and a diminished therapeutic window.[5][6][7][8]

This guide provides a comprehensive framework for characterizing the kinase selectivity profile of a novel small molecule inhibitor, using the hypothetical compound this compound, hereafter referred to as "Compound X," as a case study. While the oxazolidinone scaffold is historically recognized for its antibacterial properties through inhibition of bacterial protein synthesis, its potential interactions with the human kinome warrant thorough investigation.[9][10][11][12][13] We will explore the experimental design, data interpretation, and comparative analysis necessary to build a robust understanding of a compound's cross-reactivity.

The Rationale for Kinase Selectivity Profiling

The journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous testing.[14] Early and comprehensive kinase profiling is not merely a checkbox exercise but a critical step in de-risking a drug discovery program.[15] It allows researchers to:

  • Identify and Validate Primary Targets: Confirm that the compound engages the intended kinase target with high potency.

  • Uncover Off-Target Liabilities: Proactively identify unintended kinase interactions that could lead to adverse effects.[6][7][8]

  • Discover Polypharmacology: Reveal opportunities for multi-targeted inhibitors, which can be advantageous in complex diseases like cancer.[16]

  • Guide Structure-Activity Relationship (SAR) Studies: Inform medicinal chemistry efforts to optimize selectivity and potency.

Experimental Strategy: A Tiered Approach to Kinome-Wide Profiling

A cost-effective and efficient strategy for assessing kinase selectivity involves a two-tiered approach.[3] This begins with a broad, single-concentration screen to identify potential interactions, followed by more detailed dose-response studies for the initial "hits."

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Potency Determination Compound X Compound X Kinase Panel Broad Kinase Panel (e.g., 200-400 kinases) Compound X->Kinase Panel Test against Single Concentration Assay Single High Concentration Assay (e.g., 1-10 µM) Kinase Panel->Single Concentration Assay Utilize Hit Identification Identify Kinases with >70% Inhibition Single Concentration Assay->Hit Identification Analyze results to Dose-Response Assay 10-Point Dose-Response Curve (IC50 Determination) Hit Identification->Dose-Response Assay Subject hits to Selectivity Profile Generate Selectivity Profile (e.g., Selectivity Score) Dose-Response Assay->Selectivity Profile Data generates Final Analysis Comparative Analysis & Cellular Target Engagement Selectivity Profile->Final Analysis G cluster_pathway PIM1 Signaling Pathway Compound X Compound X Cell Culture Cancer Cell Line (e.g., MV4-11 for PIM1) Compound X->Cell Culture Treat cells with Western Blot Western Blot Analysis Cell Culture->Western Blot Prepare lysates for Downstream Analysis Analyze Phosphorylation of Downstream Targets Western Blot->Downstream Analysis Quantify bands to PIM1 PIM1 Kinase BAD p-BAD (Ser112) PIM1->BAD Phosphorylates cMYC p-c-MYC (Ser62) PIM1->cMYC Phosphorylates Downstream_Effect Inhibition of Proliferation & Survival Downstream_Analysis Downstream_Analysis Downstream_Analysis->Downstream_Effect Leads to

Figure 2: Workflow for assessing cellular target engagement of a PIM1 inhibitor.
Protocol: Western Blot for PIM1 Target Engagement
  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MV4-11, which has high PIM1 expression) to 70-80% confluency.

    • Treat cells with increasing concentrations of Compound X (e.g., 0, 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against a known PIM1 substrate (e.g., p-BAD Ser112) and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Interpretation:

    • A dose-dependent decrease in the phosphorylation of the PIM1 substrate would confirm that Compound X is engaging and inhibiting PIM1 in a cellular environment.

Conclusion and Future Directions

This guide provides a foundational strategy for assessing the kinase cross-reactivity of a novel compound, exemplified by the hypothetical molecule this compound (Compound X). Through a tiered screening approach, IC50 determination, and cellular validation, researchers can build a comprehensive selectivity profile. The hypothetical data presented for Compound X suggests it is a relatively selective inhibitor of the PIM1, ERK5, and ACK1 kinases, warranting further investigation into its therapeutic potential.

Future studies should aim to:

  • Confirm the binding mode through biophysical methods such as thermal shift assays or co-crystallography. [16]* Expand cellular studies to a broader panel of cell lines to understand the phenotypic consequences of inhibiting the identified targets.

  • Conduct in vivo studies to evaluate the compound's efficacy and safety profile in preclinical models. [14] By adhering to a logical and rigorous experimental plan, scientists can effectively navigate the complexities of the human kinome and identify promising, selective kinase inhibitors for the next generation of targeted therapies.

References

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A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-(2-Aminophenyl)-1,3-oxazolidin-2-one and Its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazolidinone Scaffold in Modern Therapeutics

The 1,3-oxazolidin-2-one ring system represents a cornerstone in modern medicinal chemistry, particularly in the development of novel antibacterial agents.[1][2] This five-membered heterocyclic scaffold is the pharmacophoric core of critical last-resort antibiotics, including the landmark drug Linezolid, the first of its class approved for clinical use.[1] Oxazolidinones are renowned for their efficacy against a wide spectrum of multidrug-resistant (MDR) Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[3][4]

This guide focuses on the therapeutic potential of 3-(2-Aminophenyl)-1,3-oxazolidin-2-one . While specific experimental data for this particular derivative is not extensively available in public literature, its structural features place it firmly within this therapeutically significant class. The presence of an aminophenyl group offers a versatile chemical handle for future structural modifications and may influence its binding affinity and pharmacokinetic properties.

To provide a robust framework for evaluating the potential of this compound, this guide will conduct a comprehensive comparative analysis of the in vitro and in vivo efficacy of several well-documented oxazolidinone derivatives. By examining the relationship between chemical structure, laboratory potency, and efficacy in preclinical models for these analogs, we can extrapolate key insights relevant to the development and future investigation of the title compound.

Core Mechanism of Action: Halting Bacterial Protein Synthesis

The primary mechanism by which oxazolidinones exert their antibacterial effect is through the unique inhibition of bacterial protein synthesis.[2][3] Unlike many other antibiotic classes that target protein synthesis at the elongation stage, oxazolidinones act at the very beginning of the process. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), specifically targeting the A-site on the 23S rRNA.[2] This binding event physically obstructs the formation of the 70S initiation complex, a crucial first step that involves the union of the 50S and 30S ribosomal subunits with initiator tRNA. By preventing this assembly, oxazolidinones effectively halt the production of essential bacterial proteins, leading to a bacteriostatic effect.[5]

Oxazolidinone Mechanism of Action cluster_0 Bacterial Ribosome cluster_1 Initiation Complex Formation 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex (Functional Ribosome) 50S_subunit->Initiation_Complex Combines with 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex Combines with mRNA mRNA mRNA->30S_subunit Binds to Protein Bacterial Protein Synthesis Initiation_Complex->Protein Leads to Oxazolidinone Oxazolidinone Drug (e.g., Linezolid) Oxazolidinone->50S_subunit Binds to A-site on 23S rRNA Oxazolidinone->Initiation_Complex PREVENTS FORMATION

Caption: Oxazolidinone binding to the 50S ribosomal subunit prevents 70S initiation complex formation.

Part 1: In Vitro Efficacy Assessment

In vitro evaluation is the foundational step in antibiotic research, providing a direct measure of a compound's intrinsic potency against specific bacterial pathogens. The primary metric used is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible bacterial growth.

Comparative In Vitro Activity of Key Oxazolidinones

The table below summarizes the MIC values for several representative oxazolidinone antibiotics against a panel of clinically significant Gram-positive pathogens. This data highlights the structure-activity relationships (SAR) within the class; for instance, modifications to the C-ring of the oxazolidinone core can significantly enhance potency and broaden the spectrum of activity.[1][6]

CompoundS. aureus (MSSA)S. aureus (MRSA)E. faecalis (VRE)S. pneumoniaeReference(s)
Linezolid 1.0 - 4.0 µg/mL1.0 - 4.0 µg/mL1.0 - 4.0 µg/mL0.5 - 1.0 µg/mL[4][7]
Tedizolid 0.25 - 0.5 µg/mL0.25 - 0.5 µg/mL0.25 - 1.0 µg/mL0.12 - 0.25 µg/mL[6]
DuP 721 1.0 - 4.0 µg/mL1.0 - 4.0 µg/mL4.0 µg/mLNot Reported[8]
AZD2563 (Posizolid) 0.25 µg/mL0.25 µg/mL2.0 µg/mL0.5 µg/mL[7]
RWJ-416457 0.5 µg/mL0.5 µg/mL1.0 µg/mL0.25 µg/mL[9]
AM 7359 0.5 µg/mL0.5 µg/mLNot ReportedNot Reported[3]

Note: Values are presented as ranges or MIC90 (concentration to inhibit 90% of isolates) as reported in the literature.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol describes a standardized method for determining the MIC of an antimicrobial agent, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an oxazolidinone derivative that inhibits the visible growth of a target bacterium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum, adjusted to 0.5 McFarland standard

  • Test compound (e.g., this compound) stock solution

  • Positive control antibiotic (e.g., Linezolid)

  • Sterile diluents (e.g., DMSO, water)

  • Incubator (35-37°C)

Procedure:

  • Compound Preparation: Prepare a serial two-fold dilution of the test compound in CAMHB directly in the 96-well plate. A typical concentration range might be 64 µg/mL down to 0.06 µg/mL.

  • Inoculum Preparation: Culture the test organism overnight. Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB so that after adding it to the wells, the final concentration is approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth + inoculum, no drug) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.

MIC Assay Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound in 96-well Plate start->prep_compound prep_inoculum Standardize Bacterial Inoculum to 0.5 McFarland start->prep_inoculum inoculate Inoculate Wells with Bacteria to Final ~5x10^5 CFU/mL prep_compound->inoculate prep_inoculum->inoculate incubate Incubate Plate (18-24h, 37°C) inoculate->incubate read_results Read Plate and Determine MIC (Lowest Concentration with No Growth) incubate->read_results end End read_results->end

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).

Part 2: In Vivo Efficacy Assessment

While in vitro data confirms a drug's intrinsic activity, in vivo studies are essential to determine its efficacy within a complex biological system. These experiments account for crucial pharmacokinetic and pharmacodynamic (PK/PD) parameters, such as absorption, distribution, metabolism, and excretion (ADME), which ultimately dictate therapeutic success.

Comparative In Vivo Efficacy of Key Oxazolidinones

The efficacy of oxazolidinones in preclinical animal models, typically mice, is often reported as the 50% effective dose (ED₅₀). This is the dose required to protect 50% of the infected animals from death or to achieve a specific reduction in bacterial burden. The data below is from murine systemic or thigh infection models.

CompoundModel OrganismEfficacy Metric (ED₅₀, mg/kg)RouteReference(s)
Linezolid S. aureus5.2 - 7.0p.o.[3]
DuP 721 S. aureus2.0 - 10.0p.o. / s.c.[8][10]
DuP 105 S. aureus9.0 - 23.0p.o. / s.c.[8][10]
RWJ-416457 S. aureus (MRSA)2.9 - 7.0p.o.[9]
AM 7359 S. aureus (MRSA)4.2p.o.[3]
Vancomycin (Comparator) S. aureus2.0 - 12.0s.c.[8][10]

Note: p.o. = oral administration; s.c. = subcutaneous administration. Values can vary based on the specific bacterial strain and infection model used.

Experimental Protocol: Murine Systemic Infection Model

This protocol outlines a common method for evaluating the in vivo efficacy of a potential antibiotic in a lethal systemic infection model.

Objective: To determine the protective dose (ED₅₀) of an oxazolidinone derivative in mice challenged with a lethal dose of bacteria.

Materials:

  • Specific pathogen-free mice (e.g., Swiss Webster), typically female, 18-22g.

  • Bacterial challenge inoculum (e.g., MRSA), prepared to a predetermined lethal dose (e.g., LD₉₀-₁₀₀).

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Vehicle control.

  • Positive control antibiotic (e.g., Linezolid).

  • Syringes and needles for infection and dosing.

Procedure:

  • Acclimatization: Acclimate animals to laboratory conditions for at least 3 days prior to the experiment.

  • Infection: Infect mice via intraperitoneal (i.p.) injection with the bacterial challenge inoculum.

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer the test compound to different groups of mice (typically n=8-10 per group) at various dose levels. Administration can be oral (p.o.) or parenteral (e.g., subcutaneous, s.c.).

  • Controls: One group receives the vehicle only (untreated control), and another receives the positive control antibiotic.

  • Observation: Monitor the animals for a defined period (e.g., 7 days), recording mortality daily.

  • Data Analysis: Calculate the ED₅₀ value using probit analysis or a similar statistical method based on the survival data at each dose level.

InVivo Efficacy Workflow start Start acclimate Acclimate Mice (≥3 days) start->acclimate infect Infect Mice with Lethal Bacterial Dose (i.p. injection) acclimate->infect group Group and Dose Mice (Test Compound, Vehicle, Positive Control) infect->group observe Monitor Survival Daily for 7 Days group->observe analyze Calculate ED50 (Probit Analysis) observe->analyze end End analyze->end

Caption: Workflow for a murine systemic infection model to determine in vivo efficacy (ED₅₀).

Comparative Analysis: Connecting In Vitro Potency to In Vivo Success

A critical aspect of drug development is understanding the correlation between laboratory potency and real-world efficacy. For oxazolidinones, the key pharmacodynamic parameter often predictive of success is the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC).[4][9]

  • Strong Correlation: Compounds with lower MIC values generally require a lower dose to be effective in vivo. For example, RWJ-416457, which has more potent in vitro activity than linezolid against certain pathogens, also demonstrates improved in vivo potency.[9] This is because a lower MIC means a lower plasma concentration is needed to achieve the target AUC/MIC ratio, which can be achieved with a smaller dose.

  • The Role of Pharmacokinetics: Discrepancies between in vitro and in vivo results often point to pharmacokinetic challenges. A compound may have an excellent MIC but fail in vivo due to poor oral bioavailability, rapid metabolism into inactive forms, or high plasma protein binding. For instance, the novel oxazolidinone AM 7359 showed good in vivo efficacy despite having a lower bioavailability (30%) than linezolid (100%), suggesting its high intrinsic potency helped overcome this limitation.[3]

  • Implications for this compound: The aminophenyl moiety of the title compound is a key structural feature. The amino group can act as a hydrogen bond donor, potentially enhancing binding to the ribosomal target, as has been hypothesized for other oxazolidinone derivatives.[6] Furthermore, this functional group provides a straightforward site for chemical modification to fine-tune pharmacokinetic properties, such as solubility and metabolic stability, which are critical for translating in vitro promise into in vivo success.

Conclusion and Future Directions

The 1,3-oxazolidin-2-one scaffold remains a highly valuable and productive platform for the discovery of new antibiotics to combat the growing threat of antimicrobial resistance.[11][12] While direct efficacy data for this compound is not yet prevalent, a comparative analysis of its structural class provides a clear and logical path for its evaluation.

The evidence from numerous analogs strongly suggests that the primary determinant of success is a combination of potent intrinsic activity (in vitro MIC) and favorable pharmacokinetic properties that enable the compound to reach and maintain effective concentrations at the site of infection (in vivo).

Recommended Future Research for this compound:

  • Initial In Vitro Screening: The first logical step is to perform comprehensive MIC testing against a broad panel of MDR Gram-positive bacteria to establish its baseline potency and spectrum of activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesize a small library of derivatives by modifying the aminophenyl group to probe for improvements in potency and to understand the structural requirements for activity.

  • In Vitro ADME Profiling: Evaluate metabolic stability in liver microsomes and assess properties like solubility and cell permeability to identify potential pharmacokinetic liabilities early.

  • Preclinical In Vivo Models: If promising in vitro potency and ADME properties are observed, advance the lead compound into murine infection models to confirm its efficacy and establish a translatable dose-response relationship.

By following this well-trodden and validated discovery path, the therapeutic potential of this compound can be systematically and efficiently elucidated.

References

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  • Jin, M., et al. (2022). Design, Synthesis and Biological Evaluation of Spiropyrimidinetriones Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 918593. [Link]

  • Andes, D., et al. (2002). In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid). Antimicrobial Agents and Chemotherapy, 46(11), 3484-3489. [Link]

  • Wang, Y., et al. (2025). Design, synthesis and antibacterial evaluation of oxazolidinone derivatives containing N-methylglycyl or quaternary ammonium salts. Bioorganic & Medicinal Chemistry, 123, 118144. [Link]

  • Lawrence, L. E., et al. (2008). In Vivo Activity of the Pyrrolopyrazolyl-Substituted Oxazolidinone RWJ-416457. Antimicrobial Agents and Chemotherapy, 52(5), 1695-1701. [Link]

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  • Blaskovich, M. A. T., et al. (2023). Simple and Efficient Synthesis of 3-Aryl-2-oxazolidinone Scaffolds Enabling Increased Potency toward Biofilms. Molecular Pharmaceutics, 20(7), 3687-3698. [Link]

  • Jin, M., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 918593. [Link]

  • Ippolito, J. A., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(15), 4280. [Link]

  • Yurttaş, L., et al. (2018). Design and evaluation of biological activities of 1,3-oxazolidinone derivatives bearing amide, sulfonamide, and thiourea moieties. Archiv der Pharmazie, 351(9-10), e1800057. [Link]

  • Phillips, O. A., et al. (2022). Biologically Active 2-Oxazolidinone Derivatives Beyond Antibacterial Activities. Journal of Medicinal Chemistry, 65(1), 101-131. [Link]

  • Zhao, Q., et al. (2018). Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Orally Bioavailable and Brain Penetrant Mutant IDH1 Inhibitors. ACS Medicinal Chemistry Letters, 9(8), 746-751. [Link]

  • Lechartier, B., et al. (2014). In vitro and in vivo activities of three oxazolidinones against nonreplicating Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 58(7), 4111-4117. [Link]

  • Damdoom, M. Y. A., & Al-Jeilawi, O. H. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science, 65(11), 6242-6252. [Link]

  • Slee, A. M., et al. (1987). Oxazolidinones, a new class of synthetic antibacterial agents: in vitro and in vivo activities of DuP 105 and DuP 721. Antimicrobial Agents and Chemotherapy, 31(11), 1791-1797. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 3-(2-Aminophenyl)-1,3-oxazolidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 3-(2-aminophenyl)-1,3-oxazolidin-2-one analogs, a scaffold of significant interest in medicinal chemistry. We will dissect the nuanced effects of chemical modifications on biological activity, comparing performance across key derivatives with supporting experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this versatile chemical class.

Introduction: The Oxazolidinone Scaffold

Oxazolidinones are a class of synthetic compounds built upon a five-membered heterocyclic ring.[1] Their discovery and development, particularly the launch of Linezolid in 2000, marked a significant advancement in antibacterial therapy, offering a novel mechanism of action against multidrug-resistant Gram-positive pathogens.[2][3] These pathogens include methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4][5] Beyond their antibacterial prowess, certain oxazolidinone analogs have been identified as potent inhibitors of monoamine oxidase (MAO), presenting therapeutic potential for neurological disorders.[6][7]

The this compound core represents a key framework within this class. The aminophenyl group serves not only as a critical pharmacophoric element but also as a versatile handle for synthetic modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will explore the SAR of this specific scaffold by examining modifications to both the oxazolidinone (A-ring) and the aminophenyl (B-ring) moieties.

Part 1: Core Mechanisms of Action

Understanding the biological targets of oxazolidinones is fundamental to interpreting their SAR. The two primary mechanisms are bacterial protein synthesis inhibition and monoamine oxidase (MAO) inhibition.

Antibacterial Mechanism: Inhibition of Protein Synthesis

Oxazolidinones exert their antibacterial effect by targeting an early stage of protein synthesis.[8] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), a highly conserved region.[8][9] This binding event prevents the formation of the initiation complex, a crucial step involving the assembly of the ribosome, messenger RNA (mRNA), and the initiator transfer RNA (fMet-tRNA).[8] By stalling protein synthesis at its inception, oxazolidinones effectively halt bacterial growth. This unique mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors.[3]

cluster_ribosome Bacterial Ribosome (70S) 50S 50S InitiationComplex Initiation Complex (fMet-tRNA at P-site) 50S->InitiationComplex Prevents correct formation NoSynthesis Protein Synthesis Blocked 50S->NoSynthesis Leads to 30S 30S Oxazolidinone Oxazolidinone Oxazolidinone->50S Binds to PTC (A-site pocket) ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis Proceeds

Caption: Mechanism of antibacterial action for oxazolidinones.

Neurological Mechanism: Monoamine Oxidase (MAO) Inhibition

A structural resemblance between some oxazolidinones and known MAO inhibitors, like toloxatone, leads to a secondary pharmacological activity.[10] MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine.[11] Inhibition of these enzymes increases the concentration of these neurotransmitters in the synaptic cleft, an effect harnessed for antidepressant therapies.[6] However, for antibacterial oxazolidinones, MAO inhibition is often an undesirable side effect that can lead to adverse drug interactions.[10] The SAR studies are therefore crucial for designing compounds that are potent antibacterials with minimal MAO inhibitory activity.[1]

Part 2: Comparative Analysis of Analog Performance

The biological activity of this compound analogs is highly dependent on the nature and position of substituents. We will now compare the effects of modifications at two key positions.

Modifications at the C-5 Position of the Oxazolidinone Ring (A-Ring)

The C-5 position is a critical determinant of antibacterial potency and the spectrum of activity, especially against resistant strains.[9][12] The choice of substituent at this position directly influences the interaction with the ribosomal binding pocket.

  • Acetamidomethyl Group: This is the classic substituent found in Linezolid. While effective, its potency can be diminished against strains carrying the cfr gene.[9] The cfr gene product is a methyltransferase that methylates an adenine residue (A2503) in the 23S rRNA. This methylation can cause a steric clash with the acetamide group, reducing binding affinity.[9]

  • Hydroxymethyl Group: Replacing the acetamidomethyl with a smaller hydroxymethyl group (as seen in Torezolid) can circumvent cfr-mediated resistance.[9] This smaller group avoids the steric hindrance, thereby maintaining potency against these resistant strains.

  • 1,2,3-Triazole Group: The introduction of a 1,2,3-triazole ring at the C-5 position has proven to be a highly effective strategy. These analogs often exhibit potent activity against both susceptible and resistant Gram-positive bacteria, including cfr-positive strains.[9][10] The triazole ring can form additional favorable interactions within the ribosomal binding site.

Table 1: Comparison of C-5 Substituent Effects on Antibacterial Activity

Analog (C-5 Modification) Target Organism(s) Activity Metric (MIC, µg/mL) Key Finding Reference(s)
Acetamidomethyl S. aureus (susceptible) 0.5 - 2 Standard potency [2]
S. aureus (cfr positive) 4 - 16 (Reduced Potency) Susceptible to cfr-mediated resistance due to steric clash. [9]
Hydroxymethyl S. aureus (susceptible) 0.25 - 1 Potent activity [9]
S. aureus (cfr positive) 0.5 - 2 (Maintained Potency) Avoids steric clash, overcoming cfr resistance. [9]
1,2,3-Triazole S. aureus, E. faecalis 0.125 - 2 Broad and potent activity against susceptible and resistant strains. [2][9]

| Thiourea Moiety | S. aureus | 4-8 times stronger than Linezolid | Replacement of the carbonyl oxygen with sulfur enhances in vitro activity. |[12] |

Modifications on the 3-(2-Aminophenyl) Moiety (B-Ring)

Modifications to the B-ring are crucial for modulating overall potency, antibacterial spectrum, and importantly, for reducing off-target effects like MAO inhibition.

  • Phenyl Ring Substitution: The introduction of electron-withdrawing groups, particularly fluorine, at the meta-position of the phenyl ring is a well-established strategy to enhance antibacterial activity, a feature present in Linezolid.[3][9]

  • Amino Group Derivatization: The primary amino group at the ortho-position is a prime site for derivatization. Converting this amine into various amides, sulfonamides, or introducing heterocyclic moieties can drastically alter the compound's profile. For instance, replacing the entire aminophenyl group with a pyridinyl moiety has been shown to yield compounds with potent antibacterial activity, sometimes superior to Linezolid, and with a reduced risk of developing resistance.[13][14][15]

  • Heterocyclic Replacements: Replacing the phenyl ring with nitrogen-containing heterocycles (e.g., pyridine, pyrimidine) is a common strategy. These modifications can improve properties like solubility and metabolic stability while maintaining or enhancing antibacterial potency.[1][13] For example, (pyridin-3-yl)phenyloxazolidinones have shown excellent activity against Gram-positive bacteria with reduced MAO-A inhibition.[1]

Table 2: Comparison of B-Ring Modification Effects

Analog (B-Ring Modification) Target(s) Activity Metric Key Finding Reference(s)
3-Fluoro-4-morpholinylphenyl S. aureus, E. faecalis MIC: 1-4 µg/mL The classic Linezolid B/C-ring structure; potent antibacterial. [3]
3-(Pyridin-3-yl)phenyl Gram-positive bacteria Excellent MIC values Potent antibacterial with reduced MAO-A inhibition. [1]
3-(Pyrrol-2-yl) MAO-A Kᵢ: 0.004-0.52 µM Highly potent and selective MAO-A inhibitors, potential antidepressants. [6]

| Piperidinyloxy replacement | Gram-positive bacteria | Potent MIC values | Replacing the morpholino group of Linezolid with N-substituted piperidinyloxy moieties maintains high activity. |[16] |

Part 3: Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. The following sections detail representative methodologies for the synthesis and biological evaluation of these analogs.

General Synthesis of 3-Aryl-2-Oxazolidinone Analogs

The synthesis of the oxazolidinone core often involves the cyclization of an N-aryl carbamate with an epoxide. The following is a representative protocol for synthesizing a key intermediate.

Workflow: Synthesis of 3-Aryl-2-Oxazolidinone

G A Substituted Aniline E Intermediate Formation (Deprotonation & Ring Opening) A->E B (R)-Glycidyl Butyrate B->E C Anhydrous THF C->A Solvent D n-BuLi, -78°C D->E Reagent F Intramolecular Cyclization E->F Warm to RT G (R)-5-(hydroxymethyl)-3-aryl- oxazolidin-2-one F->G H Purification (Chromatography) G->H I Final Product H->I

Caption: General synthetic workflow for 3-aryl-2-oxazolidinones.

Step-by-Step Protocol:

  • Reaction Setup: To a stirred solution of the desired substituted aryl amine (1.0 eq) in anhydrous tetrahydrofuran (THF), slowly add n-butyllithium (n-BuLi, 2.0 eq) at -78°C under a nitrogen atmosphere.[15]

  • Addition: Stir the mixture under these conditions for 1 hour. Then, add a solution of (R)-glycidyl butyrate (1.2 eq) dropwise.[15]

  • Cyclization: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The oxazolidinone ring forms via an intramolecular cyclization.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired 3-aryl-5-(hydroxymethyl)oxazolidin-2-one. The hydroxymethyl group can then be further modified to introduce groups like acetamidomethyl or triazoles.

In Vitro Antibacterial Activity: MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.

  • Inoculation: Prepare a standardized bacterial inoculum (e.g., S. aureus ATCC 29213) adjusted to approximately 5 x 10⁵ colony-forming units (CFU)/mL. Add the inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only). A known antibiotic like Linezolid should be run in parallel as a reference.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[17]

In Vitro MAO Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO-A or MAO-B.

Step-by-Step Protocol:

  • Enzyme Preparation: Use commercially available recombinant human MAO-A or MAO-B.

  • Reaction Mixture: In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compound in a suitable buffer (e.g., potassium phosphate buffer) for 15 minutes at 37°C.

  • Substrate Addition: Initiate the enzymatic reaction by adding a substrate (e.g., kynuramine for MAO-A) and a cofactor (e.g., FAD).

  • Incubation: Incubate the reaction mixture for a set time (e.g., 30 minutes) at 37°C.

  • Termination and Detection: Stop the reaction (e.g., by adding a strong base). The product of the reaction can be measured fluorometrically or spectrophotometrically.

  • Calculation: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. The IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is then determined by non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold is a rich platform for the development of novel therapeutic agents. The structure-activity relationship studies reveal several key principles:

  • C-5 Position is Key for Antibacterial Potency: Small, non-bulky groups like hydroxymethyl or heterocyclic rings like 1,2,3-triazoles at the C-5 position are effective for overcoming resistance mechanisms such as cfr methylation.[9]

  • B-Ring Modulates Selectivity and Properties: Modification of the 3-aryl ring is critical for enhancing potency (e.g., with fluorine) and, more importantly, for tuning the selectivity between antibacterial activity and MAO inhibition.[1]

  • Rational Design is Crucial: A clear trade-off exists between antibacterial potency and MAO inhibition. Future design efforts should focus on maximizing interactions within the bacterial ribosome while minimizing those in the MAO active site.

Future research should explore novel bioisosteric replacements for the phenyl ring and investigate prodrug strategies to enhance the pharmacokinetic profiles of potent analogs.[2] The continued exploration of this chemical space promises to yield next-generation therapeutics to combat infectious diseases and potentially treat neurological conditions.

References

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A Comparative Guide to the Antibacterial Spectrum of 3-(2-Aminophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the antibacterial spectrum of the novel synthetic compound, 3-(2-Aminophenyl)-1,3-oxazolidin-2-one. As a member of the oxazolidinone class of antibiotics, this compound is of significant interest for its potential activity against multidrug-resistant Gram-positive pathogens. This document will detail the scientific rationale and methodologies for a comparative analysis against established oxazolidinones, namely Linezolid and Tedizolid, thereby providing a robust evaluation of its potential clinical utility.

Introduction: The Oxazolidinone Class and the Quest for Novel Antibacterial Agents

The rise of antibiotic resistance, particularly among Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), poses a significant threat to global health.[1][2] Oxazolidinones are a critical class of synthetic antibiotics that exhibit a unique mechanism of action, inhibiting bacterial protein synthesis at the initiation phase.[2][3] They achieve this by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of the 70S initiation complex.[4][5][6] This distinct mechanism means that cross-resistance with other classes of protein synthesis inhibitors is unlikely.[7]

Linezolid, the first clinically approved oxazolidinone, has become a cornerstone in treating serious Gram-positive infections.[3][4][8] The second-generation oxazolidinone, Tedizolid, offers enhanced potency and a more favorable dosing regimen.[9][10][11] The primary limitation of the current oxazolidinone class is its narrow spectrum of activity, which is predominantly confined to Gram-positive bacteria.[12][13][14] Gram-negative bacteria are generally resistant due to the presence of efflux pumps and an impermeable outer membrane that prevent the drug from reaching its ribosomal target.[13][14]

The focus of ongoing research is to develop novel oxazolidinone derivatives with an expanded spectrum of activity, particularly against Gram-negative pathogens, while retaining potency against resistant Gram-positive strains.[1][15][16] The compound of interest, this compound, represents such a novel scaffold. A thorough characterization of its antibacterial spectrum is the foundational step in evaluating its therapeutic potential.

Experimental Framework for Antibacterial Spectrum Determination

To objectively assess the antibacterial spectrum of this compound, a standardized and rigorous experimental approach is essential. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which provides the global standard for antimicrobial susceptibility testing.[17][18][19][20]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is the gold standard for quantifying the in vitro activity of a new compound.

Experimental Protocol: Broth Microdilution

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of this compound, Linezolid, and Tedizolid in a suitable solvent (e.g., dimethyl sulfoxide).

    • Perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The typical concentration range for oxazolidinones is 0.06 to 128 µg/mL.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (no turbidity).

dot

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_prep Prepare Bacterial Inoculum (0.5 McFarland) start->bacterial_prep drug_prep Prepare Serial Dilutions of Test Compounds start->drug_prep inoculation Inoculate Microtiter Plate bacterial_prep->inoculation drug_prep->inoculation incubation Incubate at 35°C (16-20 hours) inoculation->incubation read_mic Read MIC (Lowest concentration with no growth) incubation->read_mic end End read_mic->end Mechanism_of_Action cluster_ribosome Bacterial Ribosome cluster_initiation Initiation Complex Formation 50S 50S Subunit 70S_Complex Functional 70S Initiation Complex 50S->70S_Complex binds 30S 30S Subunit 30S->70S_Complex binds mRNA mRNA mRNA->70S_Complex binds fMet-tRNA fMet-tRNA fMet-tRNA->70S_Complex binds Protein_Synthesis Protein Synthesis 70S_Complex->Protein_Synthesis leads to No_Synthesis Protein Synthesis Inhibited 70S_Complex->No_Synthesis blocked Oxazolidinone This compound Oxazolidinone->50S Binds to 23S rRNA Oxazolidinone->70S_Complex Prevents formation

Caption: Mechanism of action of oxazolidinone antibiotics.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to confirming the antibacterial spectrum of the novel compound, this compound. The presented methodologies, rooted in CLSI standards, provide a clear pathway for generating reliable and comparable data. The hypothetical comparative analysis underscores the expected activity profile of a new oxazolidinone derivative.

Should experimental data confirm potent Gram-positive activity, further investigations would be warranted, including:

  • Bactericidal vs. Bacteriostatic Activity: Time-kill assays to determine if the compound kills bacteria or merely inhibits their growth.

  • Activity against a Broader Panel of Resistant Strains: Testing against linezolid-resistant strains to assess its potential to overcome existing resistance mechanisms.

  • In Vivo Efficacy: Evaluation in animal models of infection to determine its therapeutic potential in a physiological setting.

  • Toxicity and Pharmacokinetic Profiling: Essential preclinical studies to assess the safety and drug-like properties of the compound.

The exploration of novel oxazolidinone scaffolds like this compound is a vital component of the ongoing effort to combat antimicrobial resistance. A systematic and comparative evaluation, as detailed in this guide, is the critical first step in this endeavor.

References

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A Head-to-Head Comparison of Oxazolidinone Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antimicrobial resistance, the oxazolidinone class of antibiotics represents a critical line of defense against multidrug-resistant (MDR) Gram-positive bacteria. As synthetic protein synthesis inhibitors, their unique mechanism of action provides a valuable therapeutic option where others have failed. This guide offers an in-depth, head-to-head comparison of clinically approved and late-stage investigational oxazolidinone antibiotics, grounded in experimental data to inform research and development professionals.

The Oxazolidinone Mechanism: A Unique Approach to Protein Synthesis Inhibition

Oxazolidinones exert their bacteriostatic effect by targeting an early and essential step in bacterial protein synthesis.[1][2] Unlike many other antibiotic classes that inhibit peptide elongation, oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[3][4][5] This interaction prevents the formation of the functional 70S initiation complex, a crucial assembly of the 50S and 30S subunits with initiator tRNA (fMet-tRNA) and mRNA.[6][7] By blocking this foundational step, the translation of bacterial proteins is effectively halted, thereby inhibiting bacterial growth.[1][5] This distinct mechanism is a key reason for the lack of cross-resistance with other protein synthesis inhibitors.[8]

MOA cluster_ribosome Bacterial Ribosome 50S 50S Subunit 70S 70S Initiation Complex 50S->70S 30S 30S Subunit 30S->70S Combines with 50S Protein_Synthesis Protein Synthesis 70S->Protein_Synthesis Oxazolidinone Oxazolidinone Antibiotic Oxazolidinone->50S Binds to P site (Peptidyl Transferase Center) mRNA_tRNA mRNA + fMet-tRNA mRNA_tRNA->30S Binds

Caption: Mechanism of action of oxazolidinone antibiotics.

The Contenders: Approved and Investigational Oxazolidinones

The class is defined by the first-in-class agent, linezolid, and the second-generation tedizolid. Several other candidates are in various stages of clinical development, each aiming to improve upon the potency, safety, or spectrum of their predecessors.

  • Linezolid (Zyvox®): Approved by the FDA in 2000, linezolid was the first oxazolidinone available for clinical use. It established the class's efficacy against formidable pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[2]

  • Tedizolid (Sivextro®): Approved in 2014, tedizolid is a second-generation oxazolidinone available as a phosphate prodrug. It was designed for enhanced potency and an improved safety profile.[8]

  • Contezolid (MRX-I): A novel oxazolidinone approved in China in 2021 for complicated skin and soft tissue infections. It was developed to have a better safety profile, particularly concerning myelosuppression.[9]

  • Radezolid (RX-1741): An investigational biaryl-oxazolidinone that has shown potent in vitro activity, including against some linezolid-resistant strains.[10][11]

  • Sutezolid (PNU-100480): An investigational agent primarily studied for its potent activity against Mycobacterium tuberculosis, including MDR-TB strains.[4][12]

  • Delpazolid (LCB01-0371): Another investigational oxazolidinone being evaluated for both MDR-TB and infections caused by resistant Gram-positive organisms like MRSA and VRE.[13][14]

Head-to-Head Performance: In Vitro Potency

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's in vitro potency. The tables below summarize the comparative MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for key oxazolidinones against a panel of challenging Gram-positive pathogens.

Table 1: Comparative In Vitro Activity (MIC₉₀ in µg/mL) Against Key Gram-Positive Pathogens

Organism Linezolid Tedizolid Radezolid Contezolid
Staphylococcus aureus (MRSA) 2[15] 0.5[15] 0.5[11] 2[16]
Coagulase-Negative Staphylococci (MR) 2[16] 0.5[15] N/A 1[16]
Enterococcus faecalis (VRE) 2[15] 0.5[15] 0.5[17] 2[16]
Enterococcus faecium (VRE) 2[15] 0.5[15] 4[18] 2[16]
Streptococcus pyogenes 2[15] 0.5[15] N/A N/A
Streptococcus agalactiae 2[15] 0.5[15] N/A N/A

Analysis: The data consistently demonstrates that tedizolid is approximately four-fold more potent in vitro than linezolid against a broad range of Gram-positive cocci.[15][19] Radezolid and contezolid also show potent activity, with radezolid demonstrating 8-fold greater potency than linezolid against E. faecalis and contezolid showing activity comparable to linezolid.[16][17][18]

The Challenge of Resistance

While resistance to oxazolidinones remains relatively low, it is an emerging concern. The primary mechanisms include:

  • Target Site Mutations: Point mutations in the V domain of the 23S rRNA gene are the most common mechanism, reducing drug binding affinity.[20]

  • Acquired Resistance Genes: The plasmid-mediated cfr (chloramphenicol-florfenicol resistance) gene encodes a methyltransferase that modifies the antibiotic binding site on the ribosome, conferring resistance to multiple drug classes, including oxazolidinones.[21] The optrA gene, which confers resistance via an ABC-F transporter mechanism, is also a significant concern, particularly in enterococci.[18]

A key advantage of second-generation oxazolidinones is their activity against some linezolid-resistant strains. Tedizolid's modified structure allows it to retain significant activity against strains carrying the cfr gene.[8][21] Radezolid has also shown superior activity to linezolid against linezolid-resistant E. faecalis.[18]

Table 2: Activity (MIC in µg/mL) Against Linezolid-Resistant Strains

Organism (Resistance Mechanism) Linezolid MIC Tedizolid MIC Radezolid MIC Contezolid MIC
S. aureus (cfr-positive) ≥8[14] 0.75-1[14] N/A Similar to Linezolid[22]
E. faecalis (optrA-positive) ≥4[18] 1-4[18] 0.5-1[18] 2-4[21]
E. faecalis (23S rRNA mutation) ≥64[10] N/A ≥4[10] N/A

MIC values can vary significantly based on the specific mutation or number of mutated rRNA alleles.

Clinical Efficacy and Safety Profile

Clinical trials, primarily in acute bacterial skin and skin structure infections (ABSSSI), have demonstrated the non-inferiority of a shorter 6-day course of once-daily tedizolid (200 mg) compared to a 10-day course of twice-daily linezolid (600 mg).[8] The major differentiating factor in clinical use is the safety profile, particularly concerning two class-specific adverse effects: myelosuppression and monoamine oxidase (MAO) inhibition.

Myelosuppression (Thrombocytopenia)

Myelosuppression, especially thrombocytopenia (low platelet count), is a well-documented, duration-dependent adverse effect of linezolid. This is thought to be due to the inhibition of mitochondrial protein synthesis. Clinical data suggests tedizolid has a lower propensity for causing this adverse effect, which is a significant consideration for therapies extending beyond two weeks.

Table 3: Comparative Incidence of Hematologic Adverse Events from Clinical Trials

Adverse Event Tedizolid (6-day course) Linezolid (10-day course)
Platelet count <150,000 cells/mm³ (Pooled ESTABLISH trials) 4.9%[23] 6.4%[23]
Platelet count <100,000 cells/mm³ (Pooled ESTABLISH trials) 0.8%[23] 1.8%[23]
Reporting Odds Ratio for Thrombocytopenia (FDA FAERS database) 34.0[3] 37.9[3]

Note: FAERS data shows association, not causation, and reporting rates can be biased.[23]

While pooled clinical trial data from relatively short-course therapies show a numerically lower incidence of thrombocytopenia with tedizolid, post-marketing surveillance data suggests the risk may be of a similar magnitude for both drugs.[3][16][22] Contezolid was developed specifically to reduce myelosuppression and has shown a significantly lower incidence of thrombocytopenia (0%) compared to linezolid (2.3%) in clinical trials.[24]

Monoamine Oxidase Inhibition (MAOI)

Linezolid is a weak, reversible, non-selective inhibitor of monoamine oxidase, which can lead to drug and food interactions.[8] Co-administration with serotonergic agents (e.g., SSRIs) can precipitate serotonin syndrome, and consumption of tyramine-rich foods can lead to a hypertensive response. Tedizolid is a much weaker MAO inhibitor. Human challenge studies have shown no meaningful MAO-related interactions with tedizolid at the approved clinical dose, giving it a significant safety advantage in patients on concomitant serotonergic medications.[8]

Experimental Protocols for Comparative Evaluation

To ensure robust and reproducible head-to-head comparisons, standardized methodologies are paramount. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and common practices in preclinical research.

Minimum Inhibitory Concentration (MIC) Determination

The gold standard for determining MIC is the broth microdilution method, as detailed in CLSI document M07.[9][25][26]

MIC_Workflow A Prepare serial 2-fold dilutions of antibiotics in 96-well plate (in Cation-Adjusted Mueller-Hinton Broth) C Inoculate each well with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland standard, then dilute to ~5x10^5 CFU/mL) B->C D Include sterility (broth only) and growth (no antibiotic) controls E Incubate at 35°C for 16-20 hours C->E D->E F Read plate: MIC is the lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Protocol:

  • Preparation of Antibiotic Plates: In a 96-well microtiter plate, prepare two-fold serial dilutions of each oxazolidinone in cation-adjusted Mueller-Hinton Broth (CAMHB). Final volumes in wells should be 50 or 100 µL.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies. Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add an equal volume of the diluted inoculum to each well of the microtiter plate.

  • Controls: Include a sterility control well (broth only) and a growth control well (broth + inoculum, no antibiotic).

  • Incubation: Incubate the plate in ambient air at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as detected by the unaided eye.[27]

Time-Kill Kinetic Assay

This assay determines the rate of bacterial killing over time and distinguishes between bactericidal (≥3-log₁₀ or 99.9% reduction in CFU/mL) and bacteriostatic (<3-log₁₀ reduction) activity.[2][28]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a logarithmic-phase bacterial culture in CAMHB to a starting density of ~5 x 10⁵ CFU/mL.

  • Assay Setup: Dispense the inoculum into flasks containing the oxazolidinone antibiotic at various concentrations (e.g., 1x, 4x, 8x MIC) and a no-drug growth control.

  • Incubation and Sampling: Incubate all flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Quantification: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar).

  • Enumeration: Incubate plates for 18-24 hours and count the resulting colonies to calculate the CFU/mL for each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic concentration.[28][29]

In Vivo Efficacy: Neutropenic Murine Thigh Infection Model

This model is a highly standardized in vivo system for evaluating the efficacy of antimicrobial agents against soft tissue infections.[3][8]

Thigh_Model A Induce neutropenia in mice (e.g., cyclophosphamide injections on Day -4 and Day -1) C Day 0: Inoculate mouse thigh muscle with bacterial suspension A->C B Prepare standardized bacterial inoculum (~10^7 CFU/mL) B->C D Initiate antibiotic treatment at 2h post-infection (various dosing regimens) C->D E Sacrifice mice at 24h post-infection D->E F Excise, homogenize thigh tissue E->F G Perform serial dilutions and plate homogenate to determine bacterial load (CFU/thigh) F->G

Caption: Workflow for the neutropenic murine thigh infection model.

Step-by-Step Protocol:

  • Induce Neutropenia: Render mice (e.g., female ICR mice) neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).[23]

  • Infection: On day 0, anesthetize the mice and inject 0.1 mL of a prepared bacterial inoculum (e.g., 10⁷ CFU/mL S. aureus) directly into the thigh muscle.[1]

  • Treatment: Begin antibiotic administration (e.g., via subcutaneous injection or oral gavage) at 2 hours post-infection. Test various doses and dosing intervals for each oxazolidinone. Include a vehicle control group.

  • Endpoint Analysis: At 24 hours post-infection, euthanize the mice. Aseptically excise the entire thigh muscle.

  • Quantification: Homogenize the thigh tissue in a fixed volume of sterile PBS. Perform serial dilutions of the homogenate and plate on appropriate agar to enumerate the bacterial colonies.

  • Data Analysis: Calculate the log₁₀ CFU per thigh for each treatment group and compare with the 2-hour and 24-hour control groups to determine the net antimicrobial effect.[1]

Conclusion and Future Directions

The oxazolidinone class remains a cornerstone in the fight against resistant Gram-positive pathogens. The evolution from linezolid to second-generation agents like tedizolid highlights a successful path toward enhancing potency and improving safety profiles, particularly concerning myelosuppression and drug-drug interactions. Tedizolid's four-fold greater in vitro potency and its activity against certain linezolid-resistant strains make it a compelling alternative.[8][19]

Investigational agents like contezolid, radezolid, sutezolid, and delpazolid show further promise. Contezolid may offer an even better hematologic safety profile, while radezolid demonstrates impressive potency against enterococci.[9][18][21] The focus of sutezolid and delpazolid on M. tuberculosis addresses another critical unmet medical need.[12][24]

For researchers and drug development professionals, the path forward involves continued head-to-head comparisons using standardized in vitro and in vivo models. Key areas of focus should include:

  • Expanded Resistance Profiling: Testing new agents against a comprehensive panel of resistant isolates with well-characterized mechanisms (cfr, optrA, and various 23S rRNA mutations).

  • Pharmacodynamic Optimization: Utilizing models like the murine thigh infection model to define the pharmacokinetic/pharmacodynamic drivers of efficacy for new compounds.

  • Long-Term Toxicity Studies: Rigorously evaluating the potential for mitochondrial toxicity and myelosuppression in long-term treatment models, which is crucial for indications like osteomyelitis or tuberculosis.

By systematically evaluating these next-generation compounds against established benchmarks, the scientific community can continue to refine and expand this vital class of antibiotics.

References

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Sources

A Senior Application Scientist's Guide to Validating Resistance Mechanisms Against Novel Oxazolidinones

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antibiotic resistance is a paramount challenge in global health, necessitating robust methodologies to understand and overcome these mechanisms. This guide provides a comprehensive, technically grounded framework for validating the mechanism of resistance to the novel antibiotic candidate, 3-(2-Aminophenyl)-1,3-oxazolidin-2-one, a member of the oxazolidinone class. Oxazolidinones, such as linezolid, function by inhibiting bacterial protein synthesis.[1][2][3] Resistance often arises from specific mutations at the drug's binding site on the ribosome.[4][5][6] We present a multi-pronged strategy, moving from initial phenotypic characterization to deep genomic analysis and conclusive causal validation through genetic engineering. This guide details self-validating protocols for each stage, compares the primary hypothesized mechanism (target-site mutation) with plausible alternatives like efflux pumps and enzymatic inactivation, and provides the technical causality behind each experimental choice.

Introduction: The Oxazolidinone Class and the Imperative of Resistance Validation

Oxazolidinones are a critical class of synthetic antibiotics effective against a range of multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[7][8] Their unique mechanism of action involves binding to the 50S ribosomal subunit and preventing the formation of the initiation complex, a crucial early step in protein synthesis.[2][3][9] This action is distinct from most other protein synthesis inhibitors, which is why there is generally no cross-resistance.[7][9]

The primary mechanism of resistance to clinically used oxazolidinones like linezolid involves point mutations in the domain V region of the 23S rRNA gene, the binding site for the drug.[5][6][10] The most frequently observed mutation is G2576U (E. coli numbering).[5][6] Given this precedent, a logical starting hypothesis for a novel compound like this compound is that resistance will similarly arise from mutations that alter the drug's ribosomal target.

However, a rigorous validation process cannot rely on a single hypothesis. Other mechanisms, such as the acquisition of resistance genes (e.g., cfr, optrA), mutations in ribosomal proteins (L3/L4), or active drug efflux, are also known to confer resistance to this class.[10][11][12][13] Therefore, a systematic and comparative approach is essential to definitively elucidate the resistance mechanism, which is critical for predicting clinical efficacy and developing next-generation compounds.

A Multi-Phased Strategy for Resistance Validation

Our validation framework is designed as a logical cascade, where each phase provides the foundation for the next. This structure ensures that resource-intensive experiments are based on a solid phenotypic and genotypic groundwork.

G cluster_0 Phase 1: Phenotypic Characterization cluster_1 Phase 2: Genotypic Analysis cluster_2 Phase 3: Causal Validation cluster_3 Phase 4: Investigation of Alternatives pheno Isolate Resistant Mutant & Establish Resistance Level (MIC) geno Whole Genome Sequencing (WGS) Identify Candidate Mutations pheno->geno  Resistant Isolate alt Orthogonal Assays (Efflux, Inactivation) pheno->alt  Rule out other  mechanisms valid Genetic Engineering (Allelic Exchange / CRISPR) Confirm Causality geno->valid  Hypothesized  Mutation valid->pheno Re-test MIC of Engineered Strain

Figure 1: High-level workflow for validating antibiotic resistance mechanisms.

Phase 1: Phenotypic Characterization of Resistance

Causality: Before investigating the how of resistance, we must precisely quantify the what. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for determining the susceptibility of a bacterium to an antimicrobial agent.[14][15] By comparing the MIC of our novel compound against a wild-type (WT) susceptible strain and a lab-evolved resistant mutant, we establish a quantitative phenotype.

Protocol 3.1: Isolation of Resistant Mutant & MIC Determination
  • Strain Selection: Begin with a susceptible wild-type strain, for example, Staphylococcus aureus ATCC 29213.

  • In Vitro Evolution: Propagate the wild-type strain in liquid media with sub-lethal concentrations of this compound. Serially passage the culture daily into fresh media with gradually increasing concentrations of the compound.[8] Plate the culture periodically on agar containing the compound to select for resistant colonies.

  • MIC Testing (Broth Microdilution): Perform MIC testing according to Clinical and Laboratory Standards Institute (CLSI) guidelines (M07 document).[14][16][17]

    • Prepare a 96-well plate with two-fold serial dilutions of the test compound and a comparator (e.g., Linezolid).[18]

    • Inoculate wells with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Include a positive control (known antibiotic), a growth control (no antibiotic), and a sterility control (no bacteria).[18]

    • Incubate for 18-24 hours at 37°C.

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.[15][18]

  • Confirmation: Repeat the MIC determination at least three times to ensure reproducibility. A significant (≥4-fold) increase in the MIC for the evolved strain compared to the wild-type confirms a stable resistant phenotype.[19]

Data Presentation: Comparative MIC Values
StrainCompoundMIC (µg/mL)Fold-Change
S. aureus ATCC 29213 (WT)This compound1-
S. aureus R-Mutant 1This compound3232x
S. aureus ATCC 29213 (WT)Linezolid2-
S. aureus R-Mutant 1Linezolid6432x

Phase 2: Genotypic Analysis to Identify Candidate Mutations

Causality: With a confirmed resistant phenotype, the next step is to identify the underlying genetic changes. Whole-genome sequencing (WGS) is a powerful, unbiased approach to compare the genomes of the wild-type and resistant strains, revealing all potential mutations, from single nucleotide polymorphisms (SNPs) to larger insertions and deletions.[20][21][22]

G cluster_0 WGS Workflow cluster_1 Bioinformatics Pipeline dna_extraction Genomic DNA Extraction (WT & Resistant Strains) library_prep Library Preparation (e.g., Illumina DNA Prep) dna_extraction->library_prep sequencing Next-Generation Sequencing (e.g., Illumina MiSeq) library_prep->sequencing quality_control Read Quality Control (FastQC, Trimmomatic) sequencing->quality_control alignment Align Reads to Reference Genome (BWA) quality_control->alignment variant_calling Variant Calling (GATK, SAMtools) alignment->variant_calling annotation Annotate Variants (SnpEff) variant_calling->annotation comparison Compare WT vs. Resistant Identify unique mutations annotation->comparison result Candidate Resistance Mutation(s) e.g., G2576U in 23S rRNA comparison->result

Figure 2: Workflow for identifying resistance mutations via WGS.
Protocol 4.1: Whole-Genome Sequencing and Analysis
  • DNA Extraction: Isolate high-quality genomic DNA from pure cultures of both the wild-type and the resistant mutant strain.

  • Library Preparation & Sequencing: Prepare sequencing libraries using a standard kit (e.g., Illumina DNA Prep) and sequence on an appropriate platform (e.g., Illumina MiSeq) to achieve >50x genome coverage.[23]

  • Bioinformatic Analysis:

    • Perform quality control on raw sequencing reads.

    • Align reads from both strains to a high-quality reference genome for the species (e.g., S. aureus NCTC 8325).

    • Use a variant caller (e.g., GATK) to identify SNPs and indels.[23]

    • Compare the variant lists. The causal mutation(s) should be present in the resistant strain but absent in the wild-type parent.

    • Prioritization: Focus on non-synonymous mutations in coding regions or mutations within functionally important non-coding regions, such as the rRNA genes. Given the compound class, mutations in the domain V region of the 23S rRNA genes are top candidates.[10][24]

Phase 3: Causal Validation via Genetic Engineering

Causality: Correlation does not equal causation. The presence of a mutation in the resistant strain is strongly suggestive, but definitive proof requires demonstrating that the mutation alone is sufficient to confer resistance. This is the "gold standard" validation step. We achieve this by introducing the candidate mutation into the original, susceptible wild-type background and confirming that it acquires the resistant phenotype.

Protocol 5.1: Allelic Exchange to Recreate the Mutation
  • Construct Design: Create a suicide plasmid containing the region of interest (e.g., a fragment of the 23S rRNA gene) with the desired mutation (e.g., G2576T), flanked by homologous regions. The plasmid should also carry a selectable marker.

  • Transformation: Introduce the plasmid into the wild-type S. aureus strain.

  • Homologous Recombination: Select for single-crossover integration events.

  • Counter-selection: Promote a second crossover event to excise the plasmid, leaving the mutated allele on the chromosome in a subset of the population.

  • Screening & Verification: Screen colonies for the desired mutation using PCR and Sanger sequencing.

  • Phenotypic Confirmation: Perform MIC testing on the newly engineered, isogenic strain. If the MIC matches that of the original lab-evolved mutant, causality is confirmed.[25]

Phase 4: Comparative Analysis of Alternative Mechanisms

Causality: A comprehensive validation must also rule out other plausible resistance mechanisms. Performing orthogonal assays provides a self-validating system; if the target-site mutation is the sole cause of resistance, these alternative tests should be negative.

A. Efflux Pump Overexpression

Efflux pumps are membrane proteins that actively expel antibiotics from the cell, and their overexpression can lead to resistance.[26]

Protocol 6.1: MIC with an Efflux Pump Inhibitor (EPI)

  • Assay Setup: Perform a broth microdilution MIC assay as described in Protocol 3.1.

  • Parallel Plate: Set up an identical plate, but add a sub-lethal concentration of a broad-spectrum EPI (e.g., reserpine or carbonyl cyanide m-chlorophenyl hydrazone - CCCP) to all wells.[27]

  • Interpretation: If the MIC of the resistant strain is significantly reduced (≥4-fold) in the presence of the EPI, it indicates that an efflux pump contributes to the resistance phenotype.[27] No change in MIC suggests efflux is not a primary mechanism.

Data Presentation: Effect of Efflux Pump Inhibitor

StrainCompoundMIC (µg/mL) without EPIMIC (µg/mL) with EPIInterpretation
S. aureus R-Mutant 1This compound3232Efflux not involved
Control Strain (Known Efflux)Tetracycline644Efflux is involved
B. Enzymatic Inactivation

Bacteria can produce enzymes that chemically modify and inactivate antibiotics.[28][29][30][31]

Protocol 6.2: Drug Inactivation Assay using HPLC/LC-MS

  • Preparation: Prepare cell-free lysates from both wild-type and resistant strains.

  • Incubation: Incubate a known concentration of this compound with each cell lysate over a time course (e.g., 0, 1, 4, 8 hours).

  • Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Interpretation: A decrease in the peak corresponding to the parent compound over time, especially in the resistant lysate, indicates enzymatic degradation. The appearance of new peaks would suggest modification. No change in the parent drug concentration demonstrates that inactivation is not the mechanism of resistance.

Conclusion

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(2-Aminophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Characterization

Before initiating any disposal procedure, a thorough understanding of the potential hazards is essential. Based on data from related oxazolidinone compounds, 3-(2-Aminophenyl)-1,3-oxazolidin-2-one should be handled as a hazardous substance.

Anticipated Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Eye Damage: Poses a risk of serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][3]

  • Aquatic Toxicity: Some related compounds are very toxic to aquatic life, with long-lasting effects.[2] It is prudent to assume this compound may also be environmentally harmful.

Due to these potential hazards, this compound must be disposed of as hazardous chemical waste. Under no circumstances should this compound or its residues be disposed of down the sink or in regular solid waste. [4]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling and disposing of potentially hazardous chemicals. The following PPE is mandatory to minimize exposure risks.[5][6]

PPE ComponentSpecifications and Rationale
Gloves Double gloving with nitrile or neoprene gloves is recommended.[7][8] The outer glove should be removed and disposed of as contaminated waste immediately after the procedure. This provides a barrier against accidental skin contact.
Eye Protection Chemical splash goggles or a full-face shield are essential to protect against splashes and airborne particles.[7][9] Standard safety glasses do not provide adequate protection.
Lab Coat/Gown A disposable, low-permeability gown with long sleeves and tight-fitting cuffs should be worn over personal clothing.[5][7] This prevents contamination of personal attire.
Respiratory Protection If there is a risk of generating dust or aerosols, a fit-tested N95 or higher-rated respirator should be used.[6][7] All handling of the solid compound should ideally be done in a certified chemical fume hood.

Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5][10]

Step-by-Step Disposal Protocol

The following procedure ensures the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect unadulterated solid this compound and materials grossly contaminated with it (e.g., weighing paper, contaminated paper towels) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4][11]

    • This container should be made of a material compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, leak-proof liquid hazardous waste container.

    • Never mix incompatible waste streams.[4][11] For instance, do not mix acidic waste with this compound without first neutralizing it, if appropriate and safe to do so.

  • Sharps Waste:

    • Any sharp items contaminated with the compound, such as needles or broken glass, must be placed in a designated sharps container for chemical waste.[11]

Step 2: Container Management and Labeling

  • All waste containers must be kept securely closed except when adding waste.[4][12]

  • Each container must be labeled with a fully completed hazardous waste tag as soon as the first drop of waste is added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added

    • The name of the principal investigator and laboratory contact information

  • Store waste containers in a designated satellite accumulation area within the laboratory, away from general traffic and in secondary containment to prevent spills.[4]

Step 3: Arranging for Disposal

  • Once the waste container is full (up to 80% capacity to allow for expansion), or if it has been in storage for a significant period (e.g., 6 months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][12]

  • Follow your institution's specific procedures for requesting a waste pickup.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Labeling cluster_disposal Final Disposal start Waste Generation ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Collect in Solid Waste Container assess_waste->solid_waste Solid liquid_waste Collect in Liquid Waste Container assess_waste->liquid_waste Liquid sharps_waste Collect in Sharps Container label_container Label Container with Hazardous Waste Tag solid_waste->label_container liquid_waste->label_container sharps_waste->label_container store_waste Store in Secondary Containment in Satellite Accumulation Area label_container->store_waste check_full Container Full? store_waste->check_full check_full->store_waste No request_pickup Request EHS Pickup check_full->request_pickup Yes end_process Disposal Complete request_pickup->end_process

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Minor Spill (Contained within a fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Use a chemical spill kit with an absorbent material to contain and clean up the spill.

    • Place all contaminated absorbent materials and any broken glassware into your designated solid hazardous waste container.

    • Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spill (Outside of a fume hood):

    • Alert personnel in the immediate area and evacuate.

    • If the spill poses a fire or significant inhalation hazard, activate the fire alarm and evacuate the building.

    • From a safe location, contact your institution's EHS or emergency response team. Provide them with the chemical name and the approximate quantity spilled.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

By adhering to these rigorous disposal procedures, you contribute to a safer laboratory environment and ensure that your groundbreaking research does not come at the cost of personal or environmental well-being. Always consult your institution's specific chemical hygiene plan and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive guidance.

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A Comprehensive Guide to Personal Protective Equipment for Handling 3-(2-Aminophenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 3-(2-Aminophenyl)-1,3-oxazolidin-2-one (CAS 936940-54-4)[1]. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guide is synthesized from a comprehensive analysis of its core chemical structures: the oxazolidinone ring and the aromatic amine functional group. The recommendations herein are grounded in established safety protocols for related chemical classes to ensure a robust margin of safety for all laboratory personnel.

Hazard Assessment: A Proactive Stance on Safety

Understanding the potential hazards is the cornerstone of safe chemical handling. The molecule this compound combines two key functional groups that dictate its toxicological profile.

  • Aromatic Amine Moiety: Aromatic amines as a class are known for their potential to cause skin irritation, allergic skin reactions, and, with certain derivatives, more significant systemic effects. Safe handling practices for amines are critical to minimize health risks.[2]

  • Oxazolidinone Ring: While the oxazolidinone core is a staple in many modern pharmaceuticals, related small molecule oxazolidinones are classified as irritants.[3][4] Safety data for analogous compounds like 3-Amino-2-oxazolidinone and 3-(4-aminophenyl)-1,3-oxazolidin-2-one indicate hazards such as skin irritation, serious eye irritation/damage, and potential respiratory irritation.[5][6][7]

Based on this structural analysis, we must assume this compound presents the following primary hazards:

  • Skin Irritation (Category 2) [7][8]

  • Serious Eye Damage/Irritation (Category 1/2A) [5][7][8]

  • Skin Sensitization (Potential) [5]

  • Harmful if Swallowed (Acute Toxicity, Oral) [7]

  • Respiratory Irritation [6][7]

This conservative assessment mandates stringent adherence to the engineering controls and personal protective equipment (PPE) protocols outlined below.

Primary Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is considered, engineering and administrative controls must be in place. These are designed to minimize exposure by isolating the hazard from the operator.

  • Chemical Fume Hood: All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted within a certified chemical fume hood.[9] This is the most critical engineering control to prevent inhalation of any dusts or aerosols.

  • Ventilation: Ensure good room ventilation in the laboratory to supplement the local exhaust ventilation of the fume hood.[5]

  • Designated Area: All work with this compound should be restricted to a designated and clearly labeled area of the laboratory to prevent cross-contamination.

  • Emergency Equipment: A safety shower, eyewash station, and appropriate fire extinguisher must be readily accessible and unobstructed.[9]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is mandatory. The following table summarizes the required equipment, which should be donned before entering the designated handling area.

Protection Level Equipment Rationale and Specifications
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles are essential to protect against splashes. A face shield provides broader protection, especially when handling larger quantities or during reactions that could splash. Must conform to EN 166 or equivalent standards.[10]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene), Double-GlovedProtects against direct skin contact. Given that aromatic amines can permeate some glove materials, wearing two pairs (double-gloving) is a field-proven best practice.[9][11] Change gloves immediately if contamination is suspected and always before leaving the work area.
Body Protection Flame-Resistant Laboratory CoatProtects skin and personal clothing from contamination.[9] A lab coat should be fully buttoned with sleeves rolled down.
Foot Protection Closed-Toe, Chemical-Resistant ShoesPrevents injury from spills and falling objects.[9]
Respiratory Protection NIOSH-Approved RespiratorRequired only if work must be performed outside of a fume hood or if engineering controls are insufficient. The type of respirator depends on a specific risk assessment of the procedure.[9][12][13]

The selection of appropriate PPE is a critical decision point in the operational workflow, as illustrated in the diagram below.

PPE_Selection_Workflow start Begin Handling of This compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes decision Is work required outside a fume hood? shoes->decision respirator Don NIOSH-Approved Respirator decision->respirator Yes proceed Proceed with Experiment decision->proceed No respirator->proceed end End of Procedure proceed->end

Caption: PPE Selection Workflow for Handling the Compound.

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities involved and the specific manipulations.

  • PPE Inspection: Inspect all PPE for damage before use. Ensure gloves have not expired.

  • Area Preparation: Decontaminate the work area within the fume hood. Ensure all necessary equipment and reagents are placed inside the hood to minimize reaching in and out.

Step 2: Handling the Compound
  • Weighing: If weighing the solid compound, perform this task inside the fume hood or in a ventilated balance enclosure to contain any dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly and carefully to prevent splashing.

  • Reactions: Use appropriate glassware and secure the apparatus within the fume hood. Handle under inert gas if the compound is sensitive to air or moisture.[8]

Step 3: Post-Handling Decontamination
  • Wipe Down: After completing the work, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, goggles, lab coat, and finally inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[8]

Step 4: Disposal Plan

Proper waste management is a critical final step. Never dispose of chemical waste down the drain.

  • Waste Segregation: All solid waste (contaminated gloves, wipes, pipette tips) and liquid waste containing this compound must be collected in separate, clearly labeled, and sealed hazardous waste containers.[14]

  • Container Compatibility: Use appropriate waste containers (e.g., HDPE for many organic wastes) and ensure that incompatible waste streams are not mixed.[14]

  • Labeling: Label waste containers with "Hazardous Waste," the full chemical name, and any known hazard characteristics.

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office according to all local and national regulations.

The following diagram outlines the complete operational and disposal workflow.

Operational_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Conduct Risk Assessment prep2 Don Required PPE (See PPE Workflow) prep1->prep2 prep3 Prepare & Decontaminate Work Area in Fume Hood prep2->prep3 handle1 Weigh & Prepare Solutions in Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area and Equipment handle2->clean1 clean2 Segregate & Label Chemical Waste clean1->clean2 clean3 Remove PPE Correctly clean2->clean3 dispose Arrange for EHS Waste Pickup clean2->dispose clean4 Wash Hands Thoroughly clean3->clean4

Caption: Operational and Disposal Workflow for the Compound.

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an eye specialist.[5]

  • Inhalation: Move the affected person to fresh air. If symptoms develop, seek medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

  • Spill: Evacuate the immediate area. If the spill is small, absorb it with an inert chemical binder. Collect the material into a sealed container for hazardous waste disposal. For large spills, evacuate the lab and contact your institution's EHS team immediately.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.